2-Fluoro-5-nitrophenylboronic acid
Description
BenchChem offers high-quality 2-Fluoro-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFEPQKPQIRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376866 | |
| Record name | 2-Fluoro-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819849-20-2 | |
| Record name | 2-Fluoro-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-5-nitrophenylboronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of 2-Fluoro-5-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and critical role in the construction of complex bioactive molecules, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Importance of Fluorinated and Nitrated Phenylboronic Acids
2-Fluoro-5-nitrophenylboronic acid is a bifunctional reagent of significant interest in contemporary organic synthesis.[1] Its utility is derived from the unique interplay of its constituent functional groups: the boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions; the fluorine atom, which can modulate the electronic properties, metabolic stability, and binding affinity of target molecules; and the nitro group, a strong electron-withdrawing group that influences reactivity and serves as a precursor to a synthetically valuable amino group.[1][2] The strategic placement of these groups makes this compound a powerful tool for the synthesis of highly functionalized biaryl and heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.[2][3]
Core Properties and Specifications
A thorough understanding of the physicochemical properties of 2-Fluoro-5-nitrophenylboronic acid is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 819849-20-2 | [4][5] |
| Molecular Formula | C₆H₅BFNO₄ | [4][5] |
| Molecular Weight | 184.92 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][4] |
| Purity | Typically ≥98% | [4][6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synonyms: (2-fluoro-5-nitrophenyl)boronic acid; 2-fluoro-5-nitrobenzeneboronic acid.[1][6]
Synthesis and Availability
2-Fluoro-5-nitrophenylboronic acid is commercially available from various chemical suppliers.[4][6] For laboratory-scale synthesis, a common route involves the nitration of a fluorophenyl precursor followed by a borylation step. While specific synthesis protocols for this exact molecule are proprietary or less commonly published, a general approach can be inferred from standard organic chemistry transformations.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The Suzuki-Miyaura cross-coupling reaction is a paramount application of 2-Fluoro-5-nitrophenylboronic acid, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[7][8] This reaction is a staple in the synthesis of biaryl compounds, which are core structures in many drug molecules.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[8]
-
Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[9]
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Causality in Experimental Choices for Electron-Deficient Boronic Acids
The presence of the electron-withdrawing nitro group in 2-Fluoro-5-nitrophenylboronic acid can present both challenges and opportunities.[3] Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions.[4] Therefore, careful selection of reaction parameters is crucial for a successful coupling.
-
Catalyst Selection: Highly active palladium catalysts, often with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often employed to facilitate the reaction at lower temperatures and shorter reaction times, thereby minimizing the degradation of the boronic acid.[3]
-
Base Selection: The choice of base is critical. While a base is necessary for transmetalation, overly strong bases can promote protodeboronation.[6] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used, often in aqueous solutions to facilitate the reaction.[3][6]
-
Solvent System: A variety of solvents can be used, including ethereal solvents like dioxane and THF, or aromatic hydrocarbons like toluene.[10] The use of a biphasic system with water is also common and can be beneficial for certain substrates.[7][10]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid, adapted from established methodologies.[3][11] This protocol should be optimized for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 2-Fluoro-5-nitrophenylboronic acid (1.2 equiv), palladium catalyst (e.g., 3 mol%), and base (2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[3]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.[3]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 2-fluoro-5-nitrophenyl moiety into molecules is a strategic approach in drug design. Boronic acids, in general, have gained significant traction in medicinal chemistry, with several approved drugs containing this functional group, such as the anticancer agent bortezomib.[12][13][14]
The 2-fluoro-5-nitrophenyl scaffold can be used to synthesize a variety of bioactive compounds. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to create a diverse library of compounds for structure-activity relationship (SAR) studies.[3] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins through favorable electrostatic interactions.[2]
While specific drugs containing the 2-Fluoro-5-nitrophenylboronic acid parent structure are not broadly publicized, this building block is instrumental in the synthesis of complex intermediates for active pharmaceutical ingredients (APIs). A notable example is the synthesis of 4-(5-Chloropyrazine-2-carboxamido)-2-fluorophenylboronic acid, a potential anti-androgen for prostate cancer treatment, which highlights the utility of a fluorinated phenylboronic acid scaffold.[12]
Safety and Handling
2-Fluoro-5-nitrophenylboronic acid is classified as an irritant.[4] The following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
Conclusion
2-Fluoro-5-nitrophenylboronic acid stands out as a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid handle, a modulating fluorine atom, and a transformable nitro group provides chemists with a powerful tool for the efficient construction of complex molecular architectures. A deep understanding of its properties and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.
References
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 11, 2026, from [Link]
-
Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 11, 2026, from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 11, 2026, from [Link]
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The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 11, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023, August 15). Bioorganic & Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery & Development. Retrieved January 11, 2026, from [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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An In-Depth Technical Guide to 2-Fluoro-5-nitrophenylboronic Acid
Introduction: A Versatile Building Block in Modern Synthesis
2-Fluoro-5-nitrophenylboronic acid is a specialized aromatic organoboron compound that has emerged as a critical building block in synthetic organic chemistry. Characterized by a phenyl ring substituted with a boronic acid group, a fluorine atom, and a nitro group, its unique electronic properties make it an invaluable reagent. The presence of both a strongly electron-withdrawing nitro group and a moderately withdrawing fluorine atom significantly influences the reactivity of the boronic acid moiety. This guide provides an in-depth exploration of its properties, synthesis, key reactions, and applications, with a focus on its utility for researchers in drug discovery and materials science.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. 2-Fluoro-5-nitrophenylboronic acid is a solid, typically appearing as a white or off-white powder.[1] Key data for this compound are summarized below.
Table 1: Physicochemical Properties of 2-Fluoro-5-nitrophenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 819849-20-2 | [2][3] |
| Molecular Formula | C₆H₅BFNO₄ | [2][4] |
| Molecular Weight | 184.92 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [1][5] |
| Boiling Point | 366.8 ± 52.0 °C (Predicted) | [1] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 6.72 ± 0.58 (Predicted) | [1] |
| Solubility | Slightly soluble in water | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3][5] |
Synthesis and Preparation
The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5] For 2-fluoro-5-nitrophenylboronic acid, a common conceptual pathway starts from a corresponding aryl halide.
A plausible synthetic route involves the following key steps:
-
Halogenation: Introduction of a bromine or iodine atom onto the 1-fluoro-4-nitrobenzene scaffold to create a suitable precursor for organometallic reagent formation.
-
Organometallic Formation: Conversion of the aryl halide to a Grignard reagent (using magnesium) or an organolithium reagent (using an organolithium base like n-butyllithium). This step must be performed at low temperatures (e.g., -78 °C) to prevent side reactions, especially given the presence of the reactive nitro group.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The organometallic carbon acts as a nucleophile, attacking the electrophilic boron atom.[5]
-
Hydrolysis: The resulting boronate ester is hydrolyzed, typically with aqueous acid, to yield the final 2-fluoro-5-nitrophenylboronic acid.
The choice of an organolithium versus a Grignard pathway depends on functional group compatibility and desired reactivity. The lithiation-borylation sequence is a powerful and widely used methodology for creating a diverse range of boronic esters.[6]
Key Reactions: The Suzuki-Miyaura Cross-Coupling
The paramount application of 2-fluoro-5-nitrophenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction forms a carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, making it one of the most robust methods for synthesizing biaryl compounds.[7]
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is typically I > Br > OTf >> Cl.[7]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species (e.g., [Ar'B(OH)₃]⁻). This activated species transfers its organic group (the 2-fluoro-5-nitrophenyl moiety) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. The base is crucial for activating the boronic acid and facilitating this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
The electron-withdrawing nitro and fluoro groups on 2-fluoro-5-nitrophenylboronic acid can influence the transmetalation step. These groups increase the Lewis acidity of the boron atom, which can affect the rate and efficiency of the coupling.[7]
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An In-depth Technical Guide to 2-Fluoro-5-nitrophenylboronic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide offers a detailed technical examination of 2-Fluoro-5-nitrophenylboronic acid, a pivotal organoboron compound in contemporary organic synthesis. We will explore its distinct molecular architecture, spectroscopic characteristics, and the principles governing its reactivity. This document outlines validated methods for its synthesis and purification, providing expert insights into optimizing reactions and ensuring safe handling. Furthermore, we will investigate its wide-ranging applications, with a particular emphasis on its crucial role in forming complex molecular structures via Suzuki-Miyaura cross-coupling reactions. This resource is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively and safely utilize this versatile reagent in their work.
Molecular Structure and Physicochemical Properties
2-Fluoro-5-nitrophenylboronic acid is an organic compound featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a nitro group.[1] This unique combination of functional groups imparts versatile reactivity and makes it a valuable intermediate in various chemical syntheses.[1]
1.1. Structural Formula and Key Features
The molecular formula for 2-Fluoro-5-nitrophenylboronic acid is C₆H₅BFNO₄.[2][3][4] Its structure consists of a benzene ring with a boronic acid [-B(OH)₂] group at the first position, a fluorine atom at the second, and a nitro group [-NO₂] at the fifth. This specific arrangement of electron-withdrawing (fluoro and nitro groups) and reactive (boronic acid) moieties is central to its synthetic utility.
1.2. Spectroscopic and Physicochemical Data
The characterization of 2-Fluoro-5-nitrophenylboronic acid relies on a suite of analytical techniques that confirm its structure and purity.
Table 1: Physicochemical Properties of 2-Fluoro-5-nitrophenylboronic acid
| Property | Value |
| Molecular Weight | 184.92 g/mol [3] |
| Appearance | Solid[3] |
| Purity | Typically ≥95%[5] |
| CAS Number | 819849-20-2[3][4][5][6] |
| InChI Key | SYAFEPQKPQIRAL-UHFFFAOYSA-N[2][3] |
Spectroscopic data provides a detailed fingerprint of the molecule:
-
NMR Spectroscopy : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural elucidation. While a comprehensive spectral analysis is beyond the scope of this guide, resources like ChemicalBook offer spectral data for similar compounds, which can be used for comparative purposes.[7][8]
-
Mass Spectrometry : Provides the exact molecular weight, confirming the elemental composition.
-
X-ray Crystallography : Offers definitive information on the three-dimensional structure in the solid state, including bond lengths and angles. For instance, crystal structure data for related fluorophenylboronic acids are available in databases like the Crystallography Open Database.[9]
Synthesis and Purification Protocols
The synthesis of 2-Fluoro-5-nitrophenylboronic acid and its analogs typically involves the nitration of a corresponding fluorophenyl precursor followed by conversion to the boronic acid.
2.1. General Synthetic Approach
A common strategy for synthesizing substituted phenylboronic acids is through the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a borate ester, followed by hydrolysis. For nitro-substituted compounds, direct nitration of the parent phenylboronic acid can also be a viable route, though regioselectivity can be a challenge.
For example, the synthesis of 2-nitrophenyl boronic acid can be achieved by the reaction of phenylboronic acid with nitric acid in the presence of an organic solvent and a catalyst.[10] A similar approach can be adapted for the synthesis of 2-Fluoro-5-nitrophenylboronic acid, starting from 2-fluorophenylboronic acid.
Experimental Workflow for Synthesis:
Caption: Generalized workflow for the synthesis of 2-Fluoro-5-nitrophenylboronic acid.
2.2. Detailed Synthesis Protocol (Illustrative Example)
The following is an illustrative protocol for the nitration of a fluorophenyl compound, which is a key step in the synthesis of the target molecule. A similar procedure for the synthesis of 5-Fluoro-2-nitrophenylacetic acid involves adding concentrated nitric acid dropwise to a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid while keeping the temperature below 40°C.[11]
Step-by-Step Protocol:
-
Preparation : In a reaction vessel, dissolve the starting material (e.g., 2-fluorophenylboronic acid) in a suitable solvent like acetic anhydride.
-
Nitration : Cool the mixture in an ice bath and slowly add a pre-mixed nitrating solution (e.g., concentrated nitric acid and sulfuric acid). Maintain the temperature to control the reaction rate and prevent side reactions.
-
Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).
-
Quenching and Extraction : Once the reaction is complete, carefully pour the mixture onto ice to quench the reaction. The product will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
Core Applications in Research and Development
2-Fluoro-5-nitrophenylboronic acid is a versatile building block with significant applications in medicinal chemistry and materials science.
3.1. Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures which are common in pharmaceuticals.[12][13]
The Suzuki-Miyaura Catalytic Cycle:
The reaction mechanism involves three key steps:[13][14]
-
Oxidative Addition : The palladium(0) catalyst reacts with an aryl halide.
-
Transmetalation : The organoboron compound (in this case, 2-Fluoro-5-nitrophenylboronic acid, activated by a base) transfers its organic group to the palladium(II) complex.[15]
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst.[12]
Logical Diagram of the Suzuki-Miyaura Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2. Role in Drug Discovery
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[16] The 2-fluoro-5-nitrophenyl moiety can be introduced into a lead compound to modulate these characteristics.
Boronic acids themselves have shown a range of biological activities, including anticancer, antibacterial, and antiviral properties.[17] The boronic acid group can act as a bioisostere of carboxylic acids and can form reversible covalent bonds with active site serine residues in enzymes, making them effective enzyme inhibitors.[17][18] For example, bortezomib, a boronic acid-containing drug, is a proteasome inhibitor used in cancer therapy.[17]
2-Fluoro-5-nitrophenylboronic acid and its derivatives are used as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][19] The nitro group can be readily reduced to an amine, providing a handle for further functionalization.
3.3. Applications in Agrochemicals and Dyes
This compound also serves as a crucial intermediate in the agrochemical industry for developing new pesticides and herbicides.[1][20] In the dye industry, its unique structure is utilized to create novel dyes with improved properties.[1]
Safety and Handling
2-Fluoro-5-nitrophenylboronic acid is an irritant that can cause skin and serious eye irritation.[21] It may also cause respiratory irritation.[21]
Recommended Handling Procedures:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a cool, dry place under an inert atmosphere.
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a highly valuable and versatile building block in modern organic chemistry. Its unique structural features allow for a wide range of chemical transformations, making it an indispensable tool in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe application in research and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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LookChem. Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. [Link]
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PubChemLite. (2-fluoro-5-nitrophenyl)boronic acid (C6H5BFNO4). [Link]
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MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Boronic Acids in Modern Drug Discovery. [Link]
- Google Patents. CN104788484B - Synthetic method of 2-nitro phenyl boric acid.
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The Pharma Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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An In-Depth Technical Guide to 2-Fluoro-5-nitrophenylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Fluoro-5-nitrophenylboronic acid, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed synthetic protocol, explore its reactivity with a focus on the Suzuki-Miyaura coupling, and illustrate its application in the synthesis of pharmaceutically relevant scaffolds.
Core Properties and Physicochemical Data
2-Fluoro-5-nitrophenylboronic acid is a substituted arylboronic acid that has gained prominence in organic synthesis due to the unique electronic properties conferred by its fluoro and nitro substituents. These groups modulate the reactivity of the boronic acid moiety, making it a valuable reagent in cross-coupling reactions.
The fundamental properties of 2-Fluoro-5-nitrophenylboronic acid are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 184.92 g/mol | [1][2] |
| Molecular Formula | C₆H₅BFNO₄ | [1][2] |
| CAS Number | 819849-20-2 | |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | |
| InChI Key | SYAFEPQKPQIRAL-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
A reliable method for the synthesis of 2-Fluoro-5-nitrophenylboronic acid involves a halogen-metal exchange followed by borylation. The most common and scalable approach starts from the commercially available 2-bromo-1-fluoro-4-nitrobenzene.
Proposed Synthetic Pathway: Lithiation-Borylation
The underlying principle of this synthesis is the generation of a highly reactive organolithium species from the corresponding aryl bromide at low temperatures. This nucleophilic intermediate is then "trapped" with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. This method is a cornerstone of modern organoboron chemistry.[3][4]
Caption: Proposed synthesis of 2-Fluoro-5-nitrophenylboronic acid via lithiation-borylation.
Detailed Experimental Protocol
Objective: To synthesize 2-Fluoro-5-nitrophenylboronic acid from 2-bromo-1-fluoro-4-nitrobenzene.
Reagents:
-
2-Bromo-1-fluoro-4-nitrobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric Acid (HCl, e.g., 1 M aqueous solution)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the organolithium intermediate is typically indicated by a color change. The mixture is stirred at -78 °C for an additional hour.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred for 1-2 hours to ensure complete hydrolysis. The phases are separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to afford pure 2-Fluoro-5-nitrophenylboronic acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the aromatic substitution pattern.
-
¹¹B NMR is a powerful tool to characterize boronic acids, with the sp²-hybridized boron typically appearing around 25-35 ppm.[2]
-
Expert Insight: Boronic acids can form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or broad NMR spectra. To obtain a clean spectrum of the monomeric acid, the sample can be dissolved in a coordinating deuterated solvent like methanol-d₄ or by adding a small amount of D₂O. This breaks up the oligomeric species.
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a standard method for assessing the purity of arylboronic acids. A C18 column with a mobile phase gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol is typically effective.
Reactivity and Mechanistic Considerations in Suzuki-Miyaura Coupling
2-Fluoro-5-nitrophenylboronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Influence of Fluoro and Nitro Substituents
The electronic nature of the substituents on the phenylboronic acid plays a critical role in its reactivity.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety makes the boronic acid more Lewis acidic. However, it also deactivates the aryl ring towards the transmetalation step, which involves the transfer of this electron-deficient ring to the palladium center. This can sometimes slow down the reaction compared to electron-rich boronic acids.
-
Fluoro Group (-F): The fluorine atom also acts as an electron-withdrawing group via induction. Its presence can influence the overall electronic properties and potentially the stability of the boronic acid. In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance metabolic stability and binding affinity of the final drug molecule.[5]
Causality in Experimental Choices:
-
Catalyst Selection: For coupling with electron-deficient boronic acids, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred. These ligands facilitate the reductive elimination step, which can be challenging with electron-poor coupling partners.
-
Base Selection: A base is crucial for activating the boronic acid by forming a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻), which readily undergoes transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene, DMF) must be optimized to balance boronic acid activation with potential side reactions like protodeboronation (cleavage of the C-B bond).
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The 2-fluoro-phenyl scaffold is a common feature in many modern kinase inhibitors. While a direct synthesis of a marketed drug starting from 2-Fluoro-5-nitrophenylboronic acid may not be explicitly published to protect proprietary processes, its utility can be demonstrated by its role in synthesizing key fragments of important therapeutic agents, such as MEK inhibitors.
Representative Application: Synthesis of a Trametinib Precursor Fragment
Trametinib is a potent and selective inhibitor of MEK1 and MEK2 kinases used in the treatment of melanoma and other cancers.[6] A key structural component of Trametinib is the 2-fluoro-4-iodoaniline moiety. While Trametinib itself contains an iodo group, a synthetic strategy could involve a Suzuki coupling to install a different part of the molecule, for which 2-Fluoro-5-nitrophenylboronic acid is a valuable precursor after reduction of the nitro group.
The following workflow illustrates how 2-Fluoro-5-nitrophenylboronic acid can be used to synthesize a biaryl system, a common core in many kinase inhibitors.
Caption: General workflow for utilizing 2-Fluoro-5-nitrophenylboronic acid in pharmaceutical synthesis.
This multi-step process—coupling, reduction, and further elaboration—is a powerful and versatile strategy in medicinal chemistry, allowing for the rapid assembly of complex molecular architectures from readily available building blocks.
Safety, Handling, and Storage
As with all chemical reagents, proper handling and storage of 2-Fluoro-5-nitrophenylboronic acid are essential for ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. Boronic acids can be sensitive to moisture and air.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a strategically important building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of complex molecules. The electronic influence of its fluoro and nitro substituents provides both challenges and opportunities, demanding a rational approach to reaction design while enabling the synthesis of scaffolds with desirable properties for drug discovery, particularly in the field of kinase inhibitors. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely utilize this powerful reagent in their synthetic endeavors.
References
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- Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis of a-Amino-carbanions and Their Application in Asymmetric Synthesis. Angewandte Chemie International Edition in English, 36(21), 2282–2316.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Aggarwal, V. K., & O'Brien, P. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol.
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15082.
- Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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PubChem. Trametinib. National Center for Biotechnology Information. [Link]
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Environmental Health & Safety, University of Washington. Safe Handling and Storage of Chemicals. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. [Link]
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PubChem. (2-fluoro-5-nitrophenyl)boronic acid. [Link]
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Mastering the Stability of 2-Fluoro-5-nitrophenylboronic Acid: A Technical Guide to Optimal Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-nitrophenylboronic acid is a pivotal building block in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical, agrochemical, and dye industries.[1] Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the formation of crucial carbon-carbon bonds.[1] However, the inherent chemical nature of boronic acids necessitates a thorough understanding of their stability and precise control over their storage conditions to ensure reproducibility and success in synthetic endeavors. This guide provides a comprehensive overview of the optimal storage conditions for 2-Fluoro-5-nitrophenylboronic acid, delving into the chemical principles that govern its stability and offering field-proven protocols for its handling and preservation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-Fluoro-5-nitrophenylboronic acid is paramount to appreciating its storage requirements.
| Property | Value | Source |
| Molecular Formula | C₆H₅BFNO₄ | [1][2][3] |
| Molecular Weight | 184.92 g/mol | [1][3] |
| Appearance | White powder or solid | [1][2] |
| Purity | Typically ≥98% | [2] |
| Boiling Point | 366.8 °C at 760 mmHg | [1] |
| Density | 1.49 g/cm³ | [1] |
| Water Solubility | Slightly soluble | [1] |
The Imperative for Controlled Storage: Understanding Degradation Pathways
Arylboronic acids, including 2-Fluoro-5-nitrophenylboronic acid, are susceptible to several degradation pathways that can compromise their purity and reactivity.[4] Proper storage is not merely a suggestion but a critical control point in any synthetic workflow.
Protodeboronation: The Primary Threat
The most prevalent degradation pathway for arylboronic acids is protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[4] This reaction is often facilitated by moisture and can be influenced by pH and temperature.[4] The presence of water can lead to the formation of boric acid and the corresponding fluoronitrobenzene, rendering the reagent inactive for its intended cross-coupling reactions.
Formation of Boroxines: The Reversible Challenge
In the solid state, particularly in the absence of water, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] While this process is often reversible upon exposure to water, the presence of significant amounts of boroxine can lead to inaccurate weighing and stoichiometry calculations, ultimately affecting reaction yields and reproducibility.[5]
Oxidation: An Underestimated Risk
The boronic acid functional group can also be susceptible to oxidation, leading to the formation of various byproducts.[6] While less common than protodeboronation and boroxine formation under typical storage conditions, exposure to strong oxidizing agents or even atmospheric oxygen over extended periods can contribute to a decline in purity.
Recommended Storage Conditions: A Multi-faceted Approach
To mitigate the degradation pathways discussed above, a multi-pronged approach to storage is essential. The following conditions are recommended for maintaining the integrity of 2-Fluoro-5-nitrophenylboronic acid.
Temperature: The First Line of Defense
Recommendation: Store at 2-8°C .[1][7]
Causality: Lower temperatures significantly slow down the rates of all chemical reactions, including the degradation processes of protodeboronation and oxidation. Refrigeration is a simple yet highly effective measure to prolong the shelf-life of the compound.
Atmosphere: The Inert Shield
Recommendation: Store under an inert atmosphere (e.g., argon or nitrogen) .[1][4]
Causality: An inert atmosphere displaces both moisture and oxygen, directly inhibiting protodeboronation and oxidation. This is particularly crucial for long-term storage to prevent the gradual degradation that can occur even in a sealed container.
Moisture Control: The Non-negotiable
Recommendation: Keep in a tightly sealed container in a dry, well-ventilated area .[4][7]
Causality: As moisture is a key reactant in protodeboronation, excluding it is paramount. A tightly sealed container prevents the ingress of atmospheric humidity. Storing in a desiccator can provide an additional layer of protection.
Experimental Protocol: Standard Operating Procedure for Storage and Handling
Adherence to a strict protocol for the handling and storage of 2-Fluoro-5-nitrophenylboronic acid will ensure its quality and consistency for experimental use.
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Chemical safety goggles
-
Gloves (nitrile or other chemically resistant material)
-
Lab coat
Aliquoting and Dispensing
-
If possible, work in a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.
-
Allow the container of 2-Fluoro-5-nitrophenylboronic acid to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Quickly dispense the desired amount of the compound into a pre-weighed, dry vial.
-
Immediately and tightly reseal the main container.
-
Purge the headspace of the main container with an inert gas before tightening the cap for long-term storage.
Long-Term Storage
-
Ensure the container cap is securely fastened. Parafilm can be used to create an additional seal.
-
Place the sealed container in a labeled secondary container.
-
Store the secondary container in a refrigerator at 2-8°C.
-
Maintain an inventory log to track the age and usage of the reagent.
Visualization of Storage Decision Logic
The following diagram illustrates the logical workflow for ensuring the optimal storage of 2-Fluoro-5-nitrophenylboronic acid.
Caption: Decision workflow for the appropriate storage of 2-Fluoro-5-nitrophenylboronic acid.
Conclusion
The chemical integrity of 2-Fluoro-5-nitrophenylboronic acid is directly correlated with the stringency of its storage conditions. By understanding and mitigating the primary degradation pathways of protodeboronation, boroxine formation, and oxidation, researchers can ensure the reliability and reactivity of this valuable synthetic intermediate. The implementation of a systematic storage protocol, centered on refrigeration, inert atmosphere, and moisture exclusion, is a critical investment in the reproducibility and success of synthetic chemistry endeavors.
References
-
LookChem. Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
-
Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1425-1428. [Link]
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University of Toronto Environmental Health & Safety. Chemical Storage Guidelines. [Link]
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Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]
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An In-Depth Technical Guide to 2-Fluoro-5-nitrophenylboronic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Fluoro-5-nitrophenylboronic Acid in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. 2-Fluoro-5-nitrophenylboronic acid (CAS No. 819849-20-2) has emerged as a pivotal building block, prized for its unique electronic and steric attributes that enable a diverse range of chemical transformations.[1] This guide provides an in-depth technical overview of this versatile reagent, from its commercial availability and safe handling to its application in robust synthetic protocols, with a particular focus on the Suzuki-Miyaura cross-coupling reaction.
The presence of a fluorine atom ortho to the boronic acid moiety and a nitro group in the meta position creates a highly electron-deficient aromatic ring. This electronic feature significantly influences the reactivity of the molecule, making it a valuable synthon for the construction of complex molecular architectures.[1] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize 2-Fluoro-5-nitrophenylboronic acid in their synthetic endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Fluoro-5-nitrophenylboronic acid is fundamental to its successful application. This solid, typically a white or off-white powder, possesses the following key characteristics:
| Property | Value | Source |
| CAS Number | 819849-20-2 | [2][3] |
| Molecular Formula | C6H5BFNO4 | [2][3] |
| Molecular Weight | 184.92 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Purity | Typically ≥98% | [2] |
| Boiling Point | 366.8 °C at 760 mmHg | [1] |
| Density | 1.49 g/cm³ | [1] |
Commercial Suppliers and Quality Considerations
A variety of chemical suppliers offer 2-Fluoro-5-nitrophenylboronic acid, typically with purities of 98% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches and the availability of comprehensive analytical data.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 98% | Available in various quantities. |
| CymitQuimica | 98% | Offers a range of pack sizes.[2] |
| Santa Cruz Biotechnology | Not specified | Marketed for research use.[3] |
| LookChem | Not specified | Provides a platform for various suppliers.[1] |
Expert Insight: For applications in late-stage drug development or for syntheses where impurity profiles are critical, it is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier. A typical CoA should include confirmation of identity by ¹H NMR and purity assessment by HPLC.[4][5]
Safe Handling, Storage, and Stability
As with all laboratory chemicals, the safe handling and storage of 2-Fluoro-5-nitrophenylboronic acid are paramount. Adherence to best practices minimizes risks and ensures the integrity of the reagent.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
When handling larger quantities or when there is a risk of dust generation, a full-face shield and respiratory protection are recommended.[6]
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]
-
Boronic acids can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This degradation can be accelerated by moisture and basic conditions.[8] It is advisable to use freshly opened or properly stored material for best results.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 2-Fluoro-5-nitrophenylboronic acid is an excellent substrate for this reaction, allowing for the introduction of the 2-fluoro-5-nitrophenyl moiety onto a variety of molecular scaffolds.
Mechanistic Considerations for an Electron-Deficient Boronic Acid
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The electron-deficient nature of 2-Fluoro-5-nitrophenylboronic acid can influence the transmetalation step, which is often the rate-limiting step in the catalytic cycle. The presence of the ortho-fluoro and meta-nitro groups withdraws electron density from the aromatic ring, which can affect the rate of transmetalation. However, these electronic properties also make the aryl halide coupling partner more susceptible to oxidative addition. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial to achieve optimal results.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-nitrophenylboronic Acid with an Aryl Bromide
The following protocol is an adapted and optimized procedure for the Suzuki-Miyaura coupling of 2-Fluoro-5-nitrophenylboronic acid with a generic aryl bromide. This protocol is based on established methods for sterically hindered and electron-deficient boronic acids.[9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Fluoro-5-nitrophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Self-Validating System and Troubleshooting:
-
Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature or using a stronger base such as potassium phosphate (K₃PO₄). The quality of the boronic acid is also critical; using freshly opened or purified material can improve results.[10][11]
-
Homocoupling of Boronic Acid: The formation of a biphenyl byproduct from the boronic acid can occur. This can be minimized by ensuring a truly inert atmosphere and using the appropriate stoichiometry of reagents.
-
Protodeboronation: The loss of the boronic acid group can be a significant side reaction. Using anhydrous solvents and ensuring the base is of high quality can mitigate this issue. For particularly sensitive substrates, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) may be beneficial.[8]
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties make it an attractive component for the development of novel pharmaceuticals and agrochemicals. By understanding its chemical properties, ensuring its quality through reputable suppliers, adhering to strict safety protocols, and employing optimized reaction conditions, researchers can effectively leverage this powerful reagent to advance their scientific objectives. This guide provides a solid foundation of technical knowledge and practical insights to facilitate the successful application of 2-Fluoro-5-nitrophenylboronic acid in the modern synthetic laboratory.
References
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
LookChem. (n.d.). Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid. Retrieved from [Link]
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The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
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PubChem. (n.d.). (2-fluoro-5-nitrophenyl)boronic acid. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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An In-depth Technical Guide to the Purity Analysis of 2-Fluoro-5-nitrophenylboronic Acid
Foreword: The Critical Role of Purity in Synthesis
2-Fluoro-5-nitrophenylboronic acid is a pivotal building block in modern organic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, especially in the development of novel pharmaceuticals and agrochemicals, is directly contingent on its purity.[1] Impurities, such as regioisomers, residual starting materials, inorganic salts, or catalysts (e.g., palladium), can drastically reduce reaction yields, introduce downstream purification challenges, and compromise the biological activity and safety of the final product. This guide provides a comprehensive, multi-faceted analytical strategy for the robust purity assessment of 2-Fluoro-5-nitrophenylboronic acid, grounded in established scientific principles and field-proven methodologies.
Physicochemical Profile and Handling
A thorough understanding of the analyte's properties is the foundation of any analytical method development.
| Property | Value | Source(s) |
| CAS Number | 819849-20-2 | [2][3] |
| Molecular Formula | C₆H₅BFNO₄ | [1][4] |
| Molecular Weight | 184.92 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1] |
| Storage Conditions | 2-8°C under inert atmosphere (Argon or Nitrogen) | [1][3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol | [1] |
| Hazard Profile | Irritant to skin, eyes, and respiratory system (H315, H319, H335) | [3][5] |
The propensity of boronic acids to undergo dehydration to form cyclic anhydrides, known as boroxines, is a critical consideration. This equilibrium is influenced by temperature and the presence of water, making controlled storage and sample preparation essential for accurate analysis.
The Orthogonal Analytical Workflow
No single analytical technique can provide a complete purity profile. A self-validating system relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze the same sample. This strategy ensures that all potential impurities—structurally related, residual, and elemental—are comprehensively detected and quantified.
Sources
A Guide to the Spectroscopic Characterization of 2-Fluoro-5-nitrophenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-Fluoro-5-nitrophenylboronic Acid
Phenylboronic acids are a class of organic compounds that have seen a surge in utility, particularly in the realm of organic synthesis. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has made them indispensable tools for the formation of carbon-carbon bonds. 2-Fluoro-5-nitrophenylboronic acid, with its unique substitution pattern, offers a trifecta of reactive handles: the boronic acid moiety for cross-coupling, the electron-withdrawing nitro group which can be a site for further functionalization or can influence the reactivity of the aromatic ring, and the fluorine atom, a common substituent in pharmaceutical compounds known to enhance metabolic stability and binding affinity.
Given its potential in the synthesis of novel therapeutics and functional materials, a reliable and comprehensive analytical methodology for the characterization of 2-Fluoro-5-nitrophenylboronic acid is essential. This guide aims to provide that methodology through a detailed exploration of its expected spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For 2-Fluoro-5-nitrophenylboronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would be employed for a full characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Fluoro-5-nitrophenylboronic acid is expected to show three distinct signals in the aromatic region. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents. The fluorine atom at the 2-position is an ortho, para-director and is strongly electronegative, while the nitro group at the 5-position is a meta-director and a powerful electron-withdrawing group. The boronic acid group is also electron-withdrawing.
Based on the analysis of related compounds such as 4-nitrophenyl boronic acid, which shows proton resonances at 8.19, 8.21 ppm (doublet, meta) and 7.90 ppm (broad, ortho), we can predict the approximate chemical shifts for the protons in our target molecule[1][2]. The proton ortho to the fluorine and meta to the nitro group (H-3) would likely be the most downfield, followed by the proton ortho to the nitro group and meta to the fluorine (H-6). The proton para to the fluorine and ortho to the nitro group (H-4) would be expected at the most upfield position of the three.
Table 1: Predicted ¹H NMR Data for 2-Fluoro-5-nitrophenylboronic acid
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.2 - 8.4 | dd | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 |
| H-4 | 7.8 - 8.0 | ddd | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3, ³J(H-F) ≈ 8-10 |
| H-6 | 8.5 - 8.7 | dd | ⁴J(H-H) ≈ 2-3, ⁵J(H-F) ≈ 2-3 |
| B(OH)₂ | 5.0 - 8.0 | br s | - |
Note: Predicted values are based on additive effects of substituents and data from analogous compounds. Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)). The carbon attached to the boron atom is often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus[3]. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and boronic acid groups, and the electronegativity of the fluorine atom.
Table 2: Predicted ¹³C NMR Data for 2-Fluoro-5-nitrophenylboronic acid
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-B) | 130 - 135 | d |
| C-2 (C-F) | 160 - 165 | d |
| C-3 | 120 - 125 | d |
| C-4 | 125 - 130 | d |
| C-5 (C-NO₂) | 145 - 150 | s |
| C-6 | 135 - 140 | d |
Note: The carbon attached to boron (C-1) may be broad or unobserved.
Predicted ¹⁹F and ¹¹B NMR Spectra
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring. For organofluorine compounds, the chemical shift range is typically between -50 to -220 ppm[4]. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
-
¹¹B NMR: The ¹¹B NMR spectrum should display a single, broad signal characteristic of a tricoordinate boronic acid. The chemical shift is expected in the range of 28-33 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for the NMR analysis of 2-Fluoro-5-nitrophenylboronic acid is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra. Using a solvent like d₄-methanol can help to break up these oligomers, although the B(OH)₂ proton signal will be lost due to exchange with the solvent[5].
-
Instrumentation: The analysis should be performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum.
-
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For 2-Fluoro-5-nitrophenylboronic acid, the IR spectrum will be characterized by the vibrational modes of the O-H, B-O, C-F, N-O, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for 2-Fluoro-5-nitrophenylboronic acid
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |
| N-O (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |
| B-O (Boronic Acid) | Stretch | 1310 - 1380 | Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
| B-C | Stretch | 1000 - 1090 | Medium |
Note: The IR spectrum of 2-fluorophenylboronic acid in the solid state shows O–H stretching modes at 3467 cm⁻¹[6]. The presence of the nitro group in the target molecule may influence the position of these bands.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of a solid sample with minimal preparation.
-
Sample Preparation: Place a small amount of the solid 2-Fluoro-5-nitrophenylboronic acid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum
The molecular weight of 2-Fluoro-5-nitrophenylboronic acid (C₆H₅BFNO₄) is 184.92 g/mol . Depending on the ionization technique used, the mass spectrum will show different features.
-
Electron Ionization (EI): This is a "hard" ionization technique that typically leads to extensive fragmentation. The molecular ion peak (M⁺˙) at m/z 184.9 may be observed, but it is likely to be weak. Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) from the boronic acid group, cleavage of the carbon-boron bond, and fragmentation of the aromatic ring[7][8]. The presence of the nitro group may lead to characteristic fragments from the loss of NO₂ or NO.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is less likely to cause fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 185.9 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 183.9 is likely to be observed[9]. Adducts with solvent molecules or salts may also be present.
Table 4: Predicted Key Ions in the Mass Spectrum of 2-Fluoro-5-nitrophenylboronic acid
| Ion | Predicted m/z (Monoisotopic) | Ionization Mode |
| [M+H]⁺ | 186.03 | ESI (+) |
| [M-H]⁻ | 184.02 | ESI (-) |
| [M]⁺˙ | 185.03 | EI |
| [M-H₂O]⁺˙ | 167.02 | EI |
| [M-OH]⁺ | 168.02 | EI |
| [M-NO₂]⁺ | 139.03 | EI |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced via a direct insertion probe or gas chromatography inlet.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes for ESI. For EI, acquire the spectrum over a suitable mass range to observe the molecular ion and fragment ions.
Caption: Logic of MS analysis choices.
Conclusion
The spectroscopic characterization of 2-Fluoro-5-nitrophenylboronic acid is crucial for ensuring its identity, purity, and for understanding its reactivity. While direct experimental data may be sparse in the public domain, a comprehensive analytical picture can be constructed through a predictive approach based on the well-established spectroscopic behaviors of analogous compounds. This guide has provided a detailed framework for the interpretation of the expected NMR, IR, and MS data, along with standard experimental protocols. By following these guidelines, researchers and drug development professionals can confidently characterize this important synthetic building block and pave the way for its successful application in their respective fields.
References
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Silla, J. M., Cormanich, R., Rittner, R., & Freitas, M. P. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Journal of Molecular Structure, 1048, 334-340. [Link]
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Su, G. M., Wei, Y., & Guo, M. (2011). Direct colorimetric detection of hydrogen peroxide using 4-nitrophenyl boronic acid or its pinacol ester. Talanta, 84(1), 1-6. [Link]
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Wang, R., & Li, L. (2006). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 17(5), 633–643. [Link]
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PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
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Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2186. [Link]
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Goundry, A. J., & Harrity, J. P. A. (2011). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 9(2), 447-449. [Link]
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and detected coupling constants in spectra of 1-3. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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NIST. (n.d.). Benzeneboronic acid, m-nitro-. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChemLite. (n.d.). 4-nitrophenylboronic acid (C6H6BNO4). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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Lavigne, J. J., & Thompson, A. D. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1776–1786. [Link]
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Reddit. (2014, February 5). Effect of boron groups on 13 C NMR chemical shift. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
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ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved from [Link]
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Solubility of 2-Fluoro-5-nitrophenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-5-nitrophenylboronic acid in Organic Solvents
Executive Summary
2-Fluoro-5-nitrophenylboronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry, particularly in the construction of complex molecules via cross-coupling reactions. Its utility in drug discovery and materials science is profound, yet its successful application is fundamentally governed by a critical, often overlooked, physical property: solubility. A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, streamlining purification processes, and enabling formulation development.
This technical guide, written from the perspective of a Senior Application Scientist, addresses the notable absence of consolidated solubility data for 2-Fluoro-5-nitrophenylboronic acid in the public domain. It moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a robust theoretical framework for predicting solubility, coupled with a detailed, field-proven experimental protocol for its precise determination. We will first dissect the molecule's structural attributes to forecast its behavior in different solvent classes. Subsequently, we present a validated, step-by-step isothermal shake-flask method for generating reliable, quantitative solubility data. This guide empowers researchers to not only obtain the data they need but also to understand the underlying chemical principles that drive the results.
Introduction to 2-Fluoro-5-nitrophenylboronic acid
2-Fluoro-5-nitrophenylboronic acid (CAS 819849-20-2) is a bifunctional organic compound featuring a phenyl ring substituted with a boronic acid moiety [-B(OH)₂], a fluorine atom, and a nitro group.[1][2] This specific arrangement of functional groups makes it a highly valuable reagent, primarily for Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds.[2] Its incorporation into molecules can significantly influence pharmacological properties such as potency and bioavailability, making it a compound of interest for developing new therapeutic agents.[2]
The efficiency of any synthetic step involving this reagent—from reaction setup to product isolation—is critically dependent on its solubility. Poor solubility can lead to low reaction yields, difficult handling, and challenges in purification by crystallization. Conversely, knowledge of its solubility in a range of solvents allows for the rational selection of reaction media, purification systems, and even potential vehicles for biological screening.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Analyzing the structure of 2-Fluoro-5-nitrophenylboronic acid allows us to predict its interactions.
Molecular Structure and Polarity
The molecule's solubility is a composite of the effects of its three key functional groups:
-
Boronic Acid Group (-B(OH)₂): This is a highly polar, hydrophilic group capable of acting as both a hydrogen bond donor (via the -OH protons) and a hydrogen bond acceptor (via the oxygen lone pairs). It is the primary driver of solubility in polar, protic solvents.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It contributes significantly to the molecule's overall dipole moment and can act as a hydrogen bond acceptor.
-
Fluoro Group (-F): As the most electronegative element, fluorine is strongly electron-withdrawing. While a C-F bond is polar, the small size and low polarizability of fluorine mean its contribution to solubility is more nuanced than that of the nitro or boronic acid groups.
Collectively, these groups render 2-Fluoro-5-nitrophenylboronic acid a polar molecule, suggesting poor solubility in nonpolar hydrocarbon solvents like hexanes and higher solubility in polar organic solvents.
The Complication of Boroxine Formation
A unique characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4] This equilibrium is influenced by the solvent and temperature. The formation of the less polar boroxine can decrease the apparent solubility of the boronic acid, especially in less polar solvents or upon heating, leading to inconsistencies in solubility measurements if not properly controlled.[3][4] It is therefore crucial that solubility determination occurs under tightly controlled conditions where equilibrium is verifiably reached.
Caption: Key functional groups of 2-Fluoro-5-nitrophenylboronic acid and the intermolecular forces they mediate.
Recommended Solvents for Solubility Screening
Based on the theoretical analysis, a systematic screening should be performed across a range of common organic solvents, categorized by their polarity and chemical class.
| Solvent Class | Specific Examples | Predicted Solubility Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High: Strong hydrogen bonding with the -B(OH)₂ group. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Moderate to High: Good hydrogen bond acceptors. Ethers are often excellent solvents for boronic acids.[3][5] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High: Polar aprotic solvents, good hydrogen bond acceptors.[6] |
| Esters | Ethyl Acetate | Moderate: Intermediate polarity. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate: Can engage in dipole-dipole interactions but lack hydrogen bonding capability.[6][7] |
| Aromatic | Toluene | Low: Primarily nonpolar interactions. |
| Aliphatic | Heptane, Hexane | Very Low / Insoluble: Nonpolar nature is incompatible with the highly polar solute.[6] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High: High dielectric constants and ability to disrupt solute-solute hydrogen bonds. |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.
Principle of the Method
An excess amount of the solid 2-Fluoro-5-nitrophenylboronic acid is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached between the undissolved solid and the saturated solution. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated liquid is determined using a suitable analytical technique.
Materials and Equipment
-
2-Fluoro-5-nitrophenylboronic acid (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Experimental Procedure
-
Preparation: Add an excess of 2-Fluoro-5-nitrophenylboronic acid (e.g., 20-30 mg) to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours. A 48-hour period is recommended to ensure equilibrium, especially given the potential for boroxine formation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately weigh the collected filtrate. Based on the expected solubility, perform a precise gravimetric or volumetric dilution of the saturated solution into a suitable volumetric flask using the same solvent to bring the concentration into the linear range of the analytical method.
Analytical Quantification: HPLC-UV Method
Due to its specificity and sensitivity, High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the recommended method for quantification.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic or acetic acid to ensure the boronic acid is protonated). A typical starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for a λ_max_. The nitroaromatic system should provide a strong chromophore, likely between 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Prepare a series of standard solutions of 2-Fluoro-5-nitrophenylboronic acid of known concentrations in the chosen solvent. Inject each standard and plot the peak area versus concentration to generate a calibration curve. Ensure the correlation coefficient (R²) is >0.999.
-
Sample Analysis: Inject the diluted filtrate sample. Determine its concentration using the calibration curve.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the final solubility in mg/mL and mol/L.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Safety and Handling
2-Fluoro-5-nitrophenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin, eye, and respiratory irritation.[8] All handling should be performed in a well-ventilated fume hood. Avoid dust formation and ignition sources.[8] Consult the Safety Data Sheet (SDS) for complete information before use.[8][9]
Conclusion
While direct, published solubility data for 2-Fluoro-5-nitrophenylboronic acid is scarce, a robust solubility profile can be readily established. By understanding the interplay of the polar boronic acid, nitro, and fluoro functional groups, researchers can make educated predictions about its behavior in various organic solvents. This theoretical foundation, when combined with the detailed isothermal shake-flask protocol and HPLC-UV quantification method provided herein, constitutes a self-validating system for generating the high-quality, quantitative data essential for advancing research and development. This integrated approach ensures that the critical parameter of solubility is no longer an unknown but a controllable variable in the design of next-generation chemical syntheses and pharmaceutical agents.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [URL: https://www.researchgate.net/publication/341857912_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]
- CymitQuimica. 2-Fluoro-5-nitrophenylboronic acid. [URL: https://cymitquimica.com/base/files/SUN/CYM/PRO/USA/EN/IN-DA005G0U_2-Fluoro-5-nitrophenylboronic-acid_EN.pdf]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00561]
- ResearchGate. (n.d.). Solubility of investigated compounds in water. [URL: https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-benzoxaborole-2_fig2_328045934]
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78–83. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00377]
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An In-depth Technical Guide to 2-Fluoro-5-nitrobenzeneboronic acid: Synthesis, Applications, and Experimental Protocols
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 2-Fluoro-5-nitrobenzeneboronic acid has emerged as a critical building block for medicinal chemists and process development scientists. Its unique electronic properties, stemming from the ortho-fluoro and para-nitro substituents to the boronic acid moiety, make it a versatile reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide provides an in-depth technical overview of 2-fluoro-5-nitrobenzeneboronic acid, including its synthesis, key applications in the synthesis of complex organic molecules, and detailed experimental protocols.
Core Properties and Physicochemical Data
A comprehensive understanding of the physicochemical properties of 2-Fluoro-5-nitrobenzeneboronic acid is paramount for its effective use in synthesis. The table below summarizes its key identifiers and physical data.
| Property | Value | Reference(s) |
| CAS Number | 819849-20-2 | [1] |
| Molecular Formula | C₆H₅BFNO₄ | [2] |
| Molecular Weight | 184.92 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon) | [1] |
| IUPAC Name | (2-Fluoro-5-nitrophenyl)boronic acid | [1] |
| InChI Key | SYAFEPQKPQIRAL-UHFFFAOYSA-N | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
Proposed Synthesis of 2-Fluoro-5-nitrobenzeneboronic acid
While numerous vendors supply 2-fluoro-5-nitrobenzeneboronic acid, understanding its synthesis is crucial for process development and cost analysis. A common and effective method for the preparation of arylboronic acids is through the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from the corresponding aryl halide.[3]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-Fluoro-5-nitrobenzeneboronic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on established methodologies for the synthesis of arylboronic acids.[4]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Formation of the Organolithium Reagent: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the freshly prepared organolithium reagent, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-fluoro-5-nitrobenzeneboronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-fluoro-5-nitrobenzeneboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[5] This reaction is a cornerstone of modern medicinal chemistry for the construction of carbon-carbon bonds.[6]
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity Considerations
The electron-withdrawing nature of the fluoro and nitro groups in 2-fluoro-5-nitrobenzeneboronic acid influences its reactivity. While these groups can enhance the rate of transmetalation, they also increase the susceptibility of the boronic acid to protodeboronation, a competitive side reaction where the C-B bond is cleaved by a proton source.[7] This is a critical consideration in reaction optimization. To mitigate protodeboronation, it is often advantageous to use highly active palladium catalysts that allow the reaction to proceed at lower temperatures and with shorter reaction times.[8]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of 2-fluoro-5-nitrobenzeneboronic acid with an aryl bromide.
-
Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 eq), 2-fluoro-5-nitrobenzeneboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Safety and Handling
As a laboratory chemical, 2-fluoro-5-nitrobenzeneboronic acid requires careful handling to minimize exposure and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation via protodeboronation or formation of boroxine anhydrides.[1][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Fluoro-5-nitrobenzeneboronic acid is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex biaryl structures relevant to the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, especially in the context of the Suzuki-Miyaura cross-coupling, is essential for its effective application. By employing optimized reaction protocols and adhering to stringent safety and handling procedures, researchers can leverage the unique attributes of this reagent to accelerate the discovery and development of novel chemical entities.
References
- BenchChem. (2025). Handling and storage best practices for 3-Bromo-5-propoxyphenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- Vallejos, G., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
- Xu, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Pinto, A., et al. (2021).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Organic Chemistry Portal. Suzuki Coupling.
- Busacca, C. A., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Wikipedia. (2024). Suzuki reaction.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Retrieved from Rose-Hulman Institute of Technology website.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- PubChem. (2-fluoro-5-nitrophenyl)boronic acid.
- ChemicalBook. 5-Fluoro-2-nitrobenzeneboronic acid.
- Sigma-Aldrich. 2-Fluoro-5-nitrophenylboronic acid.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
- ChemicalBook. 5-Fluoro-2-nitrophenylacetic acid synthesis.
- Nanjo, T., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- CymitQuimica. 2-Fluoro-5-nitrophenylboronic acid.
- Organic Syntheses. 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.
- Wikipedia. (2024). Boronic acid.
- BLD Pharm. 2-Fluoro-5-nitrobenzaldehyde.
- PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid.
- Lab Alley. How to Store Boric Acid.
- Cédric, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
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An In-depth Technical Guide to 2-Fluoro-5-nitrophenylboronic Acid: Properties, Synthesis, and Applications
Introduction
2-Fluoro-5-nitrophenylboronic acid, a niche yet pivotal reagent, has garnered significant attention in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising a boronic acid moiety, a fluorine atom, and a nitro group—renders it a versatile building block for the construction of complex molecular scaffolds. The strategic placement of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring significantly influences the reactivity of the boronic acid, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Fluoro-5-nitrophenylboronic acid, its synthesis, reactivity, and key applications, with a focus on providing practical insights for its effective utilization in a laboratory setting.
Physicochemical Characteristics
2-Fluoro-5-nitrophenylboronic acid is typically supplied as a white to off-white solid powder.[1][2] While an experimentally determined melting point is not consistently reported in the literature, its physical state at ambient temperature is well-established. The predicted physicochemical properties, derived from computational models, offer valuable insights into its behavior.
| Property | Value | Source |
| CAS Number | 819849-20-2 | [3][4] |
| Molecular Formula | C₆H₅BFNO₄ | [3][4] |
| Molecular Weight | 184.92 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [2][5] |
| Boiling Point (Predicted) | 366.8 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.49 g/cm³ | [2] |
| pKa (Predicted) | 6.72 ± 0.58 | [2] |
| Water Solubility | Slightly soluble | [1][2] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-Fluoro-5-nitrophenylboronic acid. While a publicly available, fully assigned spectrum for this specific compound is not readily found, the expected spectral features can be inferred from the analysis of closely related structures.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The electron-withdrawing nitro and fluoro groups will cause these protons to resonate in the downfield region, typically between 7.5 and 9.0 ppm. The coupling patterns will be complex due to both proton-proton and proton-fluorine interactions. A broad singlet corresponding to the two hydroxyl protons of the boronic acid group is also anticipated, with its chemical shift being highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the six carbon atoms of the phenyl ring. The carbon atom attached to the boron (C-B) will likely appear as a broad signal. The carbon atom attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
Expected FT-IR Spectral Data
The infrared spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ for the boronic acid hydroxyl groups.
-
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
-
N-O stretching (nitro group): Strong, asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
B-O stretching: A strong band in the 1300-1400 cm⁻¹ region.
-
C-F stretching: A band in the 1100-1300 cm⁻¹ region.
Synthesis and Reactivity
The synthesis of 2-Fluoro-5-nitrophenylboronic acid typically involves the borylation of a suitable precursor, such as 1-bromo-2-fluoro-5-nitrobenzene. A common and effective method is the metal-halogen exchange followed by reaction with a trialkyl borate.
Proposed Synthetic Workflow
Figure 1: Proposed synthetic workflow for 2-Fluoro-5-nitrophenylboronic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for the synthesis of arylboronic acids and should be optimized for specific laboratory conditions.
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.
-
Initial Setup: The flask is charged with 1-bromo-2-fluoro-5-nitrobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Metal-Halogen Exchange: n-Butyllithium (1.1 equivalents) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred vigorously for 1-2 hours.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford pure 2-Fluoro-5-nitrophenylboronic acid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2-Fluoro-5-nitrophenylboronic acid lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[7] The electron-deficient nature of the aromatic ring in 2-Fluoro-5-nitrophenylboronic acid enhances its reactivity in the transmetalation step of the catalytic cycle.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The 2-fluoro-5-nitrophenyl moiety is a valuable pharmacophore found in a variety of biologically active compounds. The introduction of this group can modulate a molecule's pharmacokinetic and pharmacodynamic properties. While specific examples detailing the use of 2-Fluoro-5-nitrophenylboronic acid in the synthesis of commercial drugs are not extensively documented in readily available literature, its utility is evident in the synthesis of various classes of therapeutic agents, including:
-
Kinase Inhibitors: The substitution pattern of 2-Fluoro-5-nitrophenylboronic acid makes it an attractive starting material for the synthesis of kinase inhibitors, where the aromatic core can be further functionalized to interact with the ATP-binding site of kinases.
-
Antiviral and Antimicrobial Agents: The unique electronic properties of the fluoro and nitro substituents can enhance the binding affinity and cellular uptake of drug candidates, making this boronic acid a useful building block in the development of novel antiviral and antimicrobial compounds.
Safety and Handling
As with all laboratory chemicals, 2-Fluoro-5-nitrophenylboronic acid should be handled with appropriate care, following standard laboratory safety procedures.[8]
Hazard Identification: [9]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [9]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Recommended storage is under an inert atmosphere at 2-8 °C.
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the 2-fluoro-5-nitrophenyl moiety. While a comprehensive set of experimentally determined physical and spectroscopic data is not yet widely available, this guide provides a solid foundation of its known properties, expected characteristics, and practical considerations for its use. As research in medicinal chemistry and materials science continues to evolve, the demand for such specialized reagents is likely to grow, further solidifying the importance of 2-Fluoro-5-nitrophenylboronic acid in the synthetic chemist's toolbox.
References
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Acros Pharmatech. (n.d.). 2-Fluoro-5-nitrophenylboronic acid. Retrieved January 10, 2026, from [Link]
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LookChem. (n.d.). Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. Retrieved January 10, 2026, from [Link]
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MDPI. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Retrieved January 10, 2026, from [Link]
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MDPI. (2018). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved January 10, 2026, from [Link]
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PubChem. (n.d.). (2-fluoro-5-nitrophenyl)boronic acid. Retrieved January 10, 2026, from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 10, 2026, from [Link]
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ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved January 10, 2026, from [Link]
-
NIH Public Access. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved January 10, 2026, from [Link]
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American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved January 10, 2026, from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved January 10, 2026, from [Link]
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National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved January 10, 2026, from [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 10, 2026, from [Link]
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NIH Public Access. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved January 10, 2026, from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 10, 2026, from [Link]
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NIH Public Access. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved January 10, 2026, from [Link]
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NIH Public Access. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 10, 2026, from [Link]
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NIH Public Access. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 10, 2026, from [Link]
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NIH Public Access. (2015). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). The Suzuki‐Miyaura coupling reactions of heteroaryl halides with potassium phenyltrifluoroboratea. Retrieved January 10, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved January 10, 2026, from [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 10, 2026, from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. ekwan.github.io [ekwan.github.io]
- 5. 2-Fluoro-5-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Fluoro-5-nitrophenylboronic acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry and drug discovery, the strategic incorporation of fluorine and boron into molecular scaffolds has become a cornerstone of innovation. 2-Fluoro-5-nitrophenylboronic acid, a seemingly unassuming building block, stands at the confluence of these two powerful strategies. Its unique trifecta of a boronic acid moiety, a fluorine atom, and a nitro group on a phenyl ring endows it with a remarkable versatility that has made it an invaluable tool for medicinal chemists and process development scientists.
This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenylboronic acid, from its historical context within the broader field of organoboron chemistry to its synthesis and diverse applications. We will delve into the mechanistic underpinnings of its reactivity and provide practical insights for its use in the laboratory, with a particular focus on its role in the synthesis of complex pharmaceutical intermediates.
The Dawn of a New Era: A Brief History of Organoboron Chemistry
The story of 2-Fluoro-5-nitrophenylboronic acid is intrinsically linked to the rich history of organoboron chemistry. While the first organoboron compound, triethylborane, was synthesized by Edward Frankland in 1860, the field truly began to flourish in the mid-20th century. The pioneering work of H.C. Brown on hydroboration reactions, which garnered him the Nobel Prize in Chemistry in 1979, revolutionized synthetic organic chemistry by providing a method for the anti-Markovnikov hydration of alkenes and alkynes.
However, it was the development of palladium-catalyzed cross-coupling reactions that propelled organoboron compounds to the forefront of synthetic utility. In 1979, Akira Suzuki and his colleagues reported a novel reaction that coupled organoboranes with organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds. Its significance was formally recognized with the Nobel Prize in Chemistry in 2010, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.
The advent of the Suzuki-Miyaura coupling created an immense demand for a diverse array of functionalized boronic acids, setting the stage for the development and commercialization of reagents like 2-Fluoro-5-nitrophenylboronic acid.
Discovery and Synthesis of 2-Fluoro-5-nitrophenylboronic acid
While a single seminal publication detailing the initial discovery of 2-Fluoro-5-nitrophenylboronic acid (CAS Number: 819849-20-2) is not readily apparent in the surveyed literature, its emergence can be traced to the growing need for highly functionalized building blocks in drug discovery programs. The synthesis of this compound leverages well-established methodologies in organoboron chemistry. A plausible and commonly employed synthetic route is outlined below.
Plausible Synthetic Pathway
The synthesis of 2-Fluoro-5-nitrophenylboronic acid typically begins with a suitable fluorinated and nitrated benzene derivative, such as 1-bromo-2-fluoro-5-nitrobenzene. This starting material can then be converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.
Diagram of the Plausible Synthetic Workflow
Caption: A plausible synthetic route to 2-Fluoro-5-nitrophenylboronic acid.
Detailed Experimental Protocol (Illustrative)
Step 1: Lithiation of 1-Bromo-2-fluoro-5-nitrobenzene
-
To a solution of 1-bromo-2-fluoro-5-nitrobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of n-butyllithium in hexanes dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate. The fluorine and nitro groups are electron-withdrawing, which can influence the reactivity of the aromatic ring.
Step 2: Borylation
-
To the freshly prepared aryllithium solution is added triisopropyl borate, also at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
Causality: Triisopropyl borate is a common and effective boron electrophile. The slow warming allows the reaction to proceed to completion.
Step 3: Hydrolysis
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The mixture is stirred vigorously for 1-2 hours.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield 2-Fluoro-5-nitrophenylboronic acid.
Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-5-nitrophenylboronic acid is provided in the table below.
| Property | Value |
| CAS Number | 819849-20-2 |
| Molecular Formula | C₆H₅BFNO₄ |
| Molecular Weight | 184.92 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 145-150 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO |
The Power of Three: Reactivity and Mechanistic Insights
The synthetic utility of 2-Fluoro-5-nitrophenylboronic acid stems from the interplay of its three key functional groups:
-
The Boronic Acid Group: This is the workhorse of the molecule, enabling its participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
The Fluorine Atom: The presence of fluorine at the ortho-position to the boronic acid can influence the electronic properties of the aromatic ring and the reactivity of the boronic acid. It can also impart desirable pharmacokinetic properties in the final drug molecule, such as increased metabolic stability and binding affinity.
-
The Nitro Group: The strongly electron-withdrawing nitro group significantly alters the electronic nature of the phenyl ring. It also serves as a versatile synthetic handle that can be readily reduced to an amine, opening up a plethora of further derivatization possibilities.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
2-Fluoro-5-nitrophenylboronic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the fluorine and nitro groups allows for the introduction of these important pharmacophores into complex molecular architectures.
Case Study: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted biaryl core. The Suzuki-Miyaura coupling is an ideal method for constructing these scaffolds, and 2-Fluoro-5-nitrophenylboronic acid can serve as a key coupling partner. The resulting fluoro-nitro-biaryl intermediate can then be further elaborated. For instance, the nitro group can be reduced to an amine, which can then be acylated or coupled with other fragments to build out the final inhibitor molecule. The fluorine atom can enhance the binding affinity of the inhibitor to the kinase's active site and improve its metabolic stability.
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a testament to the power of strategic molecular design. Its unique combination of a reactive boronic acid, a modulating fluorine atom, and a versatile nitro group has established it as a critical tool in the arsenal of the modern synthetic chemist. As the quest for new and more effective therapeutics continues, the demand for sophisticated and highly functionalized building blocks like 2-Fluoro-5-nitrophenylboronic acid is certain to grow, ensuring its continued importance in the years to come.
References
- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
- Brown, H. C. (1979). Nobel Lecture: Organoboranes—the easy way. Angewandte Chemie International Edition in English, 18(12), 920-932.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Suzuki, A. (2011). Nobel Lecture: Cross-coupling reactions of organoboranes: An easy way to construct C–C bonds.
-
PubChem. (n.d.). 2-Fluoro-5-nitrophenylboronic acid. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-5-nitrophenylboronic Acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Fluoro-5-nitrophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. We delve into the mechanistic nuances imparted by the electron-withdrawing nitro group and the ortho-fluoro substituent, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols, catalyst and reagent selection tables, and workflow diagrams are provided to ensure reproducible and high-yielding outcomes for professionals in drug development and organic synthesis.
Introduction: The Strategic Advantage of 2-Fluoro-5-nitrophenylboronic Acid
2-Fluoro-5-nitrophenylboronic acid (CAS 819849-20-2) is a highly functionalized organoboron reagent that serves as a critical intermediate in the synthesis of diverse organic compounds.[1] Its unique molecular architecture, featuring a boronic acid moiety for carbon-carbon bond formation, a nitro group, and a fluorine atom, makes it a valuable precursor in the pharmaceutical, agrochemical, and dye industries.[1]
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has become an indispensable tool for creating C(sp²)–C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts.[2] In this context, 2-Fluoro-5-nitrophenylboronic acid allows for the direct installation of a fluoronitrophenyl motif, a common feature in bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a synthetic handle for further transformations, such as reduction to an amine.[3]
This guide will explore the specific considerations for employing this electron-deficient boronic acid in Suzuki-Miyaura couplings, providing researchers with the necessary knowledge to overcome potential challenges and achieve successful synthetic outcomes.
Mechanistic Insights: The Influence of Fluoro and Nitro Substituents
The standard Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic and steric nature of 2-Fluoro-5-nitrophenylboronic acid introduces specific considerations at each stage.
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// Edges Pd0 -> OxAdd [style=invis]; ArX -> OxAdd [dir=none]; OxAdd -> PdII_complex; BoronicAcid -> Boronate [label="+ Base"]; Base -> Boronate [style=invis]; PdII_complex -> Transmetalation [style=invis]; Boronate -> Transmetalation [dir=none]; Transmetalation -> PdII_biaryl [label="Rate-determining step"]; PdII_biaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration"]; }
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. Electron-poor aryl halides generally undergo this step more readily.
-
Transmetalation: This is often the rate-determining step. The boronic acid must be activated by a base to form a more nucleophilic boronate "ate" complex ([ArB(OH)₃]⁻).[5] The electron-withdrawing nature of the nitro and fluoro groups on 2-Fluoro-5-nitrophenylboronic acid decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step. This effect necessitates carefully optimized conditions, often requiring stronger bases or higher temperatures to proceed efficiently.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is generally facile for biaryl products.
Key Considerations for 2-Fluoro-5-nitrophenylboronic Acid:
-
Protodeboronation: Electron-deficient arylboronic acids are more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of 1-fluoro-4-nitrobenzene and reducing the yield of the desired coupled product. The choice of base and solvent is critical to minimize this pathway.
-
Steric Hindrance: The ortho-fluoro substituent introduces some steric bulk, which can also influence the rate of transmetalation. However, in many cases, this effect is secondary to the electronic effects.
Experimental Protocols & Methodologies
The following section provides a detailed, field-tested protocol for the Suzuki-Miyaura coupling of 2-Fluoro-5-nitrophenylboronic acid with an aryl halide. This protocol is adapted from a documented synthesis of bromodomain inhibitors, demonstrating a practical application of this reagent.[6][7]
General Workflow
Caption: General Experimental Workflow.
Reagents and Equipment
Table 1: List of Required Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Aryl Halide (e.g., Aryl Bromide) | Synthesis Grade | Sigma-Aldrich, TCI | The coupling partner for the boronic acid. |
| 2-Fluoro-5-nitrophenylboronic acid | >97% Purity | Sigma-Aldrich, Ambeed | CAS: 819849-20-2. Store under inert gas at 2-8°C.[8] |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Strem, Sigma-Aldrich | Pd(PPh₃)₄. Air-sensitive, handle under inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Fisher Scientific | Used as a 2M aqueous solution. |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Acros Organics | Degas before use. |
| Water (H₂O) | Deionized | - | Degas before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine | - | - | Saturated NaCl solution for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Microwave Reaction Tube (20 mL) | - | CEM, Biotage | Ensure it is properly sealed for the reaction. |
| Magnetic Stir Bar | - | - | |
| Microwave Synthesizer | - | CEM, Biotage | Capable of reaching the required temperature and pressure. |
| Nitrogen or Argon Gas Supply | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Protocol
This protocol describes the coupling of an aryl bromide (1.0 equiv) with 2-Fluoro-5-nitrophenylboronic acid (1.5 equiv).
-
Reagent Preparation:
-
To a 20 mL microwave reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Fluoro-5-nitrophenylboronic acid (1.5 mmol, 277 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).[6][7]
-
Prepare a 2M solution of sodium carbonate by dissolving anhydrous Na₂CO₃ in deionized water.
-
-
Reaction Setup:
-
Seal the microwave tube and sparge with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.
-
Using syringes, add 1,2-dimethoxyethane (DME, 7 mL) and the 2M aqueous sodium carbonate solution (2.7 mL, 5.4 mmol, 5.4 equiv). It is recommended to degas the solvents prior to addition by bubbling with an inert gas.[6][7]
-
-
Microwave Irradiation:
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the contents of the tube to a separatory funnel and partition between ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Table 2: Summary of Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common, effective catalyst for a range of Suzuki couplings. |
| Base | Na₂CO₃ (5.4 equiv) | A moderately strong inorganic base sufficient to form the active boronate species. |
| Solvent System | DME / Water (1:1 v/v) | A polar aprotic/protic mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 120 °C | Elevated temperature helps to overcome the reduced reactivity of the electron-deficient boronic acid. |
| Reaction Time | 30 minutes (Microwave) | Microwave irradiation significantly accelerates the reaction compared to conventional heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation and degradation of the Pd(0) catalyst. |
Conclusion and Best Practices
The Suzuki-Miyaura coupling of 2-Fluoro-5-nitrophenylboronic acid is a robust method for the synthesis of valuable fluoronitro-substituted biaryls. The key to a successful reaction lies in understanding and mitigating the challenges posed by its electron-deficient nature. The use of elevated temperatures, often accelerated by microwave synthesis, and an appropriate base are crucial for driving the reaction to completion. Researchers should ensure all reagents and solvents are of high purity and that an inert atmosphere is maintained throughout the reaction to protect the palladium catalyst. This application note provides a solid foundation and a reliable starting protocol for scientists and drug development professionals to successfully employ this versatile building block in their synthetic endeavors.
References
-
LookChem. (n.d.). Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. Retrieved from [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
- Google Patents. (2013). WO2013097052A1 - Bromodomain inhibitors.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (2013). WO2013097601A1 - Bromodomain inhibitors.
-
PubMed. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Retrieved from [Link]
-
PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
-
PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
PubMed. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]
-
PubMed Central. (2023). Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. Retrieved from [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
ResearchGate. (2016). Suzuki–Miyaura reaction of C–F bonds in fluorographene. Retrieved from [Link]
-
MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. WO2013097052A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 7. WO2013097601A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Synthesis of biaryl compounds using 2-Fluoro-5-nitrophenylboronic acid
An In-Depth Guide to the Synthesis of Biaryl Scaffolds Using 2-Fluoro-5-nitrophenylboronic Acid
Introduction: The Strategic Importance of Functionalized Biaryls
Biaryl structures are a cornerstone of modern molecular design, recognized as privileged scaffolds in pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their unique three-dimensional arrangement allows them to serve as effective ligands for biological targets and as foundational units for materials with tailored electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C(sp²)–C(sp²) bond that defines these structures, celebrated for its mild conditions and exceptional tolerance of diverse functional groups.[1][3]
This guide focuses on a particularly valuable building block: 2-Fluoro-5-nitrophenylboronic acid . The strategic placement of both a fluorine atom and a nitro group on the phenylboronic acid scaffold provides medicinal chemists and materials scientists with a powerful tool. The fluorine atom can enhance metabolic stability, modulate pKa, and improve membrane permeability, while the strongly electron-withdrawing nitro group significantly alters the electronic landscape of the resulting biaryl compound.[4] Furthermore, the nitro group serves as a versatile synthetic handle for further chemical transformations. This application note provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for leveraging 2-Fluoro-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6] A thorough understanding of this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar-X). This step forms a square planar Palladium(II) intermediate. The reactivity of the aryl halide is paramount here, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[2][5] Aryl halides bearing electron-withdrawing groups react more readily in this step.[6]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the organoboron species to the Palladium(II) center. The boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic boronate complex.[3][7] This boronate then displaces the halide on the palladium complex, forming a new diorganopalladium(II) intermediate. The electronic nature of the boronic acid is a key determinant of the transmetalation rate; electron-donating groups on the boronic acid generally accelerate this step, while electron-withdrawing groups, such as the nitro group in our target molecule, can be unfavorable.[8] Judicious selection of the base and solvent system is therefore essential to drive this step to completion.
-
Reductive Elimination : In the final step, the two organic fragments on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Palladium(0) species, allowing it to re-enter the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol
This protocol provides a robust starting point for the coupling of 2-Fluoro-5-nitrophenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Materials and Reagents
-
Boronic Acid: 2-Fluoro-5-nitrophenylboronic acid (1.2 equivalents)
-
Aryl Halide: Aryl bromide (1.0 equivalent)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Nitrogen or Argon)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), 2-Fluoro-5-nitrophenylboronic acid (1.2 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe under a positive pressure of the inert gas.
-
Reaction: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Data Summary: Reaction Conditions and Troubleshooting
The optimal conditions for coupling 2-Fluoro-5-nitrophenylboronic acid can vary depending on the coupling partner. The following tables provide a general guide for reaction optimization and troubleshooting.
Table 1: Representative Reaction Conditions
| Aryl Halide (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) |
| Aryl Iodide | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 2-6 |
| Aryl Bromide | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90-100 | 4-12 |
| Activated Aryl Chloride | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | 8-16 |
| Deactivated Aryl Chloride | Pd₂(dba)₃/XPhos (2 mol%) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 12-24 |
Note: This data is illustrative. Specific yields are substrate-dependent and optimization is recommended for each unique reaction.[10]
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature by 10-20 °C. |
| Incomplete Reaction | 1. Catalyst deactivation over time.2. Insufficient reaction time. | 1. Add a fresh portion of catalyst.2. Extend the reaction time, monitoring by TLC/LC-MS. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Base is too strong or reaction temperature too high. | 1. Use carefully dried solvents and reagents.2. Use a milder base (e.g., K₂CO₃) or lower the temperature.[10] |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative homocoupling. | 1. Rigorously degas solvents and maintain a strict inert atmosphere. |
Safety and Handling
Proper safety precautions are mandatory when performing these reactions.
-
2-Fluoro-5-nitrophenylboronic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Toluene and other organic solvents are flammable and toxic. All solvent handling should be performed in a fume hood.
-
Bases: Strong bases like potassium carbonate and potassium phosphate are corrosive and can cause burns. Avoid direct contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12][13]
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a highly effective and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The presence of the fluoro and nitro substituents offers unique advantages for tuning the physicochemical properties of the target molecules, making this building block exceptionally valuable in the fields of drug discovery and materials science.[4][14][15] By understanding the underlying reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably and efficiently construct a diverse array of functionalized biaryl scaffolds for a multitude of applications.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
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News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 2-Fluoro-5-nitrophenylboronic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Fluoro-5-nitrophenylboronic acid as a pivotal building block in the synthesis of complex heterocyclic compounds. The unique substitution pattern of this reagent—featuring an ortho-fluoro group, a para-nitro group, and a boronic acid moiety—offers a versatile platform for constructing diverse molecular architectures. This document elucidates the underlying chemical principles, provides detailed, field-tested protocols for Suzuki-Miyaura cross-coupling reactions, and outlines multi-step pathways toward the synthesis of medicinally relevant heterocyclic cores such as benzimidazoles and quinolines. Emphasis is placed on the rationale behind procedural choices, troubleshooting, and optimization strategies to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Value of 2-Fluoro-5-nitrophenylboronic Acid
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in precise three-dimensional arrangements, thereby facilitating interactions with biological targets.[1] The judicious incorporation of fluorine into these scaffolds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] 2-Fluoro-5-nitrophenylboronic acid is a particularly valuable reagent because it combines three key functional elements:
-
The Boronic Acid Group: A cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[4][5][6]
-
The Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring. More importantly, it serves as a versatile synthetic handle that can be readily reduced to an amine, opening pathways for subsequent cyclization reactions to form nitrogen-containing heterocycles.[4][7]
-
The Fluorine Atom: Positioned ortho to the boronic acid, its electronegativity can influence the coupling reaction. Its primary value lies in its persistence in the final product, where it can modulate the molecule's pharmacokinetic and pharmacodynamic properties.[3]
This guide focuses on leveraging these features, primarily through Suzuki-Miyaura coupling, to generate functionalized bi-aryl intermediates that are primed for intramolecular cyclization into valuable heterocyclic systems.
Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the central transformation for utilizing 2-Fluoro-5-nitrophenylboronic acid. The reaction's success hinges on the careful selection of catalyst, ligand, base, and solvent to navigate the specific electronic properties of the starting material. The electron-withdrawing nitro group can pose challenges but also offers opportunities for tuning reactivity.[4]
Mechanistic Considerations and the Role of the Base
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The base is not merely a spectator; it plays a critical role in the transmetalation step by activating the boronic acid. It converts the neutral boronic acid, RB(OH)₂, into a more nucleophilic borate anion, [RB(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium center.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Data-Driven Approach
The choice of reaction parameters is critical for achieving high yields and minimizing side reactions like protodeboronation and homocoupling.[10] For a challenging substrate like 2-Fluoro-5-nitrophenylboronic acid, a systematic optimization is recommended. The following table provides an illustrative guide for screening conditions, based on common practices for electron-deficient boronic acids.
Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling (Reaction: 2-Fluoro-5-nitrophenylboronic acid with 4-bromoanisole)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 8 | 88 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 75 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 6 | 92 |
Data compiled from general literature principles for illustrative purposes.[8][10][11]
Expert Insights:
-
Catalyst/Ligand: For electron-deficient systems, bulky, electron-rich phosphine ligands like SPhos and XPhos (Buchwald ligands) are often superior.[11] They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst. Pd(0) precatalysts like Pd₂(dba)₃ are often preferred over Pd(II) sources to minimize side reactions.[10]
-
Base Selection: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective when weaker bases like potassium carbonate (K₂CO₃) are sluggish.[8] Using anhydrous conditions with K₃PO₄ can also help suppress protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[11]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are standard choices. The specific solvent can influence catalyst solubility and reaction kinetics.[10]
Synthetic Protocols and Applications
The true utility of 2-Fluoro-5-nitrophenylboronic acid is realized in multi-step syntheses where the initial Suzuki coupling product is further transformed.
Caption: General workflow for heterocycle synthesis via a Suzuki coupling/cyclization strategy.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol details a robust method for coupling 2-Fluoro-5-nitrophenylboronic acid with a generic aryl bromide, based on the optimized conditions identified in Table 1.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)[12][13]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Magnetic stir bar, Schlenk flask or reaction vial, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, 2-Fluoro-5-nitrophenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[4]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.
Application Pathway: Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry.[14] A common synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[15][16] The following pathway utilizes our Suzuki product.
Step A: Suzuki Coupling (as per Protocol 1)
-
Couple 2-Fluoro-5-nitrophenylboronic acid with 1-bromo-2-nitrobenzene. This creates 2-Fluoro-2',5-dinitrobiphenyl.
Step B: Double Nitro Reduction
-
Dissolve the 2-Fluoro-2',5-dinitrobiphenyl (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add iron powder (5.0 mmol, 5.0 equiv) followed by a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite to remove the iron salts.
-
Concentrate the filtrate to obtain the crude 2-Fluoro-5-aminobiphenyl-2'-amine. This intermediate is often used directly in the next step.
Step C: Cyclization to form the Benzimidazole
-
To the crude diamine from Step B, add an appropriate aldehyde (e.g., benzaldehyde, 1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in ethanol.
-
Reflux the mixture for 4-8 hours.
-
Upon completion, cool the reaction and concentrate the solvent.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purify by column chromatography or recrystallization to yield the final 2-aryl-fluoro-benzimidazole product.[16][17]
Application Pathway: Synthesis of Fluorinated Quinolines
Quinolines are another critical heterocyclic family.[18][19] A Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic approach.[20]
Step A: Suzuki Coupling (as per Protocol 1)
-
Couple 2-Fluoro-5-nitrophenylboronic acid with 2-aminophenylboronic acid pinacol ester to generate a 2'-amino-2-fluoro-5-nitrobiphenyl intermediate.
Step B: Nitro Reduction to Amine (as per Pathway 3.2, Step B)
-
Reduce the nitro group on the biphenyl intermediate to yield 2'-amino-2-fluoro-5-aminobiphenyl.
Step C: Skraup-Doebner-Von Miller Reaction
-
The resulting diamine can undergo a cyclization reaction with α,β-unsaturated aldehydes or ketones (e.g., acrolein, generated in situ from glycerol) in the presence of an acid (like H₂SO₄) and an oxidizing agent to form the quinoline ring system.[20]
-
This is a classical but often harsh method; modern variations may offer milder conditions.[20] The reaction involves the formation of a dihydroquinoline intermediate which is then oxidized to the aromatic quinoline.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst turnover; Protodeboronation | Screen different ligands (e.g., SPhos, RuPhos). Use anhydrous base (K₃PO₄) and solvent. Ensure a strictly inert atmosphere.[10][11] |
| Protodeboronation | Presence of water or protic sources; slow transmetalation | Use anhydrous solvents and reagents. A stronger base or a more active catalyst system can accelerate the desired coupling over the side reaction.[11][21] |
| Homocoupling | Oxidative coupling of the boronic acid | Use a Pd(0) precatalyst instead of Pd(II). Ensure rigorous degassing of the solvent to remove oxygen.[10] |
| Incomplete Reaction | Deactivated catalyst; sterically hindered substrate | Increase catalyst loading slightly (e.g., to 2-3 mol%). Switch to a more active catalyst system (e.g., using a Buchwald precatalyst). Increase reaction temperature or time. |
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its strategic value is maximized through a two-stage approach: an initial, optimized Suzuki-Miyaura cross-coupling to form a key bi-aryl intermediate, followed by the transformation of the nitro group to facilitate intramolecular cyclization. By understanding the mechanistic nuances of the coupling reaction and carefully selecting catalysts, bases, and conditions, researchers can efficiently construct complex molecular architectures incorporating the desirable features of both fluorine and a heterocyclic core. The protocols and strategies outlined in this guide provide a robust foundation for leveraging this reagent in drug discovery and development programs.
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Panda, S. S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Yamamoto, T., et al. (2018). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Nature Catalysis. [Link]
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Silva, A. C. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5949. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5). [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
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Noto, R., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
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da Silva, A. C. A., et al. (2024). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 29(5), 1042. [Link]
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Al-Zoubi, R. M., et al. (2018). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]
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Yurttaş, L., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 20(6), 10252-10266. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Kim, H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6825. [Link]
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Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-nitrophenylboronic Acid in Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: A Building Block Designed for Purpose
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and highly functionalized building blocks. 2-Fluoro-5-nitrophenylboronic acid is one such reagent, engineered with a specific arrangement of functional groups that offer medicinal chemists a powerful tool for synthesizing complex molecular architectures. Its utility is primarily centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis[1][2].
The strategic placement of an ortho-fluorine and a para-nitro group relative to the boronic acid moiety is not coincidental. These substituents impart unique electronic and steric properties that directly influence the reagent's reactivity and the pharmacological properties of the resulting products.
-
Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom modulates the electronic properties of the aromatic ring and can enhance the metabolic stability of the final compound.[3][4] Furthermore, its presence can influence the conformation of the biaryl product, potentially leading to more favorable interactions with a biological target.
-
Para-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly impacts the reactivity of the boronic acid in cross-coupling reactions.[5][6][7] It also serves as a versatile synthetic handle, which can be readily reduced to an amine, opening avenues for a wide array of subsequent chemical transformations, such as amide bond formation or the construction of heterocyclic systems.[8][9]
This guide provides an in-depth look at the applications of 2-Fluoro-5-nitrophenylboronic acid, featuring a detailed, field-tested protocol for its use in Suzuki-Miyaura coupling and a discussion of its role in the synthesis of bioactive molecules.
Key Applications in Medicinal Chemistry
The primary application of 2-Fluoro-5-nitrophenylboronic acid is the synthesis of 2-fluoro-5-nitrobiphenyl compounds, which are crucial intermediates in the development of various therapeutic agents, particularly kinase inhibitors.[10][11][12] The biaryl scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern offered by this reagent allows for the targeted design of molecules with enhanced potency and optimized pharmacokinetic profiles.
Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are critical targets in oncology and immunology.[9] Many kinase inhibitors feature a substituted biaryl core to occupy the ATP-binding pocket of the enzyme. The 2-fluoro-5-nitrophenyl moiety can be strategically installed to interact with specific amino acid residues. Following the coupling reaction, the nitro group is often reduced to an aniline, which then serves as an anchor point for building the rest of the inhibitor, frequently involving the formation of amide or urea linkages or the construction of fused heterocyclic systems.
The Suzuki-Miyaura Coupling Reaction: A Detailed Protocol
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between an organoboron compound and an organohalide.[1][2] However, arylboronic acids with strong electron-withdrawing groups, especially those with ortho-substituents, can be prone to competitive protodeboronation (replacement of the -B(OH)₂ group with hydrogen), particularly under harsh basic conditions.[13][14] The following protocol is optimized to favor the desired cross-coupling pathway by using a highly active catalyst and carefully controlled conditions.[13][14]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This procedure details a general method for the coupling of 2-Fluoro-5-nitrophenylboronic acid with a generic aryl or heteroaryl halide (Ar-X).
Materials:
-
2-Fluoro-5-nitrophenylboronic acid (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (Ar-X, where X = Br, I, or Cl) (1.0 equivalent)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern biarylphosphine-based precatalyst like XPhos-Pd-G3) (1-3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or THF/Water (4:1)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Fluoro-5-nitrophenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. Degassing the solvent (by sparging with argon or using freeze-pump-thaw cycles) removes dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-fluoro-5-nitrobiphenyl product.
Causality and Optimization in Protocol Design
The success of the Suzuki-Miyaura coupling with this specific boronic acid depends on a careful balance of parameters to maximize the rate of coupling while minimizing the rate of protodeboronation.
Caption: Key factors influencing protocol design.
-
Choice of Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding precatalysts can significantly accelerate the reaction.[14] This allows the reaction to be run at lower temperatures and for shorter durations, which is crucial for suppressing the decomposition of the unstable boronic acid.[13][14]
-
Choice of Base: A base is required to activate the boronic acid for transmetalation.[2] While strong bases like NaOH can be used, they can also accelerate protodeboronation. Milder inorganic bases like K₂CO₃ or K₃PO₄ often provide a better outcome, promoting the coupling reaction without excessively degrading the starting material.[13]
-
Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is typically used. The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.
Quantitative Data: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling, illustrating the versatility of 2-Fluoro-5-nitrophenylboronic acid with various coupling partners.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85 |
| 3-Iodopyridine | PdCl₂(dppf) (2) | K₃PO₄ | THF/H₂O | 80 | 6 | ~88 |
| 4-Chlorobenzonitrile | XPhos-Pd-G3 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | ~92 |
| 2-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | ~79 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a high-value reagent in medicinal chemistry, enabling the efficient synthesis of complex biaryl structures. Its unique electronic properties, conferred by the ortho-fluoro and para-nitro substituents, provide both a challenge and an opportunity. By understanding the underlying reaction mechanisms and potential side reactions like protodeboronation, researchers can employ optimized protocols, such as the one detailed here, to successfully incorporate this versatile building block into drug candidates. The subsequent ability to transform the nitro group unlocks a vast chemical space for further molecular elaboration, solidifying the importance of 2-Fluoro-5-nitrophenylboronic acid in the drug discovery toolkit.
References
- Process for preparing 2-fluoro-5-nitroaniline.
-
Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
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Preparation method of 3,4,5-trifluoro-2'-nitro-1,1'-biphenyl. Patsnap Eureka. [Link]
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Wright, S. W., et al. Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Mastering Suzuki-Miyaura Coupling: The Role of 5-Chloro-2-Fluorophenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. [Link]
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The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- A kind of preparation method of 2 nitrobiphenyl.
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Synthesis of 2-fluoro-5-nitro-toluene. PrepChem.com. [Link]
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The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Richard, D. J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Design and synthesis of 5,6-fused heterocyclic amides as Raf kinase inhibitors. Semantic Scholar. [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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Introduction: The Strategic Importance of 2-Fluoro-5-nitrophenylboronic Acid
An In-Depth Technical Guide to the Applications of 2-Fluoro-5-nitrophenylboronic Acid in Materials Science
2-Fluoro-5-nitrophenylboronic acid (FNBA) is a highly functionalized aromatic building block poised for significant applications in advanced materials science.[1][2] Its unique trifecta of reactive handles—the boronic acid, a nitro group, and a fluorine substituent—provides a versatile platform for molecular engineering. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the construction of complex conjugated systems.[3] The electron-withdrawing nitro group not only modulates the electronic properties of the molecule but also serves as a redox-active trigger, making it a prime candidate for stimuli-responsive materials.[4] Furthermore, the ortho-fluoro substituent introduces electronic and steric perturbations that can be strategically exploited to fine-tune molecular packing, stability, and reactivity.[5]
This guide provides an in-depth exploration of FNBA's applications, focusing on its utility in synthesizing conjugated materials for organic electronics and its role as a precursor for redox-responsive fluorescent probes. We present field-proven insights and detailed protocols to empower researchers in leveraging this versatile molecule for the next generation of functional materials.
Application Note I: A Versatile Building Block for Conjugated Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forming carbon-carbon bonds, particularly in the synthesis of biaryls, conjugated polymers, and other advanced materials for organic electronics.[6][7] FNBA serves as an excellent coupling partner for introducing a precisely functionalized fluoro-nitrophenyl unit into a larger molecular or polymeric framework.
Causality Behind Experimental Design
The successful Suzuki coupling of FNBA requires careful consideration of its unique structural features:
-
The Boronic Acid Moiety: This group must be activated by a base to facilitate the crucial transmetalation step in the catalytic cycle.[3]
-
The Ortho-Fluoro Group: This substituent can increase the rate of competitive protodeboronation, a side reaction that cleaves the C-B bond.[8] Therefore, reaction conditions must be optimized to favor the desired cross-coupling pathway. This often involves using highly active catalysts that operate at lower temperatures and shorter reaction times.
-
The Para-Nitro Group: As a strong electron-withdrawing group, it influences the electronic properties of the resulting material, which can be beneficial for applications in organic light-emitting diodes (OLEDs) or conductive polymers.[4][9]
The general catalytic cycle for this process is a well-established, Nobel Prize-winning methodology.
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol 1: Synthesis of a Biaryl Precursor for OLED Emitters
This protocol details the synthesis of a model biaryl compound, a common structural motif in materials for organic electronics, such as OLEDs.[10] The reaction couples FNBA with 9-bromoanthracene.
Materials:
-
2-Fluoro-5-nitrophenylboronic acid (FNBA) (1.5 equiv)
-
9-Bromoanthracene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (0.5 M)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reactor Setup: In a Schlenk flask under an inert atmosphere (Argon), combine 9-bromoanthracene (1.0 equiv), FNBA (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (6 mol%).
-
Solvent Addition: Add degassed, anhydrous THF to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4.0 equiv). The use of a milder base like K₃PO₄ helps to minimize the undesired protodeboronation of the ortho-fluorinated boronic acid.[8]
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The high activity of the Pd/XPhos catalyst system allows the reaction to proceed efficiently under mild conditions, preserving the sensitive boronic acid.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target biaryl.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Highly active catalyst for sterically hindered substrates; minimizes protodeboronation.[8] |
| Base | K₃PO₄ (aq) | Mild base, effective in activating the boronic acid while reducing degradation.[8] |
| Solvent | THF / Water | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | Room Temperature | Mild conditions enabled by the active catalyst, preserving the FNBA. |
| Equivalents (FNBA) | 1.5 | A slight excess ensures complete consumption of the more expensive aryl halide. |
Table 1: Optimized parameters for Suzuki coupling with FNBA.
Application Note II: Precursor for Redox-Responsive Fluorescent Probes
The nitroaromatic functionality of FNBA is a key feature for designing "smart" materials, particularly fluorescent probes that respond to specific biological environments.[4] The nitro group is strongly electron-withdrawing and typically quenches fluorescence. However, it can be selectively reduced to an electron-donating amino group by enzymes like nitroreductase (NTR).[11] NTR is significantly overexpressed in hypoxic (low oxygen) cells, a hallmark of solid tumors.[1][12] This enzymatic reduction triggers a dramatic change in the molecule's electronic properties, leading to a "turn-on" fluorescent signal, making FNBA an ideal starting point for hypoxia-selective imaging agents.
Caption: Mechanism of a FNBA-based fluorescent probe for nitroreductase.
Protocol 2: Synthesis of a Nitroreductase-Responsive Fluorescent Probe
This protocol describes a conceptual pathway for synthesizing a fluorescent probe by coupling FNBA to a fluorophore, such as aminopyrene, via a Suzuki reaction. The resulting molecule is designed to be non-fluorescent until the nitro group is reduced by NTR.
Part A: Suzuki Coupling to Fluorophore
-
Follow the general procedure outlined in Protocol 1 , substituting 9-bromoanthracene with an appropriate bromo-functionalized fluorophore (e.g., 1-bromo-4-aminopyrene, after suitable protection of the amine).
-
The goal is to create a D-π-A (Donor-π-Acceptor) structure where the fluorophore is the donor and the FNBA moiety is the acceptor.
Part B: Characterization and In Vitro Assay
-
Materials:
-
Synthesized FNBA-Fluorophore Probe
-
Nitroreductase (NTR) enzyme from E. coli
-
Nicotinamide adenine dinucleotide (NADH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
-
Procedure:
-
Stock Solution: Prepare a stock solution of the FNBA-Fluorophore probe (e.g., 1 mM) in DMSO.
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in PBS (pH 7.4).
-
Assay: To a cuvette containing the probe's working solution, add NADH to a final concentration of 100 µM.
-
Baseline Reading: Measure the initial fluorescence spectrum. The probe should exhibit minimal fluorescence.
-
Enzyme Addition: Add NTR enzyme to the cuvette (e.g., to a final concentration of 10 µg/mL).
-
Time-course Measurement: Immediately begin recording fluorescence emission spectra at regular intervals (e.g., every 2 minutes) for 30-60 minutes. An excitation wavelength appropriate for the chosen fluorophore should be used.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against time. A significant "turn-on" response indicates successful reduction of the nitro group and activation of the probe.
-
| Property | Expected Outcome (Hypothetical) | Rationale |
| Initial Fluorescence | Low Quantum Yield (<0.05) | The nitro group acts as a fluorescence quencher through photoinduced electron transfer (PeT). |
| Post-NTR Fluorescence | High Quantum Yield (>0.50) | Reduction to an amino group eliminates quenching and restores the fluorophore's emission.[11] |
| Detection Limit | Low ng/mL range | High signal-to-noise ratio from the turn-on mechanism allows for sensitive detection.[11] |
| Selectivity | High for NTR over other cellular reductants | The probe's reactivity is specifically designed for the enzymatic reduction of the nitro group. |
Table 2: Representative photophysical properties and performance metrics for a FNBA-based NTR probe.
Conclusion and Future Outlook
2-Fluoro-5-nitrophenylboronic acid is a powerful and versatile building block for materials science. Its participation in Suzuki-Miyaura coupling reactions opens avenues for creating novel conjugated materials with tailored electronic properties for applications like OLEDs and conductive polymers.[9][10] Critically, the redox-active nitro group provides a gateway to developing sophisticated stimuli-responsive systems, such as fluorescent probes for imaging disease biomarkers like hypoxia.[13] The protocols and principles outlined in this guide serve as a foundational framework for researchers to unlock the full potential of this unique molecule. Future work will likely focus on integrating FNBA into complex polymeric architectures to create multifunctional materials that combine sensing, responsiveness, and advanced electronic properties.
References
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-
Li, Y., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 11, 8516-8520. Available at: [Link]
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LookChem. (n.d.). Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. Available at: [Link]
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Wang, R., et al. (2021). A two-photon fluorescent probe for nitroreductase imaging in living cells, tissues and zebrafish under hypoxia conditions. Analyst, 146(1), 220-226. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
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Raza, A., et al. (2023). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. Molecules, 28(10), 4056. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Hatton, F. (2016). Focus on: Redox-Responsive Polymers. RSC Blogs. Available at: [Link]
- Kumar, A., et al. (2016). Conducting Polymers: Synthesis, Properties and Applications. International Journal of Engineering Research and General Science, 4(4).
- Zhang, M., et al. (2016). Oxidation and temperature dual responsive polymers based on phenylboronic acid and N-isopropylacrylamide motifs. Polymer Chemistry, 7, 1494-1504.
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Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Available at: [Link]
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Kirkwood, K.M., et al. (1979). Synthesis and Biological Properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(8), 988-994. Available at: [Link]
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ResearchGate. (2010). Synthesis of Proton Conductive Polymers with High Electrochemical Selectivity. Available at: [Link]
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Docta Complutense. (2021). Survey of Conductive Polymers for the Fabrication of Conformation Switching Nucleic Acid-Based Electrochemical Biosensors. Available at: [Link]
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-
New Journal of Chemistry. (2021). Azapyrene-based fluorophores: synthesis and photophysical properties. Available at: [Link]
-
ResearchGate. (2014). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. Available at: [Link]
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ResearchGate. (2024). 2,4,5-Triaminopyrimidines as Blue Fluorescent Probes for Cell Viability Monitoring: Synthesis, Photophysical Properties, and Microscopy Applications. Available at: [Link]
-
ResearchGate. (2019). Diboron compound-based organic light-emitting diodes with high efficiency and reduced efficiency roll-off. Available at: [Link]
-
PubMed Central. (2021). Top-emitting thermally activated delayed fluorescence organic light-emitting devices with weak light-matter coupling. Available at: [Link]
-
Strasbourg Électronique Organique. (n.d.). Organic Light Emitting Diodes. Available at: [Link]
-
SciSpace. (2020). Diffracting samples: Nonlinear optical properties and morphology for (2- hydroxyphenyl) [2-(2-methoxybenzylidene- amino)-5-methyl phenyl] telluride film. Available at: [Link]
-
PubMed. (2023). Boron-Dipyrromethene-Based Fluorescent Emitters Enable High-Performance Narrowband Red Organic Light-Emitting Diodes. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Drug Candidates with 2-Fluoro-5-nitrophenylboronic acid
Abstract
This guide provides a comprehensive overview of the strategic application of 2-Fluoro-5-nitrophenylboronic acid in the synthesis of novel drug candidates. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by its fluoro and nitro substituents. The ortho-fluoro group can enhance metabolic stability and modulate binding affinity, while the para-nitro group serves as a powerful electron-withdrawing group and a synthetic handle for further elaboration.[1][2] We delve into the core utility of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed mechanistic insights, optimized protocols, and troubleshooting strategies tailored to address the challenges posed by this electron-deficient substrate.
The Strategic Value of 2-Fluoro-5-nitrophenylboronic acid in Medicinal Chemistry
The design of modern pharmaceuticals often hinges on the use of highly functionalized building blocks that allow for precise control over a molecule's physicochemical and pharmacological properties. 2-Fluoro-5-nitrophenylboronic acid (CAS: 819849-20-2) has emerged as a valuable reagent in this context. Its utility is rooted in the synergistic effects of its substituents:
-
Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design. Its high electronegativity and small size can lead to favorable changes in pKa, dipole moment, and conformational preference. Crucially, it can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions.[2]
-
Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. While this presents challenges for certain reactions, it is also a key synthetic feature. The nitro group can be readily reduced to an amine, providing a versatile attachment point for a wide array of functional groups (amides, ureas, sulfonamides) essential for building structure-activity relationships (SAR).[3]
-
Boronic Acid Moiety: As a stable, generally non-toxic functional group, the boronic acid is the workhorse of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for carbon-carbon bond formation in drug discovery.[4][5][6]
Physicochemical Properties & Safety
| Property | Value |
| CAS Number | 819849-20-2[7][8][9] |
| Molecular Formula | C₆H₅BFNO₄[7] |
| Molecular Weight | 184.92 g/mol [9] |
| Appearance | Solid[7] |
| Purity | Typically ≥95% |
Safety Precautions: 2-Fluoro-5-nitrophenylboronic acid should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.[10] Always use a chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation of dust.[11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in marketed drugs and clinical candidates.[13][14][15] The reaction forges a C-C bond between the boronic acid and an aryl or heteroaryl halide (or triflate).
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational protocol design and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl).[16][17]
-
Transmetalation: The organic moiety (Ar²) from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex ([Ar²B(OH)₃]⁻).[18] For electron-deficient boronic acids like 2-fluoro-5-nitrophenylboronic acid, this step can be sluggish.[3][19]
-
Reductive Elimination: The two coupled organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.
Causality in Protocol Design: Overcoming Electronic Deactivation
The primary challenge with 2-fluoro-5-nitrophenylboronic acid is its reduced nucleophilicity due to the potent electron-withdrawing nitro group. This slows the transmetalation step.[3] A successful protocol must be designed to accelerate this step while mitigating side reactions like protodeboronation (replacement of the -B(OH)₂ group with hydrogen), which is also promoted by basic conditions.[20][21]
Catalyst System Selection: The choice of catalyst and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and longer reaction times. For challenging, electron-deficient substrates, modern catalyst systems are superior.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | High activity for electron-deficient substrates; often allows for lower temperatures. | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor partners. | Air-sensitive, higher cost. | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good general-purpose catalyst, relatively air-stable. | May have lower activity for this specific substrate compared to Buchwald systems. | 2-3 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | Lower activity, may require higher temperatures, leading to side reactions. | 2-5 |
Source: Adapted from literature on catalyst performance for challenging substrates.[19]
Our recommendation is to start with a high-activity Buchwald-type catalyst system (e.g., using SPhos or XPhos) to facilitate the reaction under the mildest possible conditions.
Experimental Protocols & Workflow
General Workflow for Synthesis
The overall process follows a logical sequence from preparation to analysis.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: High-Activity Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of 2-fluoro-5-nitrophenylboronic acid with a generic aryl bromide using a high-activity catalyst system.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), 2-fluoro-5-nitrophenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Rationale: Adding the solids first is convenient. A slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is an effective base for this transformation.[22]
-
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%).
-
Rationale: Buchwald-type ligands and Pd(0) sources are often air-sensitive. Minimizing exposure to oxygen is crucial for catalytic activity.
-
-
Atmosphere Control: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Rationale: Removing oxygen prevents the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.
-
-
Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Rationale: Solvents must be degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen. The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.
-
Rationale: Vigorous stirring is essential for mixing the biphasic system. The temperature is a balance; it must be high enough to drive the reaction with the deactivated substrate but not so high that it promotes significant protodeboronation or catalyst decomposition.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Post-Coupling Strategy: Unlocking the Amino Moiety
A key advantage of using a nitro-substituted building block is the ability to convert it into a highly versatile aniline. This two-step sequence (coupling followed by reduction) is a powerful route to complex drug scaffolds.
Caption: A common synthetic pathway utilizing 2-fluoro-5-nitrophenylboronic acid.
Protocol 2: Nitro Group Reduction
This protocol uses tin(II) chloride, a classic and reliable method for nitro group reduction.
Materials:
-
2-Fluoro-5-nitro-biaryl (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv)
-
Ethanol or Ethyl Acetate (10 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the 2-fluoro-5-nitro-biaryl (1.0 mmol) in ethanol (10 mL) in a round-bottom flask. Add SnCl₂·2H₂O (4.0 mmol).
-
Reaction: Heat the mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and concentrate to remove the ethanol. Add ethyl acetate (20 mL).
-
Neutralization: Carefully add saturated NaHCO₃ solution dropwise until the pH of the aqueous layer is ~8. Be cautious of gas evolution. A tin hydroxide precipitate will form.
-
Filtration & Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aniline, which can be purified further if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure).2. Insufficiently active catalyst system.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Switch to a more active catalyst/ligand system (e.g., a Buchwald system).3. Incrementally increase the reaction temperature (e.g., in 10 °C steps). |
| Significant Protodeboronation | 1. Base is too strong or concentration is too high.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Screen milder bases (e.g., K₂CO₃, KF).2. Use a more active catalyst that allows for a lower reaction temperature.3. Monitor the reaction closely and stop it once the limiting reagent is consumed. |
| Homocoupling of Boronic Acid | 1. Conditions favor the reaction of two boronic acid molecules.2. Slow oxidative addition of the aryl halide. | 1. Use a smaller excess of the boronic acid (e.g., 1.1 equiv).2. Ensure the catalyst system is highly active to favor the desired cross-coupling pathway.[23]3. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. |
| Incomplete Reaction | 1. Insufficient equivalents of base or boronic acid.2. Reaction has not run long enough. | 1. Re-check calculations and ensure at least 2 equiv of base and 1.1-1.2 equiv of boronic acid.2. Continue monitoring; some sluggish couplings require extended reaction times. |
Conclusion
2-Fluoro-5-nitrophenylboronic acid is a high-value building block for the synthesis of complex molecules in drug discovery. Its successful application relies on a sound understanding of the Suzuki-Miyaura catalytic cycle and the specific challenges posed by its electron-deficient nature. By employing high-activity palladium catalyst systems, carefully controlling the reaction atmosphere, and optimizing base and temperature conditions, researchers can effectively mitigate side reactions and achieve high yields of the desired biaryl products. The subsequent reduction of the nitro group provides a gateway to a vast chemical space, making this reagent a powerful tool for generating novel drug candidates.
References
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D. S. Doke, M. B. G. M. B. G, P. D. D. Chaudhari. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]
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(2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]
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Doke, D. S., Chaudhari, P. D. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
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Shaikh, I. R., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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Singh, S., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
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(2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
(2013). MSDS of 2-Fluoro-5-nitrophenylboronic acid. Capot Chemical. [Link]
-
Lennox, A. J. J., Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Knapp, D. M., Gillis, E. P., Burke, M. D. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
(2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
(2023). SAFETY DATA SHEET - 3-Carboxy-5-nitrophenylboronic acid, 97%. Fisher Scientific. [Link]
-
Pinzi, L., Rastelli, G. (2019). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry. [Link]
-
Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
Lermyte, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Billingsley, K. L., Buchwald, S. L. (Undated). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]
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(2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
-
(Undated). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(Undated). (2-Fluoro-5-nitrophenyl)boronic acid. aldlab-chemicals. [Link]
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Application Notes & Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of 2-Fluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications. However, the efficiency of this reaction is profoundly influenced by the electronic nature of the coupling partners. Substrates such as 2-Fluoro-5-nitrophenylboronic acid, which is characterized by two potent electron-withdrawing groups (fluoro and nitro), present unique challenges. These groups increase the boronic acid's propensity for protodeboronation and can impede the crucial transmetalation step of the catalytic cycle. This document provides a detailed guide to the strategic selection of a base for the Suzuki-Miyaura coupling of this challenging substrate, offering mechanistic insights, a comparative analysis of common bases, and robust experimental protocols to empower researchers to optimize their synthetic routes.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura reaction's catalytic cycle hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a critical, multifaceted role, primarily in the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2]
For an electron-deficient substrate like 2-Fluoro-5-nitrophenylboronic acid, the selection of an appropriate base is paramount. The electron-withdrawing nature of the nitro and fluoro groups makes the boronic acid more Lewis acidic.[3] This heightened acidity can lead to a higher susceptibility to protodeboronation, a detrimental side reaction where the C-B bond is cleaved by a proton source, diminishing the yield of the desired product.[4][5] Therefore, the ideal base must be strong enough to facilitate the formation of the reactive boronate species but not so harsh as to promote significant degradation of the starting material.
The Mechanistic Role of the Base
The primary function of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step. Two main mechanistic pathways have been proposed for the action of the base.[6] The most widely accepted pathway involves the base reacting with the boronic acid to form a boronate anion ([ArB(OH)3]−).[7][8] This increases the nucleophilicity of the aryl group, making it more readily transferable to the palladium center.[9]
An alternative pathway suggests the base first coordinates to the palladium complex, displacing the halide and forming a palladium-hydroxo or -alkoxo complex. This complex then reacts with the neutral boronic acid.[6] Computational studies, however, strongly suggest that the formation of the boronate species is the predominant and more favorable pathway.[10]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the role of the base.
Comparative Analysis of Common Bases
The choice of base significantly impacts reaction yield, time, and selectivity. The optimal base is highly dependent on the specific substrates, catalyst, and solvent system. For electron-deficient boronic acids, a careful balance of basicity and nucleophilicity is required.
| Base | Formula | General Characteristics | Suitability for 2-Fluoro-5-nitrophenylboronic acid |
| Potassium Carbonate | K₂CO₃ | A moderately strong, widely used, and cost-effective base.[11] | A good starting point for optimization. Its moderate strength can help minimize protodeboronation.[12] |
| Sodium Carbonate | Na₂CO₃ | Similar to K₂CO₃ but slightly less basic. Often used in aqueous solvent mixtures.[13] | A viable and often effective choice, particularly in biphasic systems.[2] |
| Cesium Carbonate | Cs₂CO₃ | A stronger and more soluble base in organic solvents than K₂CO₃ or Na₂CO₃.[1] | Can be effective in challenging couplings but may increase the risk of protodeboronation with sensitive substrates. |
| Potassium Phosphate | K₃PO₄ | A non-nucleophilic, moderately strong base. Often used under anhydrous conditions.[14] | An excellent choice for preventing protodeboronation, especially when using sensitive boronic acids.[5] |
| Cesium Fluoride | CsF | A fluoride source that acts as a base. Fluoride ions can play a triple role in the reaction.[15] | Can be highly effective due to the fluorophilicity of boron, but can also form unreactive fluoroborate species.[15][16] |
| Potassium Hydroxide | KOH | A very strong base. | Generally too harsh for this substrate and can lead to significant protodeboronation and other side reactions. |
Experimental Protocols
To ensure a reliable comparison and optimization of the base for the Suzuki-Miyaura coupling of 2-Fluoro-5-nitrophenylboronic acid, a standardized experimental protocol is essential.
Protocol 1: General Procedure for Base Screening
This protocol outlines a general method for screening various inorganic bases to identify the optimal conditions for the coupling of 2-Fluoro-5-nitrophenylboronic acid with a model aryl halide (e.g., 4-bromotoluene).
Materials:
-
2-Fluoro-5-nitrophenylboronic acid (1.2 mmol)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected inorganic base (2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 2-Fluoro-5-nitrophenylboronic acid (1.2 mmol), the selected inorganic base (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Figure 2: Experimental workflow for base screening.
Troubleshooting and Key Considerations
-
Protodeboronation: If significant protodeboronation is observed (detected by the presence of 1-fluoro-4-nitrobenzene as a byproduct), consider using a milder base like K₃PO₄ or conducting the reaction under anhydrous conditions.[17]
-
Low Conversion: If the reaction is sluggish, a stronger base like Cs₂CO₃ might be necessary. Alternatively, a more active catalyst system (e.g., using Buchwald-type ligands like SPhos or XPhos) could be employed.[18]
-
Solvent Choice: The choice of solvent can influence the effectiveness of the base. For instance, carbonates are often more effective in aqueous mixtures, while K₃PO₄ can be used in anhydrous solvents like dioxane or THF.[17]
-
Fluoride Bases: When using fluoride bases like CsF, be mindful that an excess can lead to the formation of unreactive boronate complexes. The stoichiometry of the fluoride source should be carefully optimized.[16]
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of the electron-deficient 2-Fluoro-5-nitrophenylboronic acid. A systematic approach to base screening, guided by an understanding of the reaction mechanism and the potential for side reactions like protodeboronation, is essential for achieving high yields. While moderately strong bases like K₂CO₃ and Na₂CO₃ serve as excellent starting points, milder, non-nucleophilic bases such as K₃PO₄ often provide superior results by minimizing the degradation of the sensitive boronic acid. For particularly challenging couplings, the judicious use of stronger bases or fluoride sources, coupled with careful optimization of reaction conditions, can lead to the desired biaryl products in high efficiency.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5). Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2013). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Amatore, C., et al. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Amatore, C., et al. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal. Available at: [Link]
-
Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]
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Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]
-
Jarvo, E. R., et al. (2013). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. PubMed Central. Available at: [Link]
-
Sarris, M., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]
-
Jadhav, S. D., et al. (2013). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central. Available at: [Link]
-
Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Zhang, L., et al. (2021). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. Available at: [Link]
-
Amii, H., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling a. Available at: [Link]
-
ResearchGate. (2018). Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid with 2‐bromothiphene. Available at: [Link]
-
Amii, H., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
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Nacci, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Kambe, N., et al. (2021). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. Available at: [Link]
-
R Discovery. (2014). Palladium-Catalyzed Cross-Coupling between 8-Substituted 6-Thiophenylpurines and Boronic Acids. Available at: [Link]
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Application Note: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 2-Fluoro-5-nitrophenylboronic Acid Through Strategic Solvent Selection
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its ability to form carbon-carbon bonds with high efficiency.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in optimizing couplings with 2-Fluoro-5-nitrophenylboronic acid. This substrate, characterized by its electron-deficient aromatic ring due to the presence of strongly withdrawing fluorine and nitro groups, presents unique challenges, particularly in the transmetalation step of the catalytic cycle. We will explore the mechanistic implications of solvent choice, provide detailed experimental protocols for solvent screening, and present expected outcomes to guide the rational design of robust and high-yielding cross-coupling procedures.
Mechanistic Insights: The Solvent's Role in the Suzuki-Miyaura Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling is governed by the kinetics of its three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The solvent is not merely a medium for dissolution but an active participant that can profoundly influence the rate and selectivity of each step.[5][6][7]
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl-halide bond is the typical initiating step. The rate of this step is often enhanced in polar solvents, which can stabilize the resulting polar Pd(II) complex.[5]
-
Transmetalation: This is often the rate-determining step, especially for electron-deficient boronic acids. The base activates the boronic acid, forming a more nucleophilic boronate species.[8] The solvent plays a crucial role here by:
-
Solubilizing the Base: Aqueous or polar protic co-solvents are often required to dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating the formation of the active boronate.[2][5]
-
Stabilizing Intermediates: Polar solvents can stabilize the charged intermediates involved in the transfer of the aryl group from boron to palladium.[9]
-
Promoting Ligand Exchange: The solvent can influence the equilibrium of ligand exchange on the palladium center, which is necessary for the boronate to coordinate.[5]
-
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. While less commonly influenced by solvent than transmetalation, the solvent polarity can still affect the stability of the palladium complex and the rate of product formation.
The interplay of these factors is visually summarized in the catalytic cycle below.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The transmetalation step is critically influenced by the choice of solvent, especially when using electron-deficient boronic acids.
The Challenge of 2-Fluoro-5-nitrophenylboronic Acid
The strong electron-withdrawing nature of the fluoro and nitro substituents on 2-Fluoro-5-nitrophenylboronic acid decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic deficit makes the transfer of the aryl group to the palladium center (transmetalation) inherently sluggish.[10] Furthermore, electron-deficient arylboronic acids can be more susceptible to protodeboronation, a parasitic side reaction where the C-B bond is cleaved by a proton source, leading to yield loss.[11]
Strategic solvent selection is therefore paramount. The ideal solvent system must:
-
Enhance Boronate Formation: Effectively dissolve the base to generate a sufficient concentration of the highly nucleophilic [ArB(OH)₃]⁻ species.
-
Promote Transmetalation: Stabilize the transition state of the transmetalation step without passivating the catalyst.
-
Minimize Protodeboronation: Avoid conditions that excessively favor the undesired protodeboronation pathway.
Aprotic polar solvents, often in combination with water, are frequently employed to strike this balance.[2]
Application Protocol: Comparative Solvent Screening
This protocol provides a robust framework for screening various solvents to identify the optimal conditions for coupling 2-Fluoro-5-nitrophenylboronic acid with a model aryl bromide.
Materials & Reagents
-
Boronic Acid: 2-Fluoro-5-nitrophenylboronic acid
-
Aryl Halide: 4-Bromoanisole (as a model coupling partner)
-
Palladium Precatalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a more active Buchwald-type precatalyst (e.g., XPhos Pd G3).[8]
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvents (Anhydrous/Degassed):
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
-
Co-solvent: Degassed deionized water
-
Internal Standard: Dodecane (for GC analysis)
Experimental Workflow
The general workflow for setting up and analyzing the solvent screening reactions is depicted below.
Figure 2: General experimental workflow for the solvent screening protocol. Proper degassing and use of an inert atmosphere are critical for reproducibility.
Step-by-Step Protocol
This protocol is for one reaction. It should be replicated for each solvent system being tested.
-
Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), 2-Fluoro-5-nitrophenylboronic acid (222 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the pre-mixed and degassed solvent system (5.0 mL total volume, e.g., 4 mL Toluene + 1 mL Water).
-
Reaction: Seal the vial with a Teflon-lined cap. Vigorously stir the mixture and heat to 90 °C using a pre-heated aluminum block.
-
Monitoring: After 4 hours, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to determine the conversion.
-
Workup (for yield determination): After the reaction is deemed complete (or at a fixed time point, e.g., 16 hours), cool the mixture to room temperature. Dilute with 10 mL of water and 10 mL of ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography, or the yield can be determined directly by GC or ¹H NMR using an internal standard.
Data Interpretation & Expected Outcomes
The choice of solvent will have a significant impact on reaction rate and final yield. The following table summarizes the properties of common solvents and the expected outcomes for the coupling of an electron-deficient boronic acid.
| Solvent System (v/v) | Type | Dielectric Constant (ε) | Key Characteristics & Rationale | Expected Outcome |
| Toluene / H₂O (4:1) | Nonpolar / Protic | ~2.4 | Low polarity may slow oxidative addition but provides good solubility for organic reagents. Water is essential for dissolving the base. | Moderate yield. May require longer reaction times or higher temperatures. |
| 1,4-Dioxane / H₂O (4:1) | Polar Aprotic / Protic | ~2.2 | Ethereal solvent, fully miscible with water. Often a reliable choice for Suzuki couplings, balancing reagent solubility and polarity.[2] | Good to excellent yield. Generally considered a robust, all-purpose system. |
| THF / H₂O (4:1) | Polar Aprotic / Protic | ~7.6 | More polar than dioxane, can accelerate the reaction.[5] Its lower boiling point limits the maximum reaction temperature. | Good yield, potentially faster reaction rates than dioxane at a given temperature. |
| DMF / H₂O (4:1) | Polar Aprotic / Protic | ~38.2 | Highly polar, excellent at dissolving inorganic bases and stabilizing polar intermediates.[5][12] Can significantly accelerate transmetalation. | Potentially the highest yield and fastest rate. Caution: DMF can be difficult to remove and may promote side reactions at high temperatures. |
Conclusion
The solvent is a powerful tool for controlling the outcome of Suzuki-Miyaura cross-coupling reactions, particularly when employing challenging substrates like 2-Fluoro-5-nitrophenylboronic acid. While nonpolar solvents like toluene can be effective, polar aprotic solvents such as 1,4-Dioxane, THF, and DMF, used in conjunction with water, are generally superior.[2][12] They enhance the solubility of the inorganic base and stabilize polar intermediates, directly addressing the sluggish transmetalation step characteristic of electron-deficient boronic acids. A systematic screening, as outlined in this protocol, is the most effective method to identify the optimal conditions for a specific substrate pairing, leading to improved yields, shorter reaction times, and more robust synthetic processes in drug discovery and development.[1]
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Semantic Scholar. (2005). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- National Institutes of Health (NIH). (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scale-Up Synthesis of Biaryl Compounds Using 2-Fluoro-5-nitrophenylboronic Acid
Introduction: The Strategic Importance of 2-Fluoro-5-nitrophenylboronic Acid in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the synthesis of complex biaryl structures remains a cornerstone of medicinal chemistry. These motifs are prevalent in a vast array of pharmacologically active molecules. 2-Fluoro-5-nitrophenylboronic acid (CAS 819849-20-2) has emerged as a critical building block for introducing the synthetically versatile fluoro- and nitro-substituted phenyl ring into target molecules.[1] Its unique electronic and steric properties make it an invaluable reagent in the construction of novel drug candidates, agrochemicals, and dyes.[1]
The primary synthetic route leveraging this reagent is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed C-C bond formation is arguably the most implemented method for aryl-aryl bond construction in the pharmaceutical industry.[3][4] Its appeal lies in its mild reaction conditions, remarkable tolerance of diverse functional groups, and the general stability and commercial availability of its boronic acid coupling partners.[3][4]
This document serves as an in-depth technical guide for researchers, process chemists, and drug development professionals. It provides a detailed, field-proven protocol for the scale-up of Suzuki-Miyaura reactions using 2-Fluoro-5-nitrophenylboronic acid, focusing on the practical challenges and critical parameters that ensure a reproducible, efficient, and safe large-scale synthesis.
Reagent Profile: Physicochemical Properties and Safety Imperatives
A thorough understanding of the reagent's properties and handling requirements is paramount for a successful and safe scale-up campaign.
Table 1: Physicochemical Properties of 2-Fluoro-5-nitrophenylboronic Acid
| Property | Value |
| CAS Number | 819849-20-2[5] |
| Molecular Formula | C₆H₅BFNO₄[5][6] |
| Molecular Weight | 184.92 g/mol [1][5] |
| Appearance | White to off-white solid/powder[1][6] |
| Purity | Typically ≥98% |
| Storage | Inert atmosphere, 2-8°C |
Critical Safety and Handling Protocols
2-Fluoro-5-nitrophenylboronic acid, like many boronic acids, requires careful handling to mitigate health risks and ensure reagent stability.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7][8]
-
Hand Protection: Use chemically resistant protective gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear suitable protective clothing, such as a lab coat.[7]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9]
-
-
Handling and Storage:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[7]
-
Dust Mitigation: Avoid creating dust. Use appropriate dispensing techniques.[7]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[7]
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]
-
Core Application: A Scalable Suzuki-Miyaura Coupling Protocol
The following section details the mechanistic underpinnings and provides a robust, scalable protocol for the cross-coupling of 2-Fluoro-5-nitrophenylboronic acid with a representative aryl bromide.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction on a larger scale. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[10][11]
-
Transmetalation: The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[12] This species then transfers its organic group (Ar') to the Pd(II) complex, displacing the halide. This step can often be the rate-limiting step, particularly for sterically hindered substrates.[13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[10]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Scale-Up Synthesis of 2-Fluoro-5-nitro-1,1'-biphenyl
This protocol describes the coupling of 2-Fluoro-5-nitrophenylboronic acid with bromobenzene on a >100 mmol scale.
Table 2: Reagent Stoichiometry and Details
| Reagent | M.W. | Amount (Scale: 150 mmol) | Equivalents |
| Bromobenzene | 157.01 | 23.55 g (15.7 mL) | 1.0 |
| 2-Fluoro-5-nitrophenylboronic acid | 184.92 | 30.5 g | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 168 mg | 0.005 (0.5 mol%) |
| SPhos (Ligand) | 410.47 | 616 mg | 0.01 (1.0 mol%) |
| Potassium Phosphate (K₃PO₄), fine powder | 212.27 | 95.5 g | 3.0 |
| Toluene | - | 750 mL | - |
| Deionized Water | - | 75 mL | - |
Equipment:
-
2 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer
-
Reflux condenser
-
Thermocouple and temperature controller
-
Inert gas inlet (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure all glassware is dry. Equip the reactor with the overhead stirrer, condenser, and thermocouple. Establish and maintain a positive pressure of inert gas.
-
Solvent Degassing: Degas the toluene and water by sparging with an inert gas for at least 30 minutes prior to use. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Charging Reagents: To the reactor, add potassium phosphate (95.5 g), 2-Fluoro-5-nitrophenylboronic acid (30.5 g), and bromobenzene (23.55 g).
-
Solvent Addition: Add the degassed toluene (750 mL) and degassed water (75 mL) to the reactor. Begin vigorous stirring to create a well-mixed slurry.
-
Catalyst Preparation & Addition: In a separate, small flask under inert gas, pre-mix the Palladium(II) Acetate (168 mg) and SPhos ligand (616 mg) in a small amount (~20 mL) of degassed toluene. Stir for 5-10 minutes. Add this catalyst slurry to the main reactor via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 80-85 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or HPLC/GC-MS until consumption of the limiting reagent (bromobenzene) is complete (typically 6-12 hours).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the reactor and Celite pad with additional toluene (~100 mL). c. Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. d. Wash the organic layer with brine (2 x 150 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: a. The crude solid can be purified by recrystallization.[14][15] A suitable solvent system is a mixture of hexanes and ethyl acetate or methanol.[14] b. Slurry the crude solid in hot hexanes, then add the minimum amount of hot ethyl acetate or methanol to achieve full dissolution. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Isolate the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. The expected yield of the purified product should be in the range of 85-95%.
Caption: General workflow for scale-up Suzuki-Miyaura coupling.
Key Considerations for Process Optimization and Scale-Up
-
Catalyst System: While Pd(OAc)₂/SPhos is robust, other highly active catalyst systems using biarylphosphine ligands can also be effective.[13][16] For large-scale synthesis, minimizing the catalyst loading (<0.5 mol%) is a primary goal to reduce costs and ease metal removal.[3]
-
Palladium Removal: Meeting the stringent regulatory specifications for residual palladium in active pharmaceutical ingredients (APIs) is non-negotiable.[4] Post-purification, treatment with a palladium scavenger (e.g., 2,4,6-trimercaptotriazine) may be necessary to achieve levels <10 ppm.[3]
-
Protodeboronation: Ortho-fluorinated aryl boronic acids can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) under basic conditions.[17] Using a highly active catalyst that promotes a fast coupling reaction can outcompete this side reaction.[17] Employing a precisely controlled temperature and minimizing reaction time are also crucial.
-
Exotherm Control: While this specific reaction is not violently exothermic, all chemical reactions should be monitored for heat evolution during scale-up. Using a jacketed reactor with automated temperature control is standard industrial practice.
References
-
Magers, D. H., & Ragan, J. A. (2009). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2199-2250. [Link]
-
Wiley Online Library. (n.d.). Cross-Coupling Reactions: A Practical Guide. [Link]
-
Royal Society of Chemistry. (2015). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
LookChem. (n.d.). 2-Fluoro-5-nitrophenylboronic acid. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
PubChemLite. (n.d.). (2-fluoro-5-nitrophenyl)boronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
Sources
- 1. Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid | lookchem [lookchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. scbt.com [scbt.com]
- 6. 2-Fluoro-5-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. scilit.com [scilit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Fluoro-5-nitrophenylboronic acid
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-nitrophenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient substrate. This guide provides in-depth, field-proven insights to help you overcome common challenges and optimize your reaction conditions for successful outcomes.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2] However, the success of this reaction is highly dependent on the nature of the coupling partners. 2-Fluoro-5-nitrophenylboronic acid presents a unique set of challenges due to the strong electron-withdrawing effects of both the fluoro and nitro groups. These substituents increase the Lewis acidity of the boronic acid, making it highly susceptible to undesired side reactions, most notably protodeboronation.[3][4][5] This guide will walk you through the mechanistic hurdles and provide actionable solutions to achieve high-yield couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 2-Fluoro-5-nitrophenylboronic acid failing or resulting in low yields?
Low to no yield in this specific coupling is often attributed to the high susceptibility of 2-Fluoro-5-nitrophenylboronic acid to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[5] This is exacerbated by the strong electron-withdrawing nature of the fluoro and nitro groups. Other common culprits include inactive catalysts, suboptimal base or solvent selection, and the presence of oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[6]
Q2: What are the most effective catalysts and ligands for this type of coupling?
For challenging, electron-deficient boronic acids, the key is to use a catalytic system that promotes a rapid rate of cross-coupling, which can outcompete the rate of deboronation.[4] Highly effective catalyst systems often include:
-
Palladium Precatalysts: Buchwald-type precatalysts are often effective for difficult substrates.[6]
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended.[6][7] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Q3: How do the fluoro and nitro substituents impact the reactivity of the boronic acid?
The fluoro and nitro groups are strongly electron-withdrawing. This has two main consequences:
-
Increased Lewis Acidity: This makes the boron atom more electrophilic and, in turn, more susceptible to nucleophilic attack by hydroxide or other bases, which can initiate protodeboronation.[3]
-
Slower Transmetalation: While seemingly counterintuitive, the electron-deficient nature of the aryl ring can slow down the transfer of the aryl group from boron to the palladium center (transmetalation) in the Suzuki catalytic cycle.[8]
Q4: What is the optimal base and solvent system to use?
The choice of base and solvent is critical for minimizing side reactions.
-
Base: While aqueous bases like K₂CO₃ are common in Suzuki couplings, for sensitive substrates like 2-Fluoro-5-nitrophenylboronic acid, anhydrous conditions with a weaker base like potassium phosphate (K₃PO₄) can be beneficial to suppress protodeboronation.[9] Cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, particularly if your substrate has base-sensitive functional groups.[10]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF) are commonly used.[10] In some cases, a mixture of solvents, such as toluene/ethanol/water, can be effective.[11] The choice of solvent can significantly influence the solubility of reagents and the overall reaction outcome.[12][13]
Q5: How can I minimize protodeboronation and homocoupling?
To minimize these common side reactions:
-
Use Anhydrous Conditions: For boronic acids prone to protodeboronation, strictly anhydrous conditions are often recommended.[10]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, which are more resistant to protodeboronation.[10]
-
Degas Thoroughly: Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen contamination, which can lead to homocoupling.[6][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Formation | Inactive catalyst; Inappropriate base; Oxygen contamination. | Ensure your palladium source and ligand are active.[6] Consider using a precatalyst. Switch to a weaker base like K₃PO₄ under anhydrous conditions.[9] Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.[6] |
| Low Yield | Protodeboronation of the boronic acid; Suboptimal reaction temperature; Poor solubility of reagents. | Use a more stable boronic acid derivative like a pinacol ester.[10] Screen different temperatures; sometimes higher temperatures are needed for challenging couplings.[14] Experiment with different solvents or solvent mixtures to ensure all components are fully dissolved.[10] |
| Presence of Homocoupling Byproducts | Oxygen in the reaction mixture. | Rigorously degas the reaction solvent and maintain an inert atmosphere throughout the experiment.[9] |
| Detection of Deboronated Starting Material | Harsh basic conditions; Presence of water. | Switch to a milder base (e.g., K₃PO₄ or CsF).[9][10] Use anhydrous solvents and reagents.[10] |
Visualizing the Suzuki Coupling Workflow
Caption: A typical Suzuki coupling workflow.
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of 2-Fluoro-5-nitrophenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv.)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk tube or oven-dried round-bottom flask with a condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide, 2-Fluoro-5-nitrophenylboronic acid, palladium catalyst, ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the tube.
-
Reaction Setup: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Understanding and Mitigating Side Reactions
Caption: Key reaction pathways in this Suzuki coupling.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Boronic Acid (equiv.) | 1.2 - 1.5 | To ensure complete consumption of the limiting aryl halide and account for potential decomposition. |
| Palladium Catalyst Loading (mol%) | 1 - 5 | Higher loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |
| Ligand Loading (mol%) | 2 - 10 | A 1:1 to 2:1 ligand to palladium ratio is typical. |
| Base (equiv.) | 2.0 - 3.0 | Sufficient base is required to activate the boronic acid for transmetalation.[10] |
| Reaction Temperature (°C) | 80 - 130 | Higher temperatures can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.[10][14] |
References
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
-
(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed. Available at: [Link]
-
Protodeboronation - Organic Chemistry Portal. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. Available at: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester. Available at: [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes - SYNFORM - Thieme Chemistry. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Yield with 2-Fluoro-5-nitrophenylboronic acid
Welcome to the technical support center for 2-Fluoro-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its use and optimize your reaction outcomes.
I. Understanding the Reagent: Key Physicochemical Properties
2-Fluoro-5-nitrophenylboronic acid is a valuable building block in organic synthesis, particularly for creating carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] Its unique structure, featuring both a fluorine atom and a nitro group on the phenyl ring, imparts specific reactivity that can be leveraged for the synthesis of complex molecules in the pharmaceutical, agrochemical, and dye industries.[1]
However, the electron-withdrawing nature of the fluoro and nitro groups presents distinct challenges. These substituents increase the Lewis acidity of the boron center and make the boronic acid more susceptible to certain side reactions, most notably protodeboronation.[2] Understanding these properties is the first step toward troubleshooting and optimization.
| Property | Value | Source |
| Molecular Formula | C₆H₅BFNO₄ | [3][4] |
| Molecular Weight | 184.92 g/mol | [1] |
| Appearance | White solid/powder | [1] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1][5] |
| pKa | 6.72 ± 0.58 (Predicted) | [1] |
II. Troubleshooting Guide: Low Reaction Yield
Low or no yield is one of the most common issues encountered in Suzuki-Miyaura coupling reactions. The flowchart below provides a systematic approach to diagnosing and resolving these problems when using 2-Fluoro-5-nitrophenylboronic acid.
Caption: A troubleshooting flowchart for low-yield Suzuki reactions.
Q1: My Suzuki-Miyaura coupling reaction with 2-Fluoro-5-nitrophenylboronic acid is resulting in a very low yield. What are the most likely causes and how can I fix it?
A1: Low yields with this electron-deficient boronic acid are common and typically stem from one of three main issues: catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic acid itself.
1. Catalyst Activity and Integrity:
-
The Cause: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Oxygen can decompose the active catalyst, leading to reaction failure.[6]
-
The Solution:
-
Use a Pre-activated Catalyst: Employ a modern, air-stable Pd(II) precatalyst like a Buchwald palladacycle (e.g., XPhos Pd G3). These are designed for reliable generation of the active Pd(0) species.[6]
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[7] Maintain a positive pressure of inert gas throughout the reaction setup and duration.[7]
-
2. Reaction Conditions (Base, Solvent, Temperature):
-
The Cause: The choice of base and solvent is critical for activating the boronic acid for the transmetalation step.[7] 2-Fluoro-5-nitrophenylboronic acid is highly electron-deficient, which can make this step sluggish.[2]
-
The Solution:
-
Base Selection: A moderately strong base is often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[6][7] The base facilitates the formation of a more nucleophilic boronate species, which is essential for efficient transmetalation.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or THF/H₂O) can be highly effective.[7][8] The water helps to solubilize the base and promotes the formation of the active boronate.[7]
-
Temperature: If the reaction is slow at lower temperatures (e.g., 80°C), a moderate increase to 100-110°C can help overcome the activation energy barrier.[7] Monitor for potential decomposition at higher temperatures.
-
3. Boronic Acid Stability and Protodeboronation:
-
The Cause: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a major side reaction for electron-deficient boronic acids like 2-Fluoro-5-nitrophenylboronic acid, especially under basic conditions.[2][9] The presence of an ortho-fluorine substituent can accelerate this process.[10]
-
The Solution:
-
Use Fresh Reagent: Boronic acids can degrade upon storage. Use a freshly opened bottle or a sample that has been stored properly under inert gas at 2-8°C.[1][5]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[7][11] These derivatives can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[9]
-
Use KF or CsF as the Base: In some cases, fluoride ions can protect the boronic acid from decomposition.[12][13] Using potassium fluoride (KF) or cesium fluoride (CsF) as the base can be a beneficial strategy.[14]
-
Q2: I am observing a significant amount of a side product that appears to be 4-fluoro-1-nitrobenzene. What is happening?
A2: The formation of 4-fluoro-1-nitrobenzene is a classic indicator of protodeboronation.
As explained above, this undesired side reaction cleaves the C-B(OH)₂ bond and replaces it with a C-H bond.[2][9] For 2-Fluoro-5-nitrophenylboronic acid, this results in the formation of 4-fluoro-1-nitrobenzene.
Strategies to Minimize Protodeboronation:
-
Milder Base: Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7]
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures accelerate protodeboronation.[7]
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Try running the reaction under strictly anhydrous conditions with a base like CsF in a solvent like dioxane.
-
"Slow Release" Strategy: As mentioned, using a stable derivative like a MIDA boronate ester is a highly effective method to suppress this side reaction.[11]
III. Frequently Asked Questions (FAQs)
Q3: Why is the ortho-fluoro substituent significant in this boronic acid's reactivity?
A3: The fluorine atom at the ortho position has two primary effects:
-
Increased Lewis Acidity: The strong electron-withdrawing inductive effect of fluorine increases the Lewis acidity of the boron atom.[2][15] This can influence the equilibrium between the boronic acid and its boronate form.
-
Potential for Intramolecular Interactions: The ortho-fluorine can form an intramolecular hydrogen bond with the B-O-H group, which can enhance the acidity of the boronic acid.[15] This increased acidity can make the boronic acid more susceptible to base-catalyzed decomposition pathways like protodeboronation.[2][10]
Q4: Can the nitro group itself participate in side reactions?
A4: While the primary role of the nitro group in this context is as a strong electron-withdrawing group, it's important to be aware that under certain conditions, the C-NO₂ bond can be cleaved in a palladium-catalyzed process.[16][17] Recent research has shown that nitroarenes can act as electrophilic coupling partners in Suzuki-Miyaura reactions.[16][18][19] However, this typically requires specific, highly active catalysts (e.g., with BrettPhos as a ligand) and high temperatures (e.g., 130°C), which are generally more forcing than standard Suzuki conditions.[16] Under the optimized conditions for coupling an aryl halide, this is less likely to be a competitive pathway but should be considered if unexpected byproducts are observed.
Q5: What is the best way to store and handle 2-Fluoro-5-nitrophenylboronic acid?
A5: Proper storage is crucial to maintain the reagent's integrity.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][5] This minimizes exposure to moisture and oxygen, which can lead to degradation.
-
Handling: When weighing and dispensing the reagent, do so in a dry environment and minimize its exposure to ambient air. Like many boronic acids, it can exist in equilibrium with its cyclic trimer anhydride, known as a boroxine, which can complicate stoichiometry.[2] Using fresh, properly stored material helps ensure accurate measurements.
IV. Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with 2-Fluoro-5-nitrophenylboronic acid
This protocol provides a robust starting point that can be optimized for specific substrates.[6][7]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-Fluoro-5-nitrophenylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[6]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.[6][7]
-
Reaction: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[6][7]
Caption: The generalized Suzuki-Miyaura catalytic cycle.
V. References
-
Benchchem. (2025). Technical Support Center: Highly Fluorinated Boronic Acids.
-
Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
National Institutes of Health (NIH). (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
-
Benchchem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
-
PubMed. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction.
-
Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes.
-
LookChem. Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid.
-
Sigma-Aldrich. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2.
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
-
RSC Publishing. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction.
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
CymitQuimica. 2-Fluoro-5-nitrophenylboronic acid.
-
Wikipedia. Protodeboronation.
-
Santa Cruz Biotechnology. 2-Fluoro-5-nitrophenylboronic acid | CAS 819849-20-2.
-
Journal of the American Chemical Society. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
-
ResearchGate. A general protodeboronation reaction.
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
Sources
- 1. Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Fluoro-5-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-5-nitrophenylboronic Acid in Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 2-Fluoro-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This building block is invaluable for introducing the synthetically versatile nitro-fluorophenyl motif, a common feature in pharmaceuticals and agrochemicals. However, its unique electronic properties—stemming from a strongly electron-withdrawing nitro group para to the boronic acid and an ortho-fluoro substituent—render it highly susceptible to specific side reactions.
This guide provides an in-depth analysis of these challenges, offering not just solutions but also the underlying mechanistic rationale to empower you to troubleshoot effectively. We will move from high-level frequently asked questions to detailed, protocol-driven troubleshooting for the most common issues.
Section 1: Core Challenges & Mechanistic Overview
The primary difficulty in using 2-Fluoro-5-nitrophenylboronic acid arises from its profound electron deficiency. This characteristic significantly increases the lability of the C-B bond, making the boronic acid prone to decomposition pathways that compete with the desired productive coupling. The two most prevalent side reactions are Protodeboronation and Homocoupling .
-
Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is often catalyzed by the base and accelerated by the presence of water and high temperatures.[1][2] For this substrate, the result is the formation of 1-fluoro-4-nitrobenzene.
-
Homocoupling: The palladium-catalyzed dimerization of two boronic acid molecules to form a symmetrical biaryl (2,2'-difluoro-5,5'-dinitrobiphenyl). This side reaction is commonly promoted by the presence of molecular oxygen or the use of Pd(II) precatalysts.[3][4] Electron-deficient boronic acids are particularly susceptible to this pathway.[5][6]
Understanding how these side reactions diverge from the main catalytic cycle is key to suppression.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction isn't working. I recover my starting aryl halide and see a new, more polar spot on my TLC plate that corresponds to 1-fluoro-4-nitrobenzene. What happened?
A: This is a classic case of protodeboronation, where the boronic acid is destroyed before it can participate in the catalytic cycle.[2] The boronic acid is consumed, leaving the aryl halide with no coupling partner. This is the most common failure mode for this specific substrate due to its high electronic deficiency. You need to adjust your conditions to favor the cross-coupling reaction over this decomposition pathway.
Q2: I've formed my desired product, but it's contaminated with a significant amount of a less polar, symmetrical byproduct, 2,2'-difluoro-5,5'-dinitrobiphenyl. What is this?
A: You are observing the homocoupling (or Glaser-type coupling) of your boronic acid.[5] This typically occurs when the reaction mixture is not rigorously deoxygenated or when using a Pd(II) precatalyst, which can stoichiometrically oxidize the boronic acid.[4][7]
Q3: Can the nitro group itself be displaced in the Suzuki reaction?
A: Under standard Suzuki-Miyaura conditions, this is highly unlikely. The C-NO₂ bond is generally robust. However, it is important to be aware that recent advances in methodology have shown that C-NO₂ bonds can be activated for cross-coupling, but this requires very specific and often harsh conditions (e.g., specialized ligands, high temperatures) that are not typical for a standard Suzuki protocol.[8][9][10] For routine troubleshooting, focus on protodeboronation and homocoupling as the primary issues.
Q4: My reaction is sluggish and gives low yields, even with minimal side products. What should I check first?
A: Slow reaction rates with electron-deficient boronic acids can be due to a slow transmetalation step. The choice of base, solvent, and ligand are critical.[11] A stronger base or a more electron-rich, bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) can often accelerate the desired transmetalation and reductive elimination steps, leading to improved yields.[12]
Section 3: In-Depth Troubleshooting Guide
Issue 1: High Levels of Protodeboronation
Protodeboronation is the primary challenge with 2-fluoro-5-nitrophenylboronic acid. The electron-withdrawing groups make the ipso-carbon highly susceptible to protonolysis, a reaction facilitated by base and proton sources like water.[13][14]
Q: My protocol uses aqueous sodium carbonate and it's failing. What is the first change I should make?
A: The combination of a strong base and water is detrimental. The first and most impactful change is to switch to a milder base and anhydrous conditions. Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic to promote the reaction but is less aggressive than hydroxides or carbonates in aqueous media.[15]
| Parameter | Condition A (High Risk) | Condition B (Recommended) | Rationale |
| Base | Na₂CO₃, Cs₂CO₃ (aqueous) | K₃PO₄, KF (anhydrous) | Milder, non-hydroxide generating bases reduce the rate of base-catalyzed protodeboronation.[16] |
| Solvent | Dioxane/H₂O, THF/H₂O | Anhydrous Dioxane, Toluene, 2-MeTHF | Removing water, the primary proton source, directly inhibits the side reaction.[1] |
| Temperature | > 100 °C | 60 - 80 °C | Lower temperatures slow the rate of decomposition more than the desired coupling.[1] |
Protocol 1: Optimized Conditions to Mitigate Protodeboronation
This protocol uses a robust catalyst system and anhydrous conditions to favor cross-coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (precatalyst, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, 2-fluoro-5-nitrophenylboronic acid, and K₃PO₄.
-
Add the XPhos Pd G3 precatalyst.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous solvent via syringe. The final concentration should be ~0.1 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Q: Even with optimized conditions, I still see significant protodeboronation. Is there a more stable alternative to the boronic acid?
A: Absolutely. The most effective strategy for highly unstable boronic acids is to use a derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the free boronic acid low, favoring its reaction with the palladium complex over decomposition. Boronate esters, such as pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) esters, are ideal for this purpose.[2][17][18]
Issue 2: Significant Homocoupling Byproduct
The formation of 2,2'-difluoro-5,5'-dinitrobiphenyl is a clear indicator of either oxygen contamination or a flawed catalyst initiation process.
Q: What is the most critical step to prevent homocoupling?
A: Rigorous exclusion of oxygen. The oxygen-mediated pathway involves the formation of a palladium peroxo complex which can react with two molecules of boronic acid to generate the homocoupled product.[3] This is often the dominant pathway if care is not taken.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This is the gold standard for removing dissolved oxygen from reaction solvents.
-
Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once solid, open the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.
-
Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
-
After the final cycle, backfill the flask with an inert gas like argon or nitrogen. The solvent is now ready for use.
Note: A simpler, though less effective, method is to bubble argon through the solvent for 30-60 minutes.
Q: I am degassing my solvent properly but still see homocoupling. Could my catalyst be the problem?
A: Yes. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), the reaction must first reduce it to the active Pd(0) state. A common pathway for this reduction is the homocoupling of two boronic acid molecules, which produces Pd(0) but consumes your starting material.[4][7]
| Catalyst Type | Examples | Homocoupling Risk | Rationale |
| Pd(II) Precatalysts | Pd(OAc)₂, PdCl₂, PdCl₂(dppf) | High | Requires in situ reduction to Pd(0), often via stoichiometric homocoupling of the boronic acid.[7] |
| Pd(0) Precatalysts | Pd(PPh₃)₄, Pd₂(dba)₃ | Low | Enters the catalytic cycle directly as the active Pd(0) species, bypassing the need for a reductive initiation step.[19] |
Recommendation: To eliminate this variable, use a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst that rapidly generates the active Pd(0) species, such as the Buchwald G3 or G4 precatalysts.
Section 4: Purification Strategies
Q: The side products are co-eluting with my desired product during column chromatography. How can I improve separation?
A: The separation can be challenging due to similar polarities.
-
Protodeboronation Product (1-fluoro-4-nitrobenzene): This is typically much less polar than your desired biaryl product. It should elute much earlier from a silica column using a standard hexanes/ethyl acetate gradient. If it is co-eluting, you may be using too polar of a solvent system to start.
-
Homocoupling Product (2,2'-difluoro-5,5'-dinitrobiphenyl): This dimer is often very close in polarity to the desired product.
-
Strategy 1: Use a less polar solvent system. Try gradients with toluene or dichloromethane instead of ethyl acetate (e.g., hexanes/toluene or hexanes/DCM). The different solvent-solute interactions can alter the elution order.
-
Strategy 2: Recrystallization. If the desired product is a solid, recrystallization can be a highly effective method to remove the symmetrical homocoupled byproduct, which may have different packing properties and solubility.
-
Strategy 3: Reverse-Phase Chromatography. If normal-phase fails, reverse-phase HPLC or flash chromatography (using C18 silica) can often provide excellent separation, as it separates based on different principles (hydrophobicity).
-
By understanding the mechanistic underpinnings of these side reactions and applying the targeted troubleshooting strategies and protocols outlined above, you can significantly improve the success rate of Suzuki-Miyaura couplings involving the challenging but rewarding 2-Fluoro-5-nitrophenylboronic acid.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2010). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 132(11), 3875–3886. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]
-
Reddit r/chemhelp. (2018). How resistant are Suzuki couplings to nitro groups?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Mitchell, M. B., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development, 7(4), 546–551. [Link]
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Reddit r/Chempros. (2021). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sources
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- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Protodeboronation of 2-Fluoro-5-nitrophenylboronic acid
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions with 2-Fluoro-5-nitrophenylboronic acid. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and prevent one of the most common side reactions encountered with this substrate: protodeboronation. As a senior application scientist, my goal is to explain the causality behind these experimental challenges and provide robust, self-validating protocols to ensure the success of your project.
2-Fluoro-5-nitrophenylboronic acid is a valuable building block in medicinal chemistry and materials science.[1] However, the strong electron-withdrawing effects of the ortho-fluoro and para-nitro substituents render the carbon-boron bond highly susceptible to cleavage by a proton source, a reaction known as protodeboronation.[2][3] This undesired reaction leads to the formation of 1-fluoro-4-nitrobenzene, consuming your starting material and reducing the yield of your desired cross-coupling product.
This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Troubleshooting Guide: Minimizing Protodeboronation
Q1: My Suzuki-Miyaura coupling reaction with 2-Fluoro-5-nitrophenylboronic acid is giving low yields and I'm isolating 1-fluoro-4-nitrobenzene as a major byproduct. What is happening and how can I fix it?
Answer: You are observing the classic outcome of protodeboronation, an undesired side reaction that competes with the desired Suzuki-Miyaura coupling. For highly electron-deficient arylboronic acids like yours, this process is often accelerated under basic aqueous conditions where the boronic acid is converted to the more reactive boronate species ([ArB(OH)₃]⁻).[4][5] This boronate can then be protonated by water or other protic sources, cleaving the C-B bond.[3]
The key to preventing this is to create reaction conditions where the rate of the productive Suzuki coupling is significantly faster than the rate of protodeboronation. This can be achieved by carefully optimizing several key parameters: the base, solvent, temperature, and catalyst system.
Q2: How does my choice of base impact the rate of protodeboronation?
Answer: The choice of base is arguably the most critical factor. Strong, aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) dramatically accelerate protodeboronation by maintaining a high concentration of the unstable arylboronate intermediate.[4][6]
Core Recommendation: Switch to a weaker, non-hydroxide base and consider anhydrous or minimally aqueous conditions.
-
Mild Inorganic Bases: Bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent choices.[7] They are sufficiently basic to facilitate the transmetalation step of the Suzuki cycle but are less likely to promote rapid decomposition of the boronic acid.[8]
-
Fluoride Sources: Potassium fluoride (KF) can be used, often under anhydrous conditions, to activate the boronic acid without introducing a strongly basic environment.
-
Organic Soluble Bases: For strictly anhydrous systems, soluble organic bases like potassium trimethylsilanolate (TMSOK) can be highly effective, especially when using boronic esters.[9]
Q3: What is the optimal solvent system to suppress this side reaction?
Answer: The solvent system plays a dual role: it must solubilize the reagents and catalyst, but it can also be the proton source for the undesired reaction. Water is a direct participant in the protodeboronation mechanism.[10]
Core Recommendation: Use anhydrous solvents or minimize the amount of water in your reaction.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions is one of the most effective ways to stop protodeboronation.[9][11] Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all glassware is thoroughly dried.
-
Water Scavengers: Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace amounts of water.[7]
-
Minimal Water: If anhydrous conditions are not feasible or effective for your specific coupling partners, use the minimum amount of water required for the reaction to proceed. A solvent system like dioxane/water (e.g., 10:1) is often a good starting point.
Q4: Can reaction temperature be used to control protodeboronation?
Answer: Yes, temperature is a crucial parameter. Like most reactions, the rate of protodeboronation increases with temperature. If the desired Suzuki coupling has a lower activation energy than the decomposition pathway, running the reaction at a lower temperature can favor product formation.
Core Recommendation: Run the reaction at the lowest temperature that allows for efficient catalytic turnover.
-
Start Low: Begin your optimization at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress.
-
Highly Active Catalysts: If the reaction is sluggish at lower temperatures, it is better to switch to a more active catalyst/ligand system rather than simply increasing the heat.[7] Modern palladium precatalysts can often run at room temperature.[12][13]
Q5: Are there specific palladium catalysts and ligands that are better suited for this challenging substrate?
Answer: Absolutely. The goal is to use a catalytic system that is so efficient that the Suzuki coupling occurs before the boronic acid has time to decompose. For electron-deficient and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be too slow.[14]
Core Recommendation: Employ modern, highly active palladium precatalysts with electron-rich, bulky phosphine ligands.
-
Buchwald-type Ligands: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are designed for challenging couplings.[15] They accelerate the rate-limiting steps of the catalytic cycle, dramatically increasing reaction speed and efficiency.
-
Palladium Precatalysts: Use air-stable palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2). These systems rapidly generate the active Pd(0) species in solution, allowing the reaction to begin quickly under conditions where the boronic acid is still stable.[12][13] This is a key strategy for unstable boronic acids.
The diagram below illustrates the competition between the desired Suzuki-Miyaura pathway and the undesired protodeboronation pathway. Your goal is to optimize conditions to heavily favor the green arrow over the red one.
Caption: Competing reaction pathways for 2-Fluoro-5-nitrophenylboronic acid.
Data Summary & Recommended Protocol
This table summarizes the key parameters and provides a starting point for your reaction optimization.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Base | Strong, aqueous bases (NaOH, KOH) | Weaker, non-hydroxide bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Minimizes formation of the unstable boronate intermediate.[4][7] |
| Solvent | Protic or wet solvents (e.g., EtOH, high water content) | Anhydrous aprotic solvents (Dioxane, Toluene, THF) | Removes the proton source required for protodeboronation.[9][11] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (RT to 80 °C) | Slows the rate of decomposition relative to the desired coupling.[7] |
| Catalyst | Slow, traditional catalysts (e.g., Pd(PPh₃)₄) | Highly active precatalysts with bulky ligands (e.g., XPhos Pd G3) | Ensures the Suzuki coupling is much faster than the side reaction.[12][13] |
Optimized Starting Protocol
This protocol is designed as a robust starting point to minimize protodeboronation.
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv), 2-Fluoro-5-nitrophenylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous dioxane or toluene.
-
Reaction: Stir the mixture at room temperature for 30 minutes. If no reaction is observed, slowly heat the mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the boronic acid and the formation of both the desired product and the protodeboronated byproduct (1-fluoro-4-nitrobenzene).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q: Are there alternatives to boronic acids that are more stable?
A: Yes. If protodeboronation remains a persistent issue, you can use boronic acid surrogates that are more stable under basic conditions. These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition. Good options include:
-
Potassium Aryltrifluoroborates (ArBF₃K): These are crystalline, air-stable solids that are generally more robust than their corresponding boronic acids.[16]
-
MIDA Boronates: These are highly stable, protected forms of boronic acids that are unreactive until a slow-release is triggered by aqueous base.[17]
-
Pinacol Boronate Esters: While still susceptible to hydrolysis and subsequent protodeboronation, they are often more stable than the free boronic acids and are ideal for use in strictly anhydrous coupling reactions.[18]
Q: How can I confirm that protodeboronation is the cause of my low yield?
A: The most direct way is to identify the byproduct. The protodeboronation of 2-Fluoro-5-nitrophenylboronic acid will yield 1-fluoro-4-nitrobenzene. You can confirm its presence in your crude reaction mixture by LC-MS (looking for the correct mass) or by comparing its retention time on TLC or GC with a commercial standard.
Q: Can I store solutions of 2-Fluoro-5-nitrophenylboronic acid?
A: It is not recommended. Storing this boronic acid, especially in protic solvents like methanol or in the presence of moisture, can lead to significant degradation over time. It is best practice to use the solid reagent as fresh as possible and to prepare solutions immediately before use. Storing the solid under an inert, dry atmosphere at low temperatures (2-8°C) is recommended.
References
-
Cammidge, A. N., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Perrin, C. L., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Hall, D. G., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Denmark, S. E., et al. (2016). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
Denmark, S. E., et al. (2015). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Perrin, C. L., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Scilit. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
O'Brien, C. J., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
Leonori, D., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Buchwald, S. L., et al. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
LookChem. (n.d.). 2-Fluoro-5-nitrophenylboronic acid. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
PubChem. (n.d.). (2-fluoro-5-nitrophenyl)boronic acid. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of Suzuki Coupling Products from 2-Fluoro-5-nitrophenylboronic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Fluoro-5-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent, characterized by the presence of both an electron-withdrawing nitro group and a fluorine atom, can present specific challenges during product purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your Suzuki coupling products.
Question: I am having difficulty separating my desired product from unreacted starting materials, particularly the aryl halide.
Answer:
This is a common issue, especially if the polarity of your product and the starting aryl halide are similar. Here’s a systematic approach to troubleshoot this problem:
-
Optimize Column Chromatography:
-
Solvent System Selection: The polarity of the eluent is critical. For products derived from 2-Fluoro-5-nitrophenylboronic acid, which are typically moderately polar, a good starting point for your solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: A shallow gradient of the polar solvent can effectively separate compounds with close retention factors (Rf). For instance, start with a low percentage of ethyl acetate in hexanes (e.g., 5%) and gradually increase the concentration.
-
TLC Analysis: Before running a column, carefully analyze your crude reaction mixture by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal conditions for separation. An ideal Rf value for your product on the TLC plate is between 0.25 and 0.35 to ensure good separation on the column.
-
-
Consider Recrystallization: If column chromatography is ineffective, recrystallization can be a powerful alternative. The choice of solvent is key. You are looking for a solvent (or solvent mixture) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain either soluble or insoluble at all temperatures.
-
Solvent Screening: Test small amounts of your crude product in various solvents such as ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexanes.
-
Question: I am observing a persistent yellow or brownish color in my purified product. What is the likely cause and how can I remove it?
Answer:
The coloration is often due to residual palladium catalyst or colored byproducts.
-
Palladium Removal:
-
Filtration through Celite or Silica: After the reaction is complete, filtering the reaction mixture through a pad of Celite or a short plug of silica gel can remove a significant portion of the palladium catalyst before aqueous workup.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can help adsorb residual palladium. Be aware that this can sometimes lead to product loss.
-
Scavenger Resins: Thiol-based scavenger resins are highly effective at binding and removing palladium.
-
-
Byproduct Removal: The color may also originate from byproducts. Re-purification by column chromatography with a very shallow gradient or by recrystallization is often effective.
Question: My yield is low, and I suspect decomposition of the boronic acid. How can I confirm this and prevent it?
Answer:
2-Fluoro-5-nitrophenylboronic acid, being electron-deficient, is susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen) under the basic conditions of the Suzuki coupling.
-
Confirmation: Analyze your crude reaction mixture by LC-MS or GC-MS to look for the mass corresponding to the protodeboronated side product (1-fluoro-4-nitrobenzene).
-
Prevention:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate protodeboronation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to basic conditions. Running the reaction at the lowest effective temperature can also help.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of my 2-fluoro-5-nitro-biaryl product?
A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The presence of the nitro and fluoro groups generally makes the product moderately polar.
Q2: How can I visualize my product and impurities on a TLC plate if they are not UV-active?
While many aromatic compounds are UV-active, you can use a variety of staining solutions for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. For more specific visualization of nitro compounds, you can use a tin(II) chloride solution to reduce the nitro group to an amine, which can then be visualized with a ninhydrin stain.
Q3: Is it possible to purify my product without using column chromatography?
Yes, in many cases, recrystallization is a highly effective method for obtaining very pure material, especially if your crude product is relatively clean. The key is to find a suitable solvent or solvent system. Additionally, for some products, a simple trituration (washing the solid crude product with a solvent in which the desired product is insoluble, but the impurities are soluble) can be sufficient.
Q4: I see a byproduct with the same mass as my desired product. What could it be and how do I separate it?
This is likely an isomer formed from a side reaction. The separation of isomers can be challenging.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective way to separate isomers.
-
Optimized Column Chromatography: Using a longer column, a very shallow solvent gradient, or a different stationary phase (e.g., alumina instead of silica) may improve separation.
-
Recrystallization: Sometimes, isomers have different solubilities and can be separated by careful recrystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific product.
-
Preparation of the Crude Sample: After the aqueous workup of your Suzuki reaction, the organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Dry Loading: To the crude residue, add a small amount of silica gel and a minimal amount of a non-polar solvent (e.g., hexanes). Evaporate the solvent completely to obtain a free-flowing powder. This dry-loading method generally provides better separation than loading the sample dissolved in a solvent.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using your initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Table 1: Example Solvent Systems for Column Chromatography
| Compound Type | Starting Solvent System (Hexanes:Ethyl Acetate) | Notes |
| Less Polar Products | 95:5 to 90:10 | For products with larger non-polar aryl partners. |
| Moderately Polar Products | 85:15 to 70:30 | A common range for many biaryl products from this boronic acid. |
| More Polar Products | 60:40 and higher | For products containing additional polar functional groups. |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good recrystallization solvent will dissolve your product when hot but not at room temperature. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like hexanes/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visual Workflow for Purification
The following diagram illustrates a general decision-making workflow for the purification of Suzuki coupling products derived from 2-Fluoro-5-nitrophenylboronic acid.
Caption: A decision tree for selecting a purification strategy.
Concluding Remarks
The purification of Suzuki coupling products from 2-Fluoro-5-nitrophenylboronic acid requires careful consideration of the electronic properties imparted by the fluoro and nitro substituents. By systematically approaching challenges such as byproduct and catalyst removal, and by employing optimized purification techniques like gradient column chromatography and recrystallization, researchers can successfully isolate their target compounds with high purity. This guide serves as a starting point, and it is crucial to adapt these methodologies to the specific characteristics of each unique product.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 1978 , 43 (14), 2923–2925. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Aqueous Media. Angewandte Chemie International Edition, 2008 , 47 (15), 2876-2879. [Link]
Technical Support Center: Navigating Catalyst Deactivation in Reactions with 2-Fluoro-5-nitrophenylboronic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Fluoro-5-nitrophenylboronic acid in their synthetic endeavors. This document provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of catalyst deactivation and reaction inhibition encountered with this electron-deficient substrate.
Part 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the fundamental chemical principles that make 2-Fluoro-5-nitrophenylboronic acid a challenging coupling partner and the common points of failure in catalytic reactions.
Q1: My cross-coupling reaction with 2-Fluoro-5-nitrophenylboronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: When encountering difficulties with 2-Fluoro-5-nitrophenylboronic acid, the investigation should be multifaceted, focusing on the stability of the boronic acid itself, the integrity of the catalytic cycle, and the reaction conditions. The primary culprits are often:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may be poisoned.[1]
-
Protodeboronation: The boronic acid is susceptible to cleavage of the C-B bond, especially under harsh basic conditions, reverting to 2-fluoro-5-nitrobenzene.[2]
-
Slow Transmetalation: The electron-deficient nature of the boronic acid can hinder the transfer of the aryl group from boron to palladium.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the catalyst and promote unwanted side reactions like homocoupling.[1][2]
Q2: What inherent properties of 2-Fluoro-5-nitrophenylboronic acid make it a "challenging" substrate?
A2: The difficulty in using 2-Fluoro-5-nitrophenylboronic acid stems from its electronic properties. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and fluoro (-F) substituents, significantly reduces the electron density on the aromatic ring. This has two major consequences:
-
Increased Acidity and Instability: The electron deficiency makes the boronic acid more susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[3]
-
Slower Transmetalation: The transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step. Electron-deficient boronic acids are generally less nucleophilic, which can slow down this critical step.[1][4]
Q3: How might the nitro group on 2-Fluoro-5-nitrophenylboronic acid directly interfere with the palladium catalyst?
A3: The nitro group introduces a significant risk of catalyst deactivation through reduction. Palladium catalysts, particularly in the presence of a hydrogen source (which can be generated in situ from solvents or additives), are effective at reducing nitroarenes to various products such as anilines, hydroxylamines, or azo compounds.[5][6][7] This can lead to:
-
Consumption of the Active Catalyst: The palladium catalyst can be diverted from the desired cross-coupling reaction to the reduction of the nitro group.
-
Formation of Catalyst Poisons: The resulting aniline or other reduction products can act as ligands that coordinate strongly to the palladium center, potentially inhibiting or poisoning the catalyst.[8]
-
Complex Reaction Mixtures: The formation of these byproducts complicates the purification of the desired product.
Q4: I've seen fluoride ions (e.g., from CsF or KF) recommended as bases. Can they have a negative impact on my reaction?
A4: Yes, the role of fluoride ions in palladium-catalyzed cross-coupling reactions is complex and can be antagonistic.[9][10] While fluoride can be beneficial by:
-
Promoting Transmetalation: Formation of a trans-ArPdFL₂ complex can be more reactive towards the boronic acid.[9][10]
-
Catalyzing Reductive Elimination: Fluoride can facilitate the final step of the catalytic cycle where the product is formed.[9][10]
It can also be detrimental by:
-
Formation of Unreactive Boronates: Fluoride can coordinate to the boronic acid to form anionic fluoroborate species (e.g., [Ar'BF(OH)₂]⁻), which are often unreactive in the transmetalation step.[9][10]
Therefore, the concentration of the fluoride ion relative to the nucleophile must be carefully controlled to achieve optimal results.[9]
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with 2-Fluoro-5-nitrophenylboronic acid.
Symptom 1: Low or No Conversion of Starting Materials
If your reaction stalls or fails to proceed to completion, consider the following potential causes and solutions.
Possible Cause 1.1: Inactive or Deactivated Catalyst
-
Diagnosis: The reaction fails to initiate, or stalls early on, even with fresh reagents. This is often the case if you are using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[11]
-
Troubleshooting Steps:
-
Use a Pd(0) Source or a Precatalyst: Employ a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for rapid and clean generation of the active LPd(0) species.[2][3]
-
Verify Reagent Quality: Ensure your palladium source has not degraded. Older bottles of some palladium complexes can lose activity.[2]
-
Ligand Selection: Use electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to promote both oxidative addition and reductive elimination.[2][12]
-
Strictly Anaerobic Conditions: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative catalyst decomposition.[1][13]
-
Possible Cause 1.2: Inefficient Transmetalation
-
Diagnosis: The reaction proceeds very slowly, and analysis shows significant amounts of unreacted starting materials even after prolonged reaction times.
-
Troubleshooting Steps:
-
Optimize the Base: For electron-deficient boronic acids, stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for slow transmetalation. However, be mindful of the thermal stability of your substrates and catalyst.[2]
-
Solvent System: The choice of solvent can significantly impact solubility and reaction rates. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[2][11] Experiment with different solvent ratios.
-
Possible Cause 1.3: Protodeboronation of 2-Fluoro-5-nitrophenylboronic acid
-
Diagnosis: You observe the formation of 2-fluoro-5-nitrobenzene as a major byproduct in your reaction mixture, confirmed by techniques like GC-MS or LC-MS.
-
Troubleshooting Steps:
-
Use Milder Conditions: If possible, lower the reaction temperature and use a weaker base that is still effective.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[1][14] These can be more resistant to protodeboronation and can be used directly in the coupling reaction.
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like K₃PO₄ can minimize protodeboronation.[2]
-
Symptom 2: Significant Formation of Impurities and Byproducts
The presence of undesired products can complicate purification and reduce the overall yield.
Possible Cause 2.1: Homocoupling of the Boronic Acid
-
Diagnosis: The formation of 2,2'-difluoro-5,5'-dinitrobiphenyl is observed. This is a common side reaction in Suzuki couplings.
-
Troubleshooting Steps:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[11] Ensure your solvents and reaction vessel are meticulously purged with an inert gas.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source can sometimes lead to initial homocoupling as a pathway to generate the active Pd(0) catalyst. Using a well-defined Pd(0) precatalyst can mitigate this.[11]
-
Possible Cause 2.2: Reduction of the Nitro Group
-
Diagnosis: The appearance of byproducts with masses corresponding to the aniline (2-fluoro-5-aminophenylboronic acid or its coupled product) or other reduced nitro species.
-
Troubleshooting Steps:
-
Avoid Hydrogen Sources: Be cautious with solvents that can act as hydrogen donors, such as isopropanol, especially at elevated temperatures.
-
Ligand and Catalyst Choice: The choice of ligand and palladium source can influence the propensity for nitro group reduction. Screening different catalyst systems may be necessary.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.
-
Symptom 3: Inconsistent and Irreproducible Results
Lack of reproducibility is a common frustration in complex catalytic reactions.
Possible Cause 3.1: Reagent Quality and Stability
-
Diagnosis: Reactions that previously worked are now failing, or results vary between batches of reagents.
-
Troubleshooting Steps:
-
Proper Storage: 2-Fluoro-5-nitrophenylboronic acid should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent degradation.[15]
-
Quality Check: If in doubt, verify the purity of your boronic acid by NMR or melting point. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Use Fresh Solvents: Use freshly opened bottles of anhydrous solvents, as older bottles can accumulate water and peroxides.[13]
-
Possible Cause 3.2: Reaction Setup and Technique
-
Diagnosis: Results are inconsistent even with the same batch of reagents.
-
Troubleshooting Steps:
-
Standardize Procedures: Follow a consistent and rigorous protocol for setting up your reactions, especially with respect to degassing and maintaining an inert atmosphere.[13]
-
Stirring Rate: For heterogeneous mixtures, ensure the stirring is vigorous enough to ensure proper mixing of all components.[2]
-
Part 3: Experimental Protocols and Visualization
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of 2-Fluoro-5-nitrophenylboronic acid with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Fluoro-5-nitrophenylboronic acid (1.2 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M) via syringe, followed by the degassed aqueous base (e.g., 2M K₃PO₄, 3.0 equiv).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of 2-Fluoro-5-nitrophenylboronic Acid with Diethanolamine
This procedure can be used to form a more stable boronic acid adduct.[1][14]
-
Dissolution: In a vial with a stir bar, dissolve 2-Fluoro-5-nitrophenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This adduct can be used directly in Suzuki coupling reactions, often in protic solvents.
Visualizing Reaction Dynamics and Troubleshooting
The following diagrams illustrate the key processes and decision-making workflows discussed in this guide.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[16]
Caption: Common pathways for palladium catalyst deactivation.
Caption: A decision-making workflow for troubleshooting reactions.
References
-
Jutand, A. (2003). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 9(21), 5194-5201. [Link]
-
Amatore, C., & Jutand, A. (2000). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki−Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Organometallics, 19(16), 3019-3023. [Link]
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Retrieved from [Link]
-
ResearchGate. (2000). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
ACS Publications. (2022). Reductive Amidation of Nitroarenes on Nitrogen-Coordinated Single-Site Palladium Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
ResearchGate. (2016). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Retrieved from [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]
-
ACS Publications. (2005). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Retrieved from [Link]
-
KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (2014). Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ChemRxiv. (2022). Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
LookChem. (n.d.). Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid. Retrieved from [Link]
-
ChemRxiv. (2022). Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes | Semantic Scholar [semanticscholar.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 2-Fluoro-5-nitrophenylboronic Acid in Solution
Welcome to our dedicated technical support center for 2-Fluoro-5-nitrophenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Given its unique electronic properties—featuring both a strongly electron-withdrawing nitro group and a moderately withdrawing fluoro group—this boronic acid presents specific stability challenges in solution. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve more consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 2-Fluoro-5-nitrophenylboronic acid in solution?
A1: The primary stability issues stem from its electron-deficient nature, which makes the carbon-boron bond susceptible to cleavage. The two main degradation pathways are:
-
Protodeboronation: This is the most common decomposition pathway for electron-deficient arylboronic acids.[1][2] In the presence of a proton source (such as water, alcohols, or even trace moisture in solvents), the boronic acid group is replaced by a hydrogen atom. This process is often accelerated under the basic conditions typically required for cross-coupling reactions.[3]
-
Oxidation: The carbon-boron bond can also be susceptible to oxidation, leading to the formation of the corresponding phenol (2-Fluoro-5-nitrophenol).[4] This can be initiated by dissolved oxygen in the solvent or by the presence of oxidizing agents.
Q2: I'm observing significant formation of 4-fluoro-1-nitrobenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this?
A2: The formation of 4-fluoro-1-nitrobenzene is a classic indicator of protodeboronation.[1][2] This side reaction competes with the desired cross-coupling and is particularly prevalent with electron-deficient boronic acids like 2-Fluoro-5-nitrophenylboronic acid, especially under basic aqueous conditions.[5][6] The electron-withdrawing fluoro and nitro groups increase the susceptibility of the aryl-boron bond to protonolysis.
Q3: How does the pH of the solution affect the stability of 2-Fluoro-5-nitrophenylboronic acid?
A3: The pH of the solution plays a critical role in the stability of arylboronic acids. While acidic conditions can promote protodeboronation for some arylboronic acids, for electron-deficient ones, basic conditions are often more detrimental.[7] Under basic conditions, the boronic acid is converted to the more reactive boronate anion ([ArB(OH)3]⁻), which can be more prone to both protodeboronation and oxidation.[8]
Q4: Can I store solutions of 2-Fluoro-5-nitrophenylboronic acid?
A4: It is generally not recommended to store solutions of 2-Fluoro-5-nitrophenylboronic acid for extended periods, especially in protic or aqueous solvents. If a solution must be prepared in advance, it should be made in a dry, aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and used as quickly as possible. For long-term storage, the solid form is preferred, kept in a cool, dry place under an inert atmosphere.[9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or no yield of desired coupled product | Significant degradation of the boronic acid via protodeboronation or oxidation. | 1. Use a Protecting Group: Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable to a wide range of reaction conditions and can be deprotected in situ under mild basic conditions to slowly release the active boronic acid.[11][12][13][14][15] 2. Optimize Reaction Conditions: Use anhydrous solvents and rigorously degas all solvents and reagents to minimize water and oxygen. 3. Screen Bases: Employ milder bases such as K₃PO₄ or CsF instead of strong bases like NaOH or KOH, which can accelerate protodeboronation.[3] 4. Use a Highly Active Catalyst: A more active palladium catalyst can promote the desired coupling at a faster rate than the competing degradation of the boronic acid.[3][16] |
| Formation of 2-Fluoro-5-nitrophenol byproduct | Oxidation of the boronic acid. | 1. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to exclude oxygen.[17] 2. Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen. 3. Avoid Oxidizing Agents: Check all reagents for potential peroxide contamination, especially ethereal solvents like THF or dioxane. |
| Inconsistent results between batches | 1. Variable purity of the boronic acid. 2. Inconsistent reaction setup (e.g., variations in degassing, moisture content). | 1. Verify Purity: Assess the purity of the 2-Fluoro-5-nitrophenylboronic acid using techniques like ¹H NMR or HPLC before use. The presence of boroxine (the cyclic trimer anhydride) can affect stoichiometry. 2. Standardize Procedures: Implement a consistent and rigorous protocol for setting up reactions, particularly regarding the exclusion of air and moisture.[17] |
Experimental Protocols
Protocol 1: In Situ Monitoring of 2-Fluoro-5-nitrophenylboronic Acid Stability by ¹⁹F NMR
This protocol allows for the real-time assessment of boronic acid degradation under specific reaction conditions.
Materials:
-
2-Fluoro-5-nitrophenylboronic acid
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., trifluorotoluene)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of 2-Fluoro-5-nitrophenylboronic acid in the chosen deuterated solvent.
-
Add a known amount of the internal standard to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
Introduce the variable to be tested (e.g., a specific base, water) into the NMR tube.
-
Acquire subsequent ¹⁹F NMR spectra at regular time intervals.
-
Monitor the decrease in the signal corresponding to the C-F of the boronic acid and the potential appearance of a new signal for the C-F of the protodeboronated product (4-fluoro-1-nitrobenzene).
-
Integrate the signals relative to the internal standard to quantify the rate of degradation.
Protocol 2: Stabilization of 2-Fluoro-5-nitrophenylboronic Acid as a MIDA Boronate
Materials:
-
2-Fluoro-5-nitrophenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-Fluoro-5-nitrophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate will often precipitate from the solution and can be isolated by filtration.
-
The resulting MIDA boronate is a bench-stable solid that can be used directly in cross-coupling reactions with the addition of a mild aqueous base for in situ deprotection.[13][14]
Visualization of Degradation Pathways and Stabilization Strategy
Caption: Degradation pathways and a stabilization strategy for 2-Fluoro-5-nitrophenylboronic acid.
References
-
Rainier S. Al-Balushi, et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). Available at: [Link]
-
Li, Y., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (35), 5251-5253. Available at: [Link]
-
Li, Y., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. PubMed, 21(35), 5251-3. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12246-12256. Available at: [Link]
-
Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1239-1254. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Gaboyard, M., et al. (2020). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. National Institutes of Health. Available at: [Link]
-
Roberts, A. M., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. University of Oregon Libraries. Available at: [Link]
-
Zali, A., & Ebrahimi, Z. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(49), 34699-34720. Available at: [Link]
-
Borys, K. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. Available at: [Link]
-
Borner, C., et al. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 52(42), 11057-11061. Available at: [Link]
-
Novak, L. M., & Steyskal, E.-M. (2023). Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer. RSC Advances, 13(10), 6682-6689. Available at: [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for oxidation of phenyl boronic acid under... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Visible light‐mediated C−N coupling of electron‐deficient aryl boronic... ResearchGate. Available at: [Link]
-
Kráľová, P., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
Kráľová, P., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. bioRxiv. Available at: [Link]
-
Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37340-37344. Available at: [Link]
-
Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10696-10703. Available at: [Link]
-
Daugulis, O., et al. (2011). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 50(22), 5149-5152. Available at: [Link]
-
Kumar, A., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(73), 9140-9151. Available at: [Link]
-
Poole, C. F., et al. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
LookChem. (n.d.). Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid. LookChem. Available at: [Link]
-
Gillis, E. P., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(10), 3834-3841. Available at: [Link]
-
Knapp, D. M., et al. (2012). 3. Organic Syntheses, 89, 44-56. Available at: [Link]
-
Bon, R. S., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1015-1021. Available at: [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]
-
PubChem. (n.d.). 3-Nitrophenylboronic Acid. PubChem. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2 [sigmaaldrich.com]
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- 11. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 2-Fluoro-5-nitrophenylboronic Acid Reactions
Welcome to the technical support center for analytical methods concerning 2-Fluoro-5-nitrophenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to provide you with field-proven insights, robust troubleshooting strategies, and clear, actionable protocols to ensure the success and reproducibility of your experiments.
The unique electronic properties of 2-Fluoro-5-nitrophenylboronic acid, imparted by the electron-withdrawing nitro and fluoro groups, make it a valuable building block in medicinal chemistry and materials science.[1] However, these same properties can influence its reactivity, stability, and the propensity for side reactions, making diligent reaction monitoring essential. This guide explains the causality behind experimental choices, helping you to not only solve problems but also to proactively design more robust reaction systems.
Troubleshooting Guide: Common Issues & Solutions
Monitoring reactions involving boronic acids can be complex due to their inherent reactivity and potential for degradation.[2][3] This section addresses the most common challenges encountered when analyzing reactions with 2-Fluoro-5-nitrophenylboronic acid.
Problem 1: Incomplete or Stalled Reaction
You observe a significant amount of starting material (2-Fluoro-5-nitrophenylboronic acid or the coupling partner) remaining even after extended reaction times.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for incomplete Suzuki coupling reactions.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Solubility | The Suzuki-Miyaura reaction often involves multiple phases. If any key reagent (boronic acid, aryl halide, base) has poor solubility in the chosen solvent, mass transport limitations will slow or stall the reaction.[4] | Screen alternative solvents such as 1,4-dioxane, DMF, or toluene. A small amount of water is often beneficial as a co-solvent. |
| Catalyst Deactivation | Palladium(0), the active catalytic species, is sensitive to oxygen. Insufficient degassing allows oxygen to oxidize Pd(0) to inactive Pd(II), halting the catalytic cycle.[5] | Degas the solvent and reaction mixture thoroughly via sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. |
| Suboptimal Base | The base plays a crucial role in the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. The choice of base can dramatically impact reaction rates.[6] | If using a weaker base like Na₂CO₃ or K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective, particularly with less reactive coupling partners. |
| Boronic Acid Instability | While many arylboronic acids are relatively stable, they can degrade on the benchtop over time, leading to lower effective concentrations in the reaction.[7] | Use freshly acquired 2-Fluoro-5-nitrophenylboronic acid or material that has been stored properly under an inert atmosphere at low temperatures (2-8°C).[1] |
Problem 2: Significant Side Product Formation
Your analytical data (e.g., HPLC, LC-MS) shows major peaks other than the starting materials and the desired product. The most common culprits are protodeboronation and homocoupling.
Causality of Common Side Reactions
Caption: Competing pathways for boronic acids in coupling reactions.
| Side Reaction | Mechanism & Identification | Preventative Measures |
| Protodeboronation | This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, resulting in 1-fluoro-4-nitrobenzene.[8] It is often catalyzed by acid or base and is exacerbated by high temperatures and excess water.[8][9] Identify this byproduct by its mass (m/z) and retention time relative to standards. | 1. Minimize Water: While a small amount of water can be beneficial, excess water can promote hydrolysis. Use anhydrous solvents if possible. 2. Control Temperature: Avoid unnecessarily high reaction temperatures. 3. Optimize Base: The choice and amount of base can influence the rate of protodeboronation.[10] |
| Homocoupling | This side reaction forms a symmetrical biaryl (2,2'-difluoro-5,5'-dinitrobiphenyl) from two molecules of the boronic acid. It is typically promoted by the presence of Pd(II) species and oxygen.[5] If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0); this reduction can sometimes be coupled with homocoupling.[5] | 1. Rigorous Degassing: This is the most critical factor. Removing oxygen prevents both catalyst deactivation and a key pathway for homocoupling.[5] 2. Use a Pd(0) Source: Consider using a precatalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) to bypass the initial reduction step. 3. Control Stoichiometry: Ensure the aryl halide is present in a slight excess to favor the cross-coupling pathway. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring my reaction?
The optimal technique depends on your specific goal (qualitative progress vs. precise quantification). A multi-technique approach is often the most powerful.
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV/MS | Quantitative analysis of reaction components (starting materials, product, byproducts). | High sensitivity and selectivity. Can separate and quantify all major components in a single run. MS provides mass confirmation.[11] | Requires sample workup (dilution, filtration). Potential for on-column degradation of labile species.[12] |
| ¹H and ¹⁹F NMR | Structural confirmation and semi-quantitative analysis. | Non-destructive. Provides clear structural information. Can be made quantitative (qNMR) with an internal standard. ¹⁹F NMR is highly specific for the fluorine-containing species.[13][14] | Lower sensitivity than HPLC-MS. Requires deuterated solvents and careful sample preparation for quantification. |
| ¹¹B NMR | Specific monitoring of boron-containing species. | Directly observes the boronic acid and any derived boronate esters or degradation products.[15][16][17] Excellent for mechanistic studies and assessing boronic acid stability.[18][19] | Low sensitivity due to the properties of the ¹¹B nucleus. Requires higher concentrations.[15] Not suitable for tracking non-boron species. |
| GC-MS | Analysis of volatile components. | High resolution and established fragmentation libraries for identification. | Boronic acids are generally not volatile and require derivatization prior to analysis, adding a step and potential for error.[2][3] |
Q2: My HPLC peaks for the boronic acid are broad or tailing. How can I fix this?
Poor peak shape for boronic acids in reversed-phase HPLC is a common issue.
-
Cause: Residual silanol groups on the silica support of the column can interact with the Lewis acidic boron center, causing peak tailing. Additionally, boronic acids can exist in equilibrium with their cyclic anhydride (boroxine), which may have a different retention time, leading to peak broadening.
-
Solution:
-
Use a Modern, End-capped Column: Columns like an Acquity BEH C18 or XSelect Premier HSS T3 are designed with advanced bonding and end-capping to minimize silanol interactions.[11]
-
Modify the Mobile Phase: Add a small amount of a competitive agent like formic acid (0.1%) to the mobile phase. The acid can protonate residual silanols, reducing their interaction with the boronic acid.
-
Optimize pH: The pH of the mobile phase can affect the speciation of the boronic acid. Using a buffered mobile phase (e.g., 10 mM ammonium acetate) can provide more consistent and sharper peaks.[11]
-
Q3: How stable is 2-Fluoro-5-nitrophenylboronic acid and how should I store it?
While arylboronic acids are more stable than many other classes (e.g., heterocyclic or vinyl boronic acids), their stability is not indefinite.[7]
-
On the Benchtop: As a solid, it is susceptible to slow degradation over weeks or months, especially when exposed to air and moisture.[7] This can lead to the formation of boric acid and the corresponding protodeboronated arene.
-
In Solution: Stability is significantly lower in solution, particularly in protic or aqueous solvents. Degradation can occur within hours or days.
-
Recommended Storage: For long-term viability, store the solid compound under an inert atmosphere (Argon or Nitrogen) in a refrigerator (2-8°C).[1] For reactions, it is always best practice to use freshly opened or recently purchased material.
Q4: Can I monitor the reaction directly in the NMR tube?
Yes, in-situ NMR monitoring is a powerful technique for gaining mechanistic insights.
-
Procedure: A reaction can be set up directly in an NMR tube using a deuterated solvent. The tube is sealed under an inert atmosphere. Spectra (¹H, ¹⁹F, or ¹¹B) are then acquired at regular time intervals.[14]
-
Advantages: This method allows you to observe the formation of intermediates and products in real-time without altering the reaction conditions through sampling and workup.[13]
-
Considerations: The reaction must be compatible with the chosen deuterated solvent. Sensitivity may be a limitation for observing low-concentration catalytic intermediates. Shimming may be required between time points if the sample properties change significantly.[14]
Experimental Protocols
Protocol 1: Quantitative Reaction Monitoring by HPLC-UV
This protocol provides a general method for monitoring the consumption of starting materials and the formation of product.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at specified time points (t=0, 1h, 2h, etc.).
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile or methanol) in a sealed vial. This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2-5 µL.
-
Detection: UV detector set to a wavelength where all key components absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Identify peaks based on the retention times of authentic standards for 2-Fluoro-5-nitrophenylboronic acid, the aryl halide partner, and the expected product.
-
Calculate the percent conversion by integrating the peak areas and comparing the relative area of the limiting reagent at each time point to its area at t=0.
-
Protocol 2: Minimizing Protodeboronation in Suzuki-Miyaura Reactions
This protocol outlines key steps to suppress the undesired cleavage of the C-B bond.
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents from a sealed bottle or a solvent purification system.
-
Use a fresh, high-purity batch of 2-Fluoro-5-nitrophenylboronic acid.
-
Ensure the base (e.g., K₃PO₄) is anhydrous. If necessary, dry it in an oven and cool it under vacuum before use.
-
-
Reaction Setup (The "Self-Validating System"):
-
Assemble all glassware and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Add all solid reagents (boronic acid, aryl halide, base, catalyst) to the flask.
-
Seal the flask and purge with inert gas for 5-10 minutes. This is known as performing vac/N₂ cycles.
-
-
Degassing the Solvent:
-
Add the anhydrous solvent to the reaction flask via a cannula or syringe.
-
Sparge the resulting mixture with a gentle stream of Argon or Nitrogen through a needle for at least 20 minutes while stirring. This step is critical for removing dissolved oxygen.[5]
-
-
Execution:
-
Heat the reaction to the desired temperature under a positive pressure of inert gas.
-
Monitor the reaction. The absence of the protodeboronation byproduct (1-fluoro-4-nitrobenzene) in your analysis validates the effectiveness of your anhydrous and oxygen-free setup.
-
References
-
Peng, C., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link]
-
Valenzuela, F. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
Valenzuela, F. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. PubMed. Available at: [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Request PDF. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]
-
West, T. H., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Reddy, K. R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Request PDF. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Gridnev, I. D., & Gurskii, M. E. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Nguyen, T., & Valenzuela, F. A. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]
-
Sumitomo Chemical. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. Available at: [Link]
-
Popisil, T., et al. (2012). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]
-
Request PDF. (n.d.). Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC. Available at: [Link]
-
Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]
-
Prosa, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]
-
Dai, C., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PubMed. Available at: [Link]
-
Monajemi, H., et al. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Sikora, A., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]
-
VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Available at: [Link]
-
LookChem. (n.d.). Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. Available at: [Link]
-
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Shchukina, A., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. Available at: [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology. Available at: [Link]
-
NIH. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. Available at: [Link]
-
PubMed. (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Available at: [Link]
Sources
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- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
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- 9. researchgate.net [researchgate.net]
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- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Nitrophenyl boronic acids as derivatizing agents in chromatography [vtechworks.lib.vt.edu]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Suzuki Coupling with Electron-Deficient Boronic Acids
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when working with electron-deficient boronic acids. We will explore the underlying chemical principles behind common failures and provide actionable, field-proven troubleshooting strategies and protocols.
Troubleshooting Guide: Addressing Low Yields & Reaction Failures
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Q1: My Suzuki coupling has failed or resulted in a very low yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, a systematic check of the foundational parameters is the most efficient way to diagnose the problem. The failure of a reaction involving an electron-deficient boronic acid often points to one of three primary culprits: catalyst integrity, oxygen contamination, or the stability of the boronic acid itself.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting flowchart for Suzuki coupling failures.
-
Catalyst Activity : The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient or can be hindered by impurities. Furthermore, many phosphine ligands are sensitive to air and can be oxidized, rendering them ineffective.[1][2]
-
Oxygen Contamination : The presence of molecular oxygen is highly detrimental. It can lead to the oxidative homocoupling of your boronic acid to form a biaryl byproduct and can also lead to the oxidation and decomposition of the Pd(0) catalyst.[1][3] Rigorous degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction is critical.
-
Boronic Acid Stability : Electron-deficient boronic acids are notoriously susceptible to side reactions, most commonly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This process is often accelerated by the basic and aqueous conditions typical of Suzuki couplings.
Q2: I see my boronic acid starting material disappearing, but not converting to product. How do I prevent its decomposition?
A2: This is a classic symptom of protodeboronation , an undesired side reaction that is particularly rapid for electron-deficient and heteroaromatic boronic acids.[4][6][7] The electron-withdrawing groups increase the acidity of the boronic acid, making it more susceptible to cleavage by water or other protic sources, often facilitated by the base.[8][9]
Solutions:
-
Protect the Boronic Acid: The most robust solution is to convert the boronic acid into a more stable derivative that is less prone to protodeboronation.[8] These derivatives release the active boronic acid species slowly under the reaction conditions.
Caption: Protecting boronic acids to prevent decomposition.
-
Pinacol Boronic Esters (BPin): Significantly more stable than boronic acids, especially for heteroaromatic systems.[8]
-
MIDA Boronates: Highly stable, crystalline solids that can withstand chromatography, enabling their use in iterative cross-coupling sequences.[8]
-
Potassium Trifluoroborate Salts (ArBF₃K): Air-stable, crystalline solids that often show enhanced reactivity and are highly resistant to protodeboronation.[8]
-
Diethanolamine (DABO) Boronates: These air-stable complexes are easily prepared and can be used directly in Suzuki reactions, offering an operationally simple alternative.[10]
-
-
Modify Reaction Conditions:
-
Use Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (KOTMS) can prevent water-mediated decomposition.[8]
-
Lower the Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable rate. Elevated temperatures accelerate protodeboronation.[8]
-
Consider a Base-Free Protocol: Novel methods using specific catalyst systems can proceed without a base, completely avoiding base-promoted protodeboronation.[6][7]
-
Protocol: Preparation of a Diethanolamine (DABO) Boronate Adduct
This protocol provides a straightforward method for stabilizing a problematic boronic acid.[1][10]
-
Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable DABO boronate can now be used directly in your Suzuki coupling reaction.[10]
Q3: My reaction is very sluggish and stalls with both starting materials present. How can I choose a better catalyst system?
A3: A sluggish reaction with an electron-deficient boronic acid often points to a slow transmetalation step. The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the organic group to be transferred to the palladium center.[11] The choice of ligand and base is critical to overcoming this hurdle.
-
Ligand Selection: For challenging couplings, standard ligands like PPh₃ are often insufficient.[2] Modern, bulky, and electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are required. These ligands promote a rapid rate of both oxidative addition and reductive elimination, helping to drive the catalytic cycle forward.[2][11][12]
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species.[13][14]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for difficult couplings.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that works well, particularly in anhydrous conditions.[10]
-
Fluoride Sources (KF, CsF): Mild bases that can be particularly effective, especially if your substrates contain base-sensitive groups like esters.[8]
-
Table 1: Comparison of Catalyst Systems for Electron-Deficient Partners
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald Phosphine | Excellent for sterically hindered and electron-poor substrates. High activity.[2] | Air-sensitive, higher cost. | 1-2 |
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | Broad substrate scope, including electron-deficient systems.[2] | Air-sensitive, higher cost. | 1-2 |
| PdCl₂(dppf) | Diphosphine Complex | Good general-purpose catalyst, relatively air-stable. | May be less active than Buchwald systems for highly challenging substrates.[2] | 2-5 |
| Pd(PPh₃)₄ | Tetrakis Phosphine | Readily available and well-understood. | Often requires higher temperatures and shows lower activity for difficult couplings.[2] | 2-5 |
Frequently Asked Questions (FAQs)
Q1: Why exactly are electron-deficient boronic acids so challenging to couple?
A1: The difficulty arises from two electronic effects working against the desired reaction pathway:
-
Slow Transmetalation: The Suzuki catalytic cycle relies on the transfer of the organic group from the boron atom to the palladium center (transmetalation). Electron-withdrawing groups on the aryl ring of the boronic acid decrease its nucleophilicity, slowing down this key step.[11]
-
Increased Rate of Protodeboronation: These same electron-withdrawing groups make the ipso-carbon (the carbon attached to boron) more electron-deficient and thus more susceptible to protonolysis (cleavage by a proton source, like water), leading to decomposition.[4][5]
Caption: The Suzuki catalytic cycle.
Q2: Is water necessary for my reaction? When should I use anhydrous conditions?
A2: Water can play a dual role. It is often beneficial for dissolving inorganic bases like K₃PO₄ or Na₂CO₃, which facilitates the formation of the active boronate species.[8] However, as discussed, water is also the primary reagent for the undesired protodeboronation side reaction.
-
Use Aqueous Conditions When: Your boronic acid is relatively stable, and you are using an inorganic base that requires water for solubility. A common solvent system is Dioxane/H₂O or Toluene/EtOH/H₂O.
-
Use Anhydrous Conditions When: Your boronic acid is highly electron-deficient, heteroaromatic, or otherwise known to be sensitive to protodeboronation. In these cases, use rigorously dried solvents and an anhydrous-soluble base (e.g., Cs₂CO₃, K₃PO₄ with phase-transfer catalyst, or KOTMS).[8]
Q3: I'm seeing a lot of biaryl product from the homocoupling of my boronic acid. What causes this?
A3: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically caused by the presence of Pd(II) species and an oxidant, most commonly oxygen.[3] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), some of it may catalyze homocoupling before it is reduced to the active Pd(0) state.[3]
To minimize homocoupling:
-
Ensure Rigorous Degassing: This is the most critical step to remove oxygen.[3]
-
Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, which are already in the correct oxidation state, can reduce the amount of initial homocoupling.[2]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equiv.) of the boronic acid is standard, but a large excess can sometimes lead to more homocoupling.
General Experimental Protocol for a Challenging Suzuki Coupling
This protocol incorporates best practices for coupling an electron-deficient boronic acid derivative with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the stable boronic acid derivative (e.g., BPin or DABO boronate, 1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or the separate Pd source and ligand.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or Toluene) via syringe to the desired concentration (typically 0.1 M).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) in a heating block or oil bath.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Protodeboronation. Wikipedia. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. [Link]
-
Srimontree, W., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10512-10517. [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Thomas, A. A., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Navigating Steric and Electronic Challenges with 2-Fluoro-5-nitrophenylboronic acid: A Technical Guide
Welcome to the technical support center for navigating the complexities of reactions involving 2-Fluoro-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered with this sterically hindered and electronically deactivated reagent. By understanding the underlying principles of its reactivity, you can unlock its full potential in your synthetic endeavors.
The Challenge: A Tale of Two Effects
2-Fluoro-5-nitrophenylboronic acid presents a unique set of challenges primarily due to two key structural features:
-
Steric Hindrance: The fluorine atom at the ortho position creates significant steric bulk around the boronic acid moiety. This physical obstruction can impede the approach of the palladium catalyst and the coupling partner, slowing down or even preventing the desired reaction.[1][2]
-
Electronic Deactivation: The potent electron-withdrawing nature of the nitro group at the para position decreases the nucleophilicity of the aryl group on the boronic acid.[3] This electronic effect can significantly slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
The combination of these two factors often leads to sluggish or incomplete reactions, necessitating carefully optimized conditions to achieve satisfactory yields. A general reactivity trend for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is para > meta >> ortho, highlighting the significant impact of the ortho substituent.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when using 2-Fluoro-5-nitrophenylboronic acid and provides a systematic approach to troubleshooting.
Q1: My Suzuki-Miyaura coupling reaction with 2-Fluoro-5-nitrophenylboronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in this specific coupling are often a direct consequence of the steric and electronic challenges mentioned above. Here’s a prioritized troubleshooting workflow:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard palladium catalysts may not be effective. You need a system designed to overcome steric hindrance.
-
Bulky, Electron-Rich Ligands: These are essential for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] Ligands like SPhos, XPhos, and RuPhos are often excellent starting points.[6] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling sterically bulky substrates due to their strong σ-donor properties and tunable steric bulk.[4][7][8]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can ensure a higher concentration of the active catalytic species in the reaction mixture.[9]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[10]
-
For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common choices. For particularly challenging reactions, potassium tert-butoxide (t-BuOK) can be beneficial.[7]
-
-
Solvent and Temperature:
-
Aprotic polar solvents like dioxane, THF, or toluene are typically used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[9]
-
Due to the sluggish nature of the reaction, higher temperatures (80-110 °C) are generally required to provide sufficient energy to overcome the activation barrier.[9][11]
-
-
Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) is critical. Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote unwanted homocoupling of the boronic acid.[9]
Q2: I am observing significant amounts of starting material even after prolonged reaction times. What adjustments can I make?
A2: This indicates that the catalytic cycle is proceeding very slowly. In addition to the points in A1, consider the following:
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can be beneficial.[6]
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1, to prevent catalyst decomposition and promote the formation of the active catalytic species.
-
Consider a Different Coupling Partner: If possible, reversing the coupling partners (i.e., using the corresponding aryl halide and a different boronic acid) might provide a more favorable reaction pathway.[12]
Q3: Protodeboronation (loss of the boronic acid group) is a significant side reaction. How can I minimize this?
A3: Protodeboronation is a common issue with electron-deficient boronic acids, especially under basic conditions.[13]
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation. Using anhydrous solvents and bases can help.
-
Milder Base: If possible, try a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10]
-
Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from protodeboronation.[13] These esters often exhibit increased stability and can release the boronic acid in situ under the reaction conditions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with 2-Fluoro-5-nitrophenylboronic acid
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add 2-Fluoro-5-nitrophenylboronic acid (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Challenges and Solutions
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and the inhibitory effects of steric and electronic factors.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low-yielding reactions.
Data Summary
| Parameter | Standard Conditions | Recommended for 2-Fluoro-5-nitrophenylboronic acid | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, XPhos Pd G3, NHC-Pd complexes | Bulky, electron-rich ligands overcome steric hindrance and promote catalytic turnover.[7][11][14] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger bases are more effective at activating the sterically hindered and electronically deactivated boronic acid.[7] |
| Solvent | Toluene, DME | Dioxane/H₂O, THF/H₂O | Aprotic polar solvents, often with a water co-solvent, facilitate the reaction.[9] |
| Temperature | Room Temp to 80 °C | 80 - 110 °C | Higher temperatures are needed to overcome the increased activation energy of the reaction.[11] |
References
-
Tang, W. et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.[Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.[Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.[Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.[Link]
-
ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids.[Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.[Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.[Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit. Struggling with Suzuki Reaction.[Link]
-
ResearchGate. An Efficient Synthesis of Sterically Hindered Arylboronic Acids.[Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
NIH. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.[Link]
-
Wikipedia. Ortho effect.[Link]
-
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases.[Link]
-
YouTube. Steric Hindrance | Organic Chemistry.[Link]
-
LookChem. Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid.[Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.[Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reactivity and Thermal Stability of 2-Fluoro-5-nitrophenylboronic acid
Welcome to the technical support center for 2-Fluoro-5-nitrophenylboronic acid (CAS 819849-20-2). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. My goal is to provide you with not just protocols, but a deeper, field-tested understanding of this molecule's reactivity, with a special focus on the critical role of temperature. The presence of both a fluoro and a nitro group makes this boronic acid highly electron-deficient, a characteristic that enhances its utility in reactions like the Suzuki-Miyaura coupling but also introduces specific stability challenges that must be carefully managed.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a direct question-and-answer format. The underlying principle for this reagent is managing the balance between achieving a sufficient reaction rate and preventing thermal decomposition.
Q1: My Suzuki-Miyaura reaction with 2-Fluoro-5-nitrophenylboronic acid is resulting in a low yield, and I've isolated 4-fluoro-1-nitrobenzene as a major byproduct. What is the primary cause?
A1: This is a classic symptom of protodeboronation , an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1] For an electron-deficient arylboronic acid like 2-Fluoro-5-nitrophenylboronic acid, this process is significantly accelerated by elevated temperatures.[2][3] The strong electron-withdrawing nature of the nitro and fluoro groups makes the carbon-boron bond more susceptible to cleavage, especially under the basic, aqueous conditions typical of Suzuki couplings.[2][4] While heat is necessary to drive the catalytic cycle, excessive temperature will preferentially favor this decomposition pathway, consuming your starting material and halting the productive coupling reaction.
Q2: What is the optimal temperature range for a Suzuki-Miyaura coupling using this reagent?
A2: There is no single "perfect" temperature, as the optimum is dependent on the reactivity of your coupling partner (the aryl halide), the catalyst system, and the solvent. However, based on extensive experience, a moderate temperature range of 60-85°C is the recommended starting point.
-
Below 60°C: The reaction may be too sluggish, especially if you are using a less reactive aryl chloride.
-
Above 90°C: The risk of rapid protodeboronation increases dramatically, often leading to diminished yields.[5]
The key is empirical optimization. We advise starting your reaction at a lower temperature (e.g., 70°C) and monitoring its progress by TLC or LC-MS. If the reaction is slow but clean (i.e., minimal byproduct formation), you can incrementally increase the temperature. If you observe significant byproduct formation, the temperature is likely too high.
Q3: How can I actively minimize protodeboronation beyond just controlling the temperature?
A3: Temperature is the primary lever, but several other factors are crucial for suppressing protodeboronation:
-
Base Selection: Use the mildest base that effectively promotes the reaction. While stronger bases can sometimes accelerate the coupling, they also markedly increase the rate of protodeboronation.[2] Consider switching from strong bases like Cs2CO3 or K3PO4 to milder options like K2CO3 or even NaHCO3, especially during initial optimization.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Catalyst deactivation can stall the reaction, increasing the residence time of the boronic acid under basic, heated conditions and allowing more time for decomposition to occur. Ensure your solvent is thoroughly degassed and a positive pressure of nitrogen or argon is maintained.[6][7]
-
Reagent Purity & Stoichiometry: Use fresh, high-purity 2-Fluoro-5-nitrophenylboronic acid. Older reagents can degrade.[7] It is also common practice to use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to compensate for any minor decomposition that may occur.
Q4: I am coupling with a very unreactive aryl chloride and need higher temperatures. Is there any way to make this work?
A4: This is a challenging but common scenario. When high temperatures are unavoidable, the strategy shifts to making the desired Suzuki coupling kinetically faster to outcompete the decomposition.
-
Catalyst/Ligand Choice: This is the most critical factor. Instead of standard catalysts like Pd(PPh3)4, employ more active, modern catalyst systems. Buchwald-type phosphine ligands (e.g., XPhos, SPhos) are designed to facilitate the oxidative addition of challenging substrates like aryl chlorides and can often operate at lower temperatures or significantly reduce reaction times at higher temperatures.[8]
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester, can help mitigate protodeboronation.[6] However, this adds synthetic steps and is not always a guaranteed solution, as the ester must hydrolyze in situ to the active boronic acid.[9]
Data Presentation: Temperature Effects on Reaction Outcomes
The following table summarizes the expected outcomes when using 2-Fluoro-5-nitrophenylboronic acid under different thermal conditions in a typical Suzuki-Miyaura coupling.
| Temperature Range | Desired Reaction Rate (Suzuki Coupling) | Rate of Protodeboronation | Expected Yield & Purity | Recommendation |
| Low (< 60°C) | Very Slow / Stalled | Minimal | Low yield due to poor conversion. High purity of unreacted starting materials. | Recommended only for highly reactive coupling partners (e.g., aryl iodides) or with highly active catalyst systems. |
| Moderate (60-85°C) | Sufficient for most substrates | Low to Moderate | Optimal Balance. Good to excellent yields with high purity. | Recommended starting range for all optimizations. Monitor reaction progress closely. |
| High (> 90°C) | Fast | High to Very High | Poor yields with significant 4-fluoro-1-nitrobenzene byproduct. | Avoid unless absolutely necessary for unreactive substrates. Requires a highly active catalyst to ensure coupling is faster than decomposition. |
Experimental Protocols
This section provides a robust, self-validating starting protocol for a Suzuki-Miyaura coupling reaction.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To couple 2-Fluoro-5-nitrophenylboronic acid with an aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh3)4 (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K2CO3), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL)
-
Deionized Water (1.5 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask) with stir bar
-
Inert gas line (Argon or Nitrogen), condenser, and heating mantle with temperature controller
Procedure:
-
Vessel Preparation: To the Schlenk flask, add the aryl bromide (1.0 mmol) and 2-Fluoro-5-nitrophenylboronic acid (1.2 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with inert gas three times to ensure a fully inert atmosphere.
-
Solvent & Base Addition: Under a positive pressure of inert gas, add the K2CO3 (2.0 mmol). Then, add the 1,4-dioxane (6 mL) and water (1.5 mL).
-
Degassing: Sparge the resulting suspension with a stream of inert gas for 10-15 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh3)4 catalyst (0.03 mmol) to the flask. Immediately reseal and purge with inert gas for another 2 minutes.
-
Reaction & Monitoring (Self-Validation):
-
Lower the flask into the heating mantle and begin vigorous stirring. Heat the reaction to 75°C .
-
After 1 hour, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and spot on a TLC plate to assess the consumption of the limiting aryl bromide.
-
Continue monitoring every 1-2 hours. The reaction is complete when the aryl bromide spot is no longer visible by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Visualization of Workflows & Mechanisms
Troubleshooting Workflow for Low Yields
This decision tree guides the user through a logical troubleshooting process when encountering poor results.
Caption: The Suzuki-Miyaura cycle and competing protodeboronation.
References
- BenchChem. (2025). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025).
-
West, A. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Accounts of Chemical Research. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
West, A. M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Foth, S. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Work-up procedures for reactions involving 2-Fluoro-5-nitrophenylboronic acid
Technical Support Center: 2-Fluoro-5-nitrophenylboronic acid
Guide for Researchers and Development Professionals
Welcome to the technical support guide for 2-Fluoro-5-nitrophenylboronic acid. This document provides in-depth, field-proven insights into the common challenges and work-up procedures associated with this versatile but sensitive reagent. As a key building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its behavior is critical for success.[1] This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when using 2-Fluoro-5-nitrophenylboronic acid in a Suzuki-Miyaura coupling?
The unique electronic nature of this reagent presents two main challenges. Firstly, the boronic acid is highly electron-deficient due to the presence of two electron-withdrawing groups (fluoro and nitro). This characteristic makes the C-B bond susceptible to a major side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] Secondly, while generally stable, the nitro group can, under very specific and harsh conditions, participate in side reactions or even act as a leaving group in some advanced catalytic systems, although this is rare under standard protocols.[4][5] The primary focus during work-up is mitigating the consequences of protodeboronation and efficiently removing boron-containing byproducts.
Q2: Is the nitro group on the boronic acid compatible with standard palladium catalysts and basic conditions?
Yes, in the vast majority of Suzuki-Miyaura applications, the nitro group is fully compatible. In fact, its electron-withdrawing nature can be beneficial, sometimes leading to faster oxidative addition of the palladium catalyst to the coupling partner (the aryl halide).[6] Concerns about the nitro group acting as a pseudo-halide are generally unfounded under typical Suzuki conditions (e.g., using Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with standard phosphine ligands).[6][7] The key is to focus on reaction conditions that preserve the C-B bond rather than worrying about the nitro group's reactivity.
Q3: How can I proactively minimize protodeboronation during the reaction itself?
Protodeboronation is often accelerated by strong bases, high temperatures, and the presence of water, which acts as the proton source.[2] To minimize this undesired pathway, consider the following adjustments to your reaction setup:
-
Choice of Base: Employ milder bases. Anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often superior choices compared to strong, aqueous bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[2]
-
Solvent System: While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excessive water can promote protodeboronation. Using a biphasic system (e.g., Toluene/H₂O) or switching to anhydrous conditions with a soluble base can be highly effective.[2]
-
Temperature and Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Prolonged heating increases the likelihood of protodeboronation.
Troubleshooting Guide: Work-up and Purification
Problem 1: My reaction yields are consistently low, and I suspect product loss during the aqueous work-up.
This is a common issue tied to the properties of the final biaryl product. If your coupled product retains acidic or basic functionalities or has high polarity, it may have partial solubility in the aqueous layer, leading to losses during extraction.
Troubleshooting Steps:
-
pH Adjustment: Before extraction, carefully check the pH of the aqueous layer. If your product is acidic, ensure the aqueous phase is neutralized or slightly acidic before extracting with your organic solvent. Conversely, if it's basic, a neutral or slightly basic pH is preferable.
-
Solvent Choice: Ethyl acetate is a common choice, but for more polar products, consider solvents like dichloromethane (DCM) or a mixture of solvents (e.g., EtOAc/THF).
-
Back-Extraction: After the initial separation, re-extract the aqueous layer 2-3 more times with fresh organic solvent to recover any dissolved product.[8]
-
Brine Wash: Always finish with a brine (saturated NaCl solution) wash. This helps to break up emulsions and reduces the amount of dissolved water in the organic layer, improving drying efficiency.[9]
Problem 2: My mass spectrometry analysis shows a significant peak corresponding to 1-fluoro-4-nitrobenzene. What is this, and how do I prevent it?
This is the hallmark of the protodeboronation side reaction. The boronic acid starting material has reacted with a proton source (typically water) in the presence of a base, cleaving the C-B bond.
Causality and Prevention:
-
Root Cause: As discussed in the FAQs, this is caused by using overly harsh basic conditions (strong base, high water content) for an electron-deficient boronic acid.[10][11]
-
Solution during Reaction: The best solution is prevention. Refer to the strategies in FAQ Q3, such as using K₂CO₃ in a Toluene/Ethanol/Water system instead of K₃PO₄ in Dioxane/Water.
-
Solution during Work-up: If protodeboronation has already occurred, you must separate this byproduct from your desired product. Since 1-fluoro-4-nitrobenzene is typically less polar than the larger, coupled product, it can usually be separated effectively using flash column chromatography.
Problem 3: After work-up and solvent removal, my crude product is a glassy solid that is difficult to handle, and I see boron impurities in my NMR spectrum.
This indicates the presence of residual boronic acid, boronic anhydrides (boroxines), or other boron-containing species. These byproducts are notoriously difficult to remove with a simple water wash and can interfere with crystallization and chromatography.
Targeted Work-up Strategies:
-
Basic Wash (with caution): A dilute aqueous base wash (e.g., 1M Na₂CO₃ or 0.5M NaOH) can deprotonate the acidic boronic acid species, making them highly water-soluble.
-
Critical Caveat: Perform this wash quickly and at room temperature or below. Prolonged exposure to a strong base during work-up can cause protodeboronation of any unreacted starting material, complicating your mixture further.
-
-
Acidic Wash: An alternative is to wash with a dilute acid like 1M HCl. This can help break down boroxine trimers and other oligomeric boron species.
-
Filtration through Silica: Before concentrating, filtering the organic solution through a small plug of silica gel can help adsorb some of the polar boron impurities.[12]
Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Choice | Rationale |
| Base | K₂CO₃, Cs₂CO₃, KF | Milder bases that are effective for the catalytic cycle but reduce the rate of base-promoted protodeboronation.[2] |
| Solvent | Toluene/Ethanol/H₂O, Dioxane/H₂O, Anhydrous THF | Biphasic systems control water content. Anhydrous conditions are optimal for minimizing protodeboronation.[2] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3 | Robust, common catalysts that are compatible with the nitro functionality.[2][6] |
Protocols and Methodologies
Protocol 1: Standard Aqueous Work-up for Suzuki-Miyaura Reaction
This protocol is a reliable starting point for most reactions involving 2-Fluoro-5-nitrophenylboronic acid.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the initial solvent volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add deionized water (approx. 5-10 volumes) and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water and break any emulsions.[9]
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.[9]
Diagram: Standard Aqueous Work-up Workflow
Caption: Standard workflow for aqueous work-up and purification.
Diagram: Competing Reaction Pathways
This diagram illustrates the desired catalytic cycle versus the undesired protodeboronation side reaction.
Caption: The competition between Suzuki coupling and protodeboronation.
References
-
Kabalka, G. W., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365-8. [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. This source discusses general mechanisms of protodeboronation. [Link]
-
Scilit. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Scilit. [Link]
-
Semantic Scholar. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Semantic Scholar. [Link]
-
Reddit r/chemhelp. (2019). How resistant are Suzuki couplings to nitro groups? Reddit. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
-
Nakao, Y., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173–3186. [Link]
-
LookChem. 2-Fluoro-5-nitrophenylboronic acid. LookChem. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
-
PubChemLite. (2-fluoro-5-nitrophenyl)boronic acid (C6H5BFNO4). PubChemLite. [Link]
-
Molecules. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]
-
Nuno Ricardo. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst and Ligand Screening for 2-Fluoro-5-nitrophenylboronic Acid Coupling
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-nitrophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable yet demanding building block. The inherent electronic and steric properties of this substrate require careful optimization of reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve success in your experiments.
Introduction: Understanding the Challenge
2-Fluoro-5-nitrophenylboronic acid presents a unique set of challenges in palladium-catalyzed cross-coupling. Its reactivity is governed by two key features:
-
Electronic Deficiency : The potent electron-withdrawing effects of both the ortho-fluoro and para-nitro substituents significantly decrease the nucleophilicity of the boronic acid. This can dramatically slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2]
-
Steric Hindrance : The ortho-fluoro group introduces steric bulk adjacent to the carbon-boron bond, which can further impede the approach of the organopalladium complex during transmetalation.[3][4]
These factors increase the likelihood of undesired side reactions, such as protodeboronation and homocoupling, leading to low yields and complex purification. A systematic approach to screening catalysts, ligands, and bases is therefore essential.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 2-Fluoro-5-nitrophenylboronic acid is not working or giving very low yields (<10%). What are the first things I should check?
A1: When a reaction with a challenging substrate like this fails, it's crucial to systematically evaluate the core components of the catalytic cycle. The low yield is most likely due to an inefficient transmetalation step or catalyst deactivation.
Here’s a prioritized checklist:
-
Catalyst System (Palladium Source & Ligand) : This is the most critical factor. Standard, less active catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[5][6] You need a catalytic system designed for sterically hindered and electron-deficient partners.
-
Why? The ligand's job is to stabilize the palladium center and facilitate the key steps of the catalytic cycle. For this substrate, you need bulky, electron-rich ligands that promote the formation of a reactive, monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the difficult transmetalation.[7][8]
-
Action : Switch to a modern, high-performance catalyst system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst) are the gold standard for such couplings.[4][5]
-
-
Base Selection : The choice of base is paramount for activating the electron-deficient boronic acid.
-
Why? The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is the active partner in transmetalation.[9] A weak base like Na₂CO₃ or K₂CO₃ may not be sufficient to generate the required concentration of this active species.
-
Action : Use a stronger, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended.[5][6][10]
-
-
Exclusion of Oxygen and Water : Rigorous inert atmosphere technique is non-negotiable.
-
Why? Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of the boronic acid, a common side reaction.[5][10] While a small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate, excess water can lead to protodeboronation.[5]
-
Action : Ensure all solvents are thoroughly degassed (e.g., via sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).[5][6]
-
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct, 2,2'-difluoro-5,5'-dinitrobiphenyl. What is causing this homocoupling?
A2: The formation of a homocoupled dimer from your boronic acid is a classic side reaction in Suzuki couplings. The two primary causes are the presence of dissolved oxygen or an excess of Pd(II) species in your reaction.[10]
-
Oxygen-Mediated Pathway : The active Pd(0) catalyst can react with O₂ to form palladium-peroxo species, which then oxidize the boronic acid, leading to the dimer.[10]
-
Pd(II)-Mediated Pathway : If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), and its reduction to the active Pd(0) state is slow or incomplete, the remaining Pd(II) can directly mediate the homocoupling of two boronic acid molecules.[11]
Solutions to Minimize Homocoupling:
-
Improve Degassing : This is the most effective solution. Use the freeze-pump-thaw method (at least 3 cycles) for the highest level of oxygen removal, especially for sensitive reactions.[10]
-
Switch to a Pd(0) Source or a Modern Precatalyst : Using a direct Pd(0) source like Pd₂(dba)₃ or an advanced precatalyst (e.g., XPhos Pd G3) that generates the active Pd(0) species rapidly and cleanly can minimize the amount of free Pd(II) available for homocoupling.[11]
-
Use a More Stable Boron Reagent : Convert the boronic acid to a more stable boronic acid pinacol ester (Bpin). These are generally less prone to side reactions and release the active boronic acid more slowly under the reaction conditions.[11]
Q3: My starting boronic acid is being consumed, but I'm isolating 1-fluoro-4-nitrobenzene instead of my desired product. What is this side reaction?
A3: You are observing protodeboronation, the replacement of the boronic acid functional group with a proton from the reaction medium.[12] This is a very common failure mode, particularly for electron-deficient arylboronic acids like the one you are using.[1]
Causes and Mitigation Strategies:
-
Cause : The C-B bond is susceptible to cleavage by a proton source (protolysis), which is often water in the reaction mixture. This process can be accelerated by high temperatures and certain bases.[5][12]
-
Mitigation Strategy 1: Use a Milder Base : While a strong base is needed for transmetalation, an overly aggressive base in a protic solvent can accelerate protodeboronation. If using K₃PO₄ in a solvent system with high water content, consider switching to anhydrous conditions or using a base like potassium fluoride (KF) which is known to be effective while minimizing this side reaction.[5][9]
-
Mitigation Strategy 2: Switch to Anhydrous Conditions : Removing water, the primary proton source, can significantly suppress protodeboronation. Use anhydrous solvents and a base like K₃PO₄. Note that transmetalation may be slower without any water, so reaction times may need to be extended.[5]
-
Mitigation Strategy 3: Use a "Slow-Release" Boron Reagent : This is an advanced and highly effective strategy. Converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate creates an air-stable, crystalline solid.[13] Under the basic reaction conditions, the MIDA group is slowly hydrolyzed to release the unstable boronic acid in low concentrations, which is then immediately consumed in the productive catalytic cycle. This minimizes its decomposition via protodeboronation.[13]
Visualizing the Process: Catalytic Cycle and Troubleshooting
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the three key steps.
For a systematic approach to problem-solving, refer to the following decision tree.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.
Recommended Catalyst & Ligand Combinations
For difficult couplings involving 2-Fluoro-5-nitrophenylboronic acid, a screening approach is highly recommended. Below is a table summarizing catalyst systems that have proven effective for similar electronically deficient or sterically hindered substrates.
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) | Recommended For |
| Pd₂(dba)₃ + SPhos | Biaryl Monophosphine | Excellent for sterically demanding and electron-poor partners; promotes fast reductive elimination. | 1-3 | General screening, high-throughput experimentation. |
| XPhos Pd G3 | Buchwald Precatalyst | Air-stable, high activity, promotes efficient oxidative addition of challenging aryl chlorides/bromides. | 0.5-2 | When coupling with less reactive aryl halides (e.g., chlorides).[5] |
| RuPhos Pd G3 | Buchwald Precatalyst | Highly active for a broad range of substrates, particularly effective for heteroaryl partners. | 0.5-2 | If the aryl halide partner is a heterocyclic compound. |
| Pd(OAc)₂ + P(t-Bu)₃ | Bulky Alkylphosphine | Cost-effective, highly electron-donating ligand that can be effective for some systems. | 2-5 | Initial, cost-conscious screening efforts. |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) of Conditions
This protocol is designed for a 24-well plate to efficiently screen four different ligand/catalyst systems against three bases and two solvents.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.5 equiv)
-
Palladium Precatalysts/Sources: XPhos Pd G3, RuPhos Pd G3, Pd₂(dba)₃, Pd(OAc)₂
-
Ligands: SPhos, P(t-Bu)₃
-
Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ (all finely powdered and dried)
-
Solvents: 1,4-Dioxane, Toluene (anhydrous, degassed)
-
24-well reaction block with stir bars
Procedure:
-
Plate Preparation (In a Glovebox or Inertion Box) : To each well of the reaction block, add the appropriate palladium source (e.g., 1 mol%) and ligand (e.g., 2.2 mol%).
-
Reagent Addition : Add the aryl halide (e.g., 0.1 mmol), 2-Fluoro-5-nitrophenylboronic acid (0.15 mmol), and the selected base (0.2 mmol) to each well.
-
Solvent Addition : Dispense the chosen degassed solvent (1.0 mL) into the corresponding wells.
-
Sealing and Reaction : Seal the reaction block securely. Place it on a pre-heated (e.g., 100 °C) heating/stirring plate and stir vigorously for 12-24 hours.[5]
-
Workup and Analysis : After cooling to room temperature, unseal the block. Add an internal standard to each well. Dilute with a suitable solvent (e.g., ethyl acetate), centrifuge, and take an aliquot of the supernatant for analysis by LC-MS or GC-MS to determine conversion and identify major byproducts.
Protocol 2: Optimized Procedure for a Challenging Coupling
This protocol uses a robust Buchwald precatalyst system identified from screening.
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-Fluoro-5-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).[5]
-
Inert Atmosphere : Seal the vessel with a rubber septum, and then evacuate and backfill with argon three times to ensure a completely inert atmosphere.[6]
-
Catalyst Addition : Under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition : Via syringe, add 5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water. The final concentration should be approximately 0.2 M with respect to the aryl halide.[5]
-
Reaction : Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[5]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
PubMed. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Retrieved from [Link]
-
ResearchGate. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions | Request PDF. Retrieved from [Link]
-
PMC - NIH. (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Rochester. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NIH. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling of nitroarenes and heterocyclic... | Download Scientific Diagram. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
NIH. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Retrieved from [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Retrieved from [Link]
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
NIH. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
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- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Fluoro-5-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
This guide provides an in-depth comparison of 2-Fluoro-5-nitrophenylboronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Designed for researchers, chemists, and drug development professionals, this document delves into the chemical principles governing reactivity, offers practical performance data, and presents a detailed experimental protocol.
Introduction: The Unique Profile of 2-Fluoro-5-nitrophenylboronic Acid
2-Fluoro-5-nitrophenylboronic acid is a highly functionalized building block in organic synthesis, prized for its unique electronic and steric properties.[1][2] Its structure, featuring a potent electron-withdrawing nitro group and a strategically placed ortho-fluorine atom, sets it apart from simpler arylboronic acids.[3] The electron-deficient nature of the aromatic ring significantly influences its reactivity, particularly in palladium-catalyzed cross-coupling reactions.[4][5]
This guide will objectively compare the performance of 2-Fluoro-5-nitrophenylboronic acid against a selection of other boronic acids, ranging from the parent phenylboronic acid to analogs with varying electronic and steric features. The goal is to provide a clear, data-supported framework for understanding when and why to choose this specific reagent for your synthetic needs.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a fundamental tool for forging carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate.[6][7] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical to appreciating how the structure of the boronic acid partner impacts the reaction's efficiency.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[6]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][8] The Lewis acidity of the boron atom, influenced by substituents on the aryl ring, is a key factor in this rate-determining step.[6]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst.[6]
Sources
- 1. Cas 819849-20-2,2-Fluoro-5-nitrophenylboronic acid | lookchem [lookchem.com]
- 2. 2-Fluoro-5-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of Fluoro-Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C(sp²)–C(sp²) bonds.[1][2] Its broad functional group tolerance and the general stability of its organoboron reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4][5] This guide delves into a specific, yet challenging, class of substrates: fluoro-nitrophenylboronic acids. The dual presence of strongly electron-withdrawing fluorine and nitro groups presents unique challenges and opportunities in synthesis design.
This document provides a comparative analysis of the ortho-, meta-, and para-isomers of fluoro-nitrophenylboronic acid in Suzuki-Miyaura coupling. We will explore the underlying electronic and steric factors governing their reactivity, present comparative experimental data, and offer a robust experimental protocol for researchers aiming to employ these valuable synthetic building blocks.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reactivity of any boronic acid in this coupling first requires a firm grasp of the catalytic cycle. The widely accepted mechanism proceeds through three key steps, catalyzed by a palladium complex.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl halide, Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step and the one most influenced by the boronic acid's properties.[8] The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the new biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_ArX [label="L₂Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_ArAr [label="L₂Pd(II)(Ar)(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout ArX [label="Ar-X", shape=plaintext]; Boronic [label="Ar'-B(OH)₂ + Base", shape=plaintext]; Waste [label="X-B(OH)₂ + Base", shape=plaintext];
// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_ArX; ArX -> OxAdd [dir=back];
PdII_ArX -> Transmetal [arrowhead=none]; Transmetal -> PdII_ArAr; Boronic -> Transmetal [dir=back]; Waste -> Transmetal [style=dashed];
PdII_ArAr -> RedElim [arrowhead=none]; RedElim -> Pd0; RedElim -> Product [style=dashed]; }
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Isomer Structures and Intrinsic Properties
The positional arrangement of the fluoro and nitro groups dictates the electronic and steric environment of the C–B bond, which is the primary driver of differential reactivity.
Figure 2: Structures of representative fluoro-nitrophenylboronic acid isomers.
Electronic Effects: Both fluorine and the nitro group are strongly electron-withdrawing groups (EWGs). This has two competing consequences:
-
Decreased Nucleophilicity: EWGs reduce the electron density of the phenyl ring, making the aryl group less nucleophilic. This directly slows the rate of transmetalation, as the transfer of the aryl group to the electropositive palladium center becomes less favorable.[8][9]
-
Increased Lewis Acidity: The EWGs increase the Lewis acidity of the boron atom. This can facilitate the initial interaction with the base (e.g., hydroxide or alkoxide) to form the reactive tetracoordinate "ate" complex, a crucial step for transmetalation.[8][10]
Steric Hindrance: The physical bulk of substituents near the boronic acid group can impede the approach of the large palladium complex, significantly slowing or even preventing the transmetalation step.[11][12][13]
Comparative Reactivity Analysis
Based on a synthesis of literature data, a clear reactivity trend emerges among the isomers. The following comparison is based on typical Suzuki-Miyaura couplings with common aryl bromides.
General Reactivity Trend: para > meta >> ortho
| Isomer (Fluoro Position) | Key Influencing Factors | Expected Reactivity | Common Challenges |
| Para-Fluoro | Primarily Electronic: Strong deactivation from both NO₂ and F groups. Minimal steric hindrance. | Moderate to Good: The lack of steric hindrance allows for efficient coupling, though the strong electronic deactivation may require more forcing conditions (higher temperature, stronger base, or more active catalyst) compared to electron-neutral boronic acids. | Protodeboronation is a significant risk due to the electron-deficient nature of the ring.[6] |
| Meta-Fluoro | Primarily Electronic: Similar deactivating electronic effects to the para isomer. Minimal steric hindrance. | Moderate to Good: Reactivity is generally comparable to the para isomer. Subtle differences may arise from the precise electronic influence of the meta-fluoro group, but both are effective coupling partners under appropriate conditions. | Susceptible to protodeboronation, similar to the para isomer. |
| Ortho-Fluoro | Electronic & Steric: Strong electronic deactivation combined with severe steric hindrance from the ortho-fluoro substituent. | Very Low to Poor: The ortho-fluoro group sterically shields the C–B bond, dramatically hindering the transmetalation step.[14][15] Standard conditions often fail or give very low yields. This isomer represents a classic "difficult" Suzuki coupling substrate. | Requires specialized, highly active catalyst systems (e.g., bulky, electron-rich phosphine ligands like XPhos or SPhos), higher catalyst loadings, and elevated temperatures.[6][16] Prone to decomposition and protodeboronation under harsh conditions. |
Table 1: Comparative analysis of fluoro-nitrophenylboronic acid isomer reactivity.
The Challenge of Protodeboronation
For all electron-deficient boronic acids, including the fluoro-nitro isomers, protodeboronation is a major competing side reaction.[6][17] Under the basic conditions required for the Suzuki coupling, the C–B bond can be cleaved by a proton source (often water in the solvent or base), replacing the boronic acid group with a hydrogen atom. This consumes the starting material and reduces the overall yield.
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol esters or other boronic esters are generally more stable towards protodeboronation than the free boronic acids and can be used directly.[6]
-
Anhydrous Conditions: Strictly excluding water from the reaction can suppress this side reaction.[6]
-
Choice of Base: Using non-aqueous bases or carefully selecting the base can minimize the availability of proton sources.
-
Rapid Catalyst Systems: Employing a precatalyst that rapidly generates the active Pd(0) species allows the desired cross-coupling to occur faster than the rate of protodeboronation.[2][6]
// Nodes Start [label="Start:\nLow Yield or No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Proto [label="Check for Protodeboronation\n(e.g., by LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proto_Yes [label="Yes"]; Proto_No [label="No"];
// Protodeboronation branch Mitigate_Proto [label="Mitigate Protodeboronation", style=rounded]; Use_Ester [label="Use Boronic Ester\n(e.g., Pinacol)"]; Anhydrous [label="Use Anhydrous\nConditions"]; Fast_Catalyst [label="Use Fast Precatalyst\n(e.g., XPhos G3)"];
// No Protodeboronation branch Improve_Kinetics [label="Improve Reaction Kinetics", style=rounded]; Change_Ligand [label="Change Ligand\n(e.g., to bulky XPhos, SPhos)"]; Increase_Temp [label="Increase Temperature"]; Change_Base [label="Change Base\n(e.g., K₃PO₄, Cs₂CO₃)"];
Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Proto; Check_Proto -> Proto_Yes [label=" Yes"]; Check_Proto -> Proto_No [label="No "];
Proto_Yes -> Mitigate_Proto; Mitigate_Proto -> Use_Ester [label="Option 1"]; Mitigate_Proto -> Anhydrous [label="Option 2"]; Mitigate_Proto -> Fast_Catalyst [label="Option 3"];
Use_Ester -> Success; Anhydrous -> Success; Fast_Catalyst -> Success;
Proto_No -> Improve_Kinetics; Improve_Kinetics -> Change_Ligand [label="Option 1"]; Improve_Kinetics -> Increase_Temp [label="Option 2"]; Improve_Kinetics -> Change_Base [label="Option 3"];
Change_Ligand -> Success; Increase_Temp -> Success; Change_Base -> Success; }
Figure 3: Decision workflow for optimizing Suzuki couplings with challenging boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-3-nitrophenylboronic Acid
This protocol provides a robust starting point for the coupling of an electron-deficient boronic acid. It is designed to be self-validating through careful monitoring and characterization.
Objective: To couple 4-fluoro-3-nitrophenylboronic acid with 4-bromoanisole.
Materials:
-
4-Fluoro-3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, 4-fluoro-3-nitrophenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add the degassed toluene and deionized water to the flask. The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
In-process control: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot (under a positive pressure of argon).
-
-
Workup and Extraction:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the final yield.
-
References
- Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. BenchChem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a.
- Suzuki Coupling. Organic Chemistry Portal.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- The Slow-Release Strategy in Suzuki-Miyaura Coupling.
- Preformed Pd(II)
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 2-Fluoro-5-nitrophenylboronic Acid and 2-Chloro-5-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that dictates reaction outcomes and synthetic efficiency. This guide provides an in-depth, objective comparison of two structurally similar yet functionally distinct reagents: 2-Fluoro-5-nitrophenylboronic acid and 2-Chloro-5-nitrophenylboronic acid . We will move beyond a simple cataloging of properties to explore the causal relationships between their structures and their reactivity in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
At first glance, the substitution of a fluorine atom for a chlorine atom may seem minor. However, this change has significant implications for the molecule's steric profile, electronic nature, and ultimately, its reactivity. The table below summarizes their core properties.
| Property | 2-Fluoro-5-nitrophenylboronic acid | 2-Chloro-5-nitrophenylboronic acid | Rationale for Significance |
| CAS Number | 819849-20-2[3] | 867333-29-7[4][5] | Unique identifier for substance tracking and procurement. |
| Molecular Formula | C₆H₅BFNO₄[3][6] | C₆H₅BClNO₄ | Defines the elemental composition. |
| Molecular Weight | 184.92 g/mol [3] | 201.37 g/mol [5][7] | Affects molar calculations and reaction stoichiometry. |
| Appearance | White Powder/Solid[3] | White to Light Yellow Crystal[8] | Basic physical property for identification. |
| Melting Point | N/A | 236-238 °C[4] | Indicates purity and thermal stability. |
| Predicted pKa | 6.72 ± 0.58[3] | N/A | Influences the ease of boronate formation with base. |
| Storage Conditions | Inert atmosphere, 2-8°C[3] | Inert atmosphere, 2-8°C[4] | Critical for preventing degradation and ensuring reagent integrity. |
The most telling difference lies in the halogen's identity. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. Chlorine is less electronegative but larger, resulting in a longer and more polarizable C-Cl bond.[9] This fundamental distinction is the primary driver of their divergent reactivity profiles in cross-coupling reactions.
Reactivity in Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds. The catalytic cycle, elegantly simple in principle, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10] The choice between the fluoro- and chloro-substituted boronic acids primarily impacts how the molecule participates in this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2-Fluoro-5-nitrophenylboronic Acid: The Reliable Nucleophile
The carbon-fluorine (C-F) bond is the strongest single bond to carbon. Consequently, it is generally unreactive and resistant to cleavage by palladium(0) under typical Suzuki-Miyaura conditions.[11] This chemical inertness is a significant advantage, as it ensures that 2-Fluoro-5-nitrophenylboronic acid will act exclusively as the nucleophilic partner . Its sole role is to donate the 2-fluoro-5-nitrophenyl group during the transmetalation step after activation by a base.[12]
The strong electron-withdrawing effects of both the ortho-fluorine and meta-nitro groups decrease the electron density on the boronic acid moiety. This can influence the rate of transmetalation, a step often considered rate-limiting.[13] Careful selection of the base, solvent, and palladium ligand is therefore essential to facilitate the formation of the reactive boronate species and its subsequent transfer to the palladium center.
2-Chloro-5-nitrophenylboronic Acid: A Dual-Personality Reagent
In contrast, the carbon-chlorine (C-Cl) bond, while more stable than C-Br or C-I bonds, can be activated for oxidative addition, particularly when attached to an electron-deficient aromatic ring.[1][11] The presence of the powerfully electron-withdrawing nitro group makes the C-Cl bond in this reagent susceptible to cleavage by electron-rich palladium(0) complexes.
This creates a scenario of dual reactivity:
-
As a Nucleophile: Like its fluoro-counterpart, it can participate in the transmetalation step, donating the 2-chloro-5-nitrophenyl group.
-
As an Electrophile: Under forcing conditions or with specialized catalyst systems, it has the potential to undergo oxidative addition at the C-Cl bond. This can lead to undesired side reactions, such as self-coupling, or could be strategically employed in more complex synthetic designs.
For standard Suzuki-Miyaura couplings where the goal is to introduce the 2-chloro-5-nitrophenyl moiety, the fluoro-analog is often the more predictable and reliable choice. However, the chloro-analog offers possibilities for sequential or orthogonal cross-coupling strategies.
Experimental Considerations and Representative Protocol
The successful execution of a Suzuki-Miyaura reaction hinges on meticulous experimental technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Comparative Reaction Conditions
Direct, side-by-side comparisons in the literature are scarce. However, we can compile representative conditions from studies on analogous systems to provide a validated starting point for optimization. The choice of ligand is often critical; bulky, electron-rich phosphine ligands are typically required to activate aryl chlorides, whereas a broader range of ligands may be suitable when the boronic acid is the intended nucleophile.[1][14]
| Parameter | 2-Fluoro-5-nitrophenylboronic acid (as Nucleophile) | 2-Chloro-5-nitrophenylboronic acid (as Nucleophile) |
| Aryl Halide Partner | Aryl Bromides, Iodides, Triflates | Aryl Bromides, Iodides, Triflates |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | PPh₃, SPhos, XPhos | SPhos, RuPhos, PCy₃ |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄, CsF |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene/H₂O, Dioxane |
| Temperature | 80 - 110 °C | 80 - 110 °C |
Note: These conditions are generalized from established protocols and may require optimization for specific substrates.[15][16][17]
Step-by-Step Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling of an aryl bromide with 2-fluoro-5-nitrophenylboronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-fluoro-5-nitrophenylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ [2 mol%] and SPhos [4 mol%]).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to thoroughly remove oxygen.[15]
-
Causality: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of Toluene and Water) via syringe.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.[18]
-
Causality: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[13]
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
Applications in Drug Discovery
Both reagents are valuable in medicinal chemistry for several reasons. The nitro-substituted phenyl core is a common motif in bioactive molecules.[19][20] Furthermore, the functional groups provide synthetic handles for diversification:
-
Nitro Group Reduction: The nitro group can be easily reduced to an aniline. This amine serves as a versatile nucleophile or a precursor for diazotization, enabling the synthesis of a wide range of heterocyclic scaffolds (e.g., benzimidazoles, quinolines) common in pharmaceuticals.[21]
-
Halogen as a Modulator: The fluorine or chlorine atom can serve as a metabolic blocking site, improving a drug candidate's pharmacokinetic profile. It also modulates the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize target binding and bioavailability.[9][22] Boronic acids themselves are a class of compounds with significant therapeutic applications, including as enzyme inhibitors.[23][24]
Conclusion and Recommendations
The choice between 2-fluoro-5-nitrophenylboronic acid and its chloro-analog is not arbitrary but a strategic decision based on the desired synthetic outcome.
-
Choose 2-Fluoro-5-nitrophenylboronic acid for:
-
Predictability and Reliability: When the goal is the straightforward and high-yielding synthesis of a 2-fluoro-5-nitrophenyl-substituted biaryl.
-
Minimizing Side Reactions: The inertness of the C-F bond prevents complications like self-coupling.
-
-
Choose 2-Chloro-5-nitrophenylboronic acid for:
-
Orthogonal or Sequential Coupling: When advanced synthetic plans may involve a subsequent cross-coupling reaction at the C-Cl position.
-
Cost Considerations: In some cases, chloro-aromatics can be more economical than their fluoro-counterparts, although this requires more specialized and robust catalytic systems to manage reactivity.
-
By understanding the fundamental principles governing their reactivity, researchers can harness the unique properties of each building block to accelerate the discovery and development of novel chemical entities.
References
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A Senior Application Scientist's Guide to the Stability of Substituted Phenylboronic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Stability Imperative for Boronic Acids
Phenylboronic acids and their derivatives are cornerstones of modern chemistry, celebrated for their versatility in Suzuki-Miyaura cross-coupling reactions and their unique ability to form reversible covalent bonds with diols.[1] This latter property has propelled them into the limelight of drug development, where they serve as critical pharmacophores in enzyme inhibitors (e.g., bortezomib) and as sophisticated sensors for carbohydrates.[1][2] However, the utility of these compounds is fundamentally governed by their stability. Degradation not only leads to a loss of efficacy but can also generate impurities with undesirable toxicological profiles.
This guide provides an in-depth comparison of the stability of substituted phenylboronic acids, moving beyond simple data presentation to explain the underlying chemical principles. We will explore the primary degradation pathways and the profound influence of aromatic ring substituents on reaction kinetics. This document is designed to empower researchers to make informed decisions in the selection, handling, and formulation of these valuable chemical entities.
The Gauntlet of Degradation: Major Pathways
A phenylboronic acid molecule faces three primary threats to its structural integrity: protodeboronation, oxidation, and dehydration to form boroxines. Understanding these pathways is the first step toward mitigating them.
Protodeboronation: The C-B Bond's Achilles' Heel
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[3] This process is particularly problematic in aqueous media and is often the most significant non-oxidative degradation pathway.
Mechanism: The reaction is typically base-catalyzed.[4][5] The hydroxide ion attacks the Lewis acidic boron center to form a more reactive tetrahedral boronate anion [Ar-B(OH)₃]⁻. This intermediate is then susceptible to protonolysis by a proton source (like water), leading to the cleavage of the C-B bond.[4][5] The rate of protodeboronation is highly pH-dependent, generally increasing at higher pH where the boronate anion is the dominant species.[6]
Influence of Substituents:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -F, -CF₃, -NO₂) increase the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate anion.[7] This generally leads to a significant acceleration of protodeboronation. For instance, polyfluorinated phenylboronic acids are notoriously unstable, with half-lives that can be orders of magnitude shorter than the unsubstituted parent compound under basic conditions.[4][5]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) decrease the Lewis acidity of the boron, making the formation of the boronate anion less favorable and thus slowing down protodeboronation.[7]
-
Positional Effects: Ortho-substituents can have complex effects. While their electronic influence is a factor, steric hindrance can play a role. Moreover, ortho-halogenated systems can exhibit unexpectedly rapid protodeboronation through alternative mechanisms.[5]
Oxidative Degradation: A Radical-Mediated Threat
In biological systems or under aerobic conditions, boronic acids are susceptible to oxidative degradation, which converts the boronic acid to a phenol.[8][9] This pathway is a major concern for in vivo applications, as the metabolic stability of a boronic acid-based drug is often limited by its susceptibility to oxidation by reactive oxygen species (ROS).[10][11][12]
Mechanism: The oxidation of a boronic acid to a phenol involves the cleavage of the C-B bond and the formation of a C-O bond.[9] The reaction is thought to proceed via a rate-limiting step where the tetrahedral boronate is attacked by an oxidant (like hydrogen peroxide), leading to a transition state with a developing vacant p-orbital on the boron atom.[11]
Influence of Substituents & Structure:
-
Intramolecular Coordination: The most effective strategy to enhance oxidative stability is to decrease the electron density on the boron atom. This can be achieved dramatically through intramolecular coordination. For example, creating a five-membered "boralactone" ring by introducing a pendant carboxyl group that coordinates with the boron can increase oxidative stability by up to 10,000-fold compared to phenylboronic acid.[11][12] This stability arises because the coordinating group diminishes the stabilization of the developing p-orbital in the oxidation transition state.[11]
-
Electronic Effects: As with protodeboronation, EWGs can increase stability against oxidation by reducing electron density at the boron center. The stability of ortho-substituted phenylboronic acids often increases with the electron density on a potentially coordinating oxygen atom in the substituent (e.g., aminocarbonyl > methoxycarbonyl > acetyl > formyl).[11]
Boroxine Formation: The Dehydration Dilemma
In the solid state or in non-aqueous solvents, three molecules of a phenylboronic acid can undergo dehydration to form a stable, six-membered ring called a boroxine.[13][14][15] This is a reversible equilibrium reaction.[13]
Mechanism: The formation of boroxine is a condensation reaction driven by the removal of water.[13][14] While often observed during storage or upon heating, it can also occur in solution, especially in aprotic solvents.[13] The presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[13]
Influence of Substituents:
-
Thermodynamics: Boroxine formation is an entropically driven process.[16]
-
Electronic Effects: Studies have shown that electron-donating groups in the para-position of the phenyl ring tend to promote the formation of boroxines.[13][16] Conversely, π-electron-withdrawing groups in the para-position can destabilize the boroxine ring relative to its monomeric acid form.[17]
Visualizing Degradation Pathways
The following diagram illustrates the three primary degradation pathways for a substituted phenylboronic acid.
Caption: Primary degradation pathways of substituted phenylboronic acids.
Quantitative Comparison of Stability
The true impact of substituents on stability is best understood through quantitative data. The following tables summarize key parameters that dictate the stability and reactivity of various phenylboronic acids.
Table 1: Influence of Substituents on Acidity (pKa)
The pKa is a critical parameter as it determines the pH at which the more reactive boronate anion is formed. Lower pKa values, often induced by EWGs, mean the boronate anion is present at lower pH, potentially increasing susceptibility to pH-dependent degradation.
| Substituent (para-position) | Electronic Effect | pKa Value |
| -OCH₃ | Strong Electron-Donating | ~9.25[7] |
| -CH₃ | Weak Electron-Donating | ~8.9[7] |
| -H | Neutral | 8.83[7] |
| -F | Weak Electron-Withdrawing | 8.27[7] |
| -Cl | Electron-Withdrawing | ~8.2[7] |
| -CF₃ | Strong Electron-Withdrawing | ~7.7[7] |
| -CN | Strong Electron-Withdrawing | ~7.5[7] |
| -NO₂ | Strong Electron-Withdrawing | ~7.2[7] |
Data compiled from multiple sources under aqueous conditions.[2][7][18]
Table 2: Comparative Half-Lives (t₁/₂) for Protodeboronation
This table highlights the dramatic effect of fluorine substitution on the rate of base-catalyzed protodeboronation.
| Compound | Half-Life (t₁/₂) |
| 2-Pyridylboronic Acid | 27 seconds |
| 3,5-Dinitrophenylboronic Acid | Orders of magnitude more stable than polyfluorinated analogs |
| Polyfluorinated Phenylboronic Acids | Span 9 orders of magnitude, from <3 ms to 6.5 months |
Kinetic data determined at 70 °C in aqueous dioxane, pH > 13.[4][5] The wide range for polyfluorinated compounds demonstrates the profound and position-dependent impact of strong EWGs.[4][5]
Table 3: Comparative Oxidative Stability
This table demonstrates the remarkable stabilization against oxidation achieved through intramolecular coordination.
| Compound | Relative Stability (vs. Phenylboronic Acid) |
| Phenylboronic Acid (PBA) | 1x |
| Boralactone (BOL) | 10,000x |
Data based on oxidation rates at physiological pH.[11] The boralactone structure contains a pendant carboxyl group that coordinates to the boron, significantly enhancing its stability against reactive oxygen species.[11][12]
Experimental Protocol: Assessing Phenylboronic Acid Stability by HPLC
To ensure the trustworthiness of stability claims, a robust, self-validating analytical protocol is essential. Here, we outline a standard workflow for quantifying the degradation of a substituted phenylboronic acid under stressed conditions using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the degradation rate of a substituted phenylboronic acid (Test PBA) under specific pH and oxidative stress conditions over a 24-hour period.
Materials
-
Test PBA
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid or Phosphoric Acid (for mobile phase)
-
Phosphate or Acetate buffers (pH 4, 7, 9)
-
Hydrogen Peroxide (H₂O₂) solution (30%)
-
Class A volumetric flasks and pipettes
-
HPLC system with PDA or UV detector
-
Appropriate HPLC column (e.g., C18 with low silanol activity to minimize on-column hydrolysis)[19]
Experimental Workflow Diagram
Caption: Experimental workflow for a typical stability study.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve the Test PBA in ACN to prepare a 1.0 mg/mL stock solution. ACN is often used as the diluent to prevent premature hydrolysis.
-
HPLC Method Validation (Pre-Study):
-
Develop an HPLC method that provides good separation between the parent Test PBA and potential degradants (e.g., the corresponding arene from protodeboronation or phenol from oxidation).
-
Column: Waters XTerra MS C18 or equivalent (known for low on-column hydrolysis).[19]
-
Mobile Phase: A gradient of ACN and water with 0.1% formic acid is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/PDA detector set to a wavelength where the Test PBA has strong absorbance.
-
Confirm method specificity, linearity, and precision.
-
-
Initiation of Stability Study:
-
For each stress condition (e.g., pH 7 buffer, pH 9 buffer, pH 7 buffer + 0.3% H₂O₂), pipette the required volume of the Test PBA stock solution into a volumetric flask and dilute with the stress solution to a final concentration of 100 µg/mL.
-
This step is the causal point of the experiment; it brings the molecule into the environment where its stability will be challenged.
-
-
Time-Point Sampling:
-
Immediately after preparation, take an aliquot from each flask. This is your T=0 sample.
-
Place the flasks in a temperature-controlled environment (e.g., an oven or water bath at 40 °C).
-
Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Inject all collected samples (from T=0 to T=24h) into the HPLC system using the validated method.
-
The use of a single, validated method for all time points is a self-validating control, ensuring that any observed changes are due to degradation and not analytical variability.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the parent Test PBA.
-
Calculate the percentage of Test PBA remaining at each time point (Tx) relative to the initial amount at T=0.
-
Calculation: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100.
-
Plot the % Remaining vs. Time for each condition to visualize the degradation kinetics.
-
Conclusion and Future Outlook
The stability of a substituted phenylboronic acid is not an intrinsic, immutable property but rather a complex function of its electronic and structural features, as well as its chemical environment. Electron-withdrawing groups accelerate protodeboronation but can enhance oxidative stability, while electron-donating groups have the opposite effect and may promote boroxine formation.
The most significant advances in stabilizing boronic acids, particularly for in-vivo applications, have come from clever molecular design that leverages intramolecular coordination to protect the boron center.[11] As researchers continue to push the boundaries of medicinal chemistry and materials science, a deep, mechanistic understanding of these stability principles will be paramount. By employing robust analytical workflows, we can confidently select and design next-generation boronic acid compounds with the stability and performance required for the most demanding applications.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Fluoro-5-nitrophenylboronic Acid in Synthesis
Introduction: Beyond Shelf Price in Synthetic Chemistry
In the realms of pharmaceutical and agrochemical development, the selection of a building block is a multi-faceted decision, weighing raw material cost against synthetic efficiency, scalability, and the ultimate value imparted to the final molecule. 2-Fluoro-5-nitrophenylboronic acid is a prime example of such a reagent, offering a unique trifecta of functionalities: a reactive boronic acid handle for cross-coupling, a directing ortho-fluoro group, and an electron-withdrawing para-nitro group. These substituents are frequently sought after to enhance the pharmacological properties of target molecules, such as metabolic stability and binding affinity.[1][2]
However, its substituted nature brings inherent challenges, including potential instability and a higher procurement cost compared to simpler analogs. This guide provides a comprehensive analysis of the cost-effectiveness of 2-Fluoro-5-nitrophenylboronic acid, moving beyond a simple price comparison to evaluate its performance in the context of the widely used Suzuki-Miyaura cross-coupling reaction. We will dissect its reactivity, compare it objectively with viable alternatives using experimental data, and provide detailed protocols to empower researchers to make informed, cost-effective decisions.
Reactivity Profile: The Influence of Fluoro and Nitro Substituents
The synthetic utility of 2-Fluoro-5-nitrophenylboronic acid is dictated by the electronic and steric effects of its substituents.
-
Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] While this can sometimes lead to faster reaction rates, it also introduces steric hindrance that may necessitate the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands) to facilitate efficient coupling.[3]
-
Para-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly impacts the electronic nature of the phenyl ring. This electronic pull can make the transmetalation step, often the rate-limiting step in the catalytic cycle, more facile.[3]
-
Stability Concerns: A significant challenge with many ortho-substituted and electron-deficient boronic acids is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This degradation pathway, often accelerated by the basic and heated conditions of the coupling reaction, can lead to lower yields and reduced reproducibility, directly impacting the overall cost-effectiveness.
Comparative Cost Analysis
The initial procurement cost is a primary consideration. The price of 2-Fluoro-5-nitrophenylboronic acid is demonstrably higher than that of its unsubstituted or less-substituted counterparts due to a more complex manufacturing process.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Price (10 g) | Representative Price (25 g) |
| 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2 | 184.92 | $44.85 - $71.00[6][7] | $111.55 - $125.00[6][7] |
| Phenylboronic acid | 98-80-6 | 121.93 | ~$57.60 | ~$87.00[8][9] |
| 2-Nitrophenylboronic acid | 5570-19-4 | 166.93 | Varies by supplier | Varies by supplier |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | Varies by supplier | Varies by supplier |
Note: Prices are based on data from January 2026 from select suppliers (e.g., Sigma-Aldrich, CymitQuimica) and are subject to change. They are intended for comparative purposes only.
This table clearly illustrates that the functional complexity of 2-Fluoro-5-nitrophenylboronic acid commands a premium. The critical question for the synthetic chemist is whether this upfront cost is justified by superior performance or the necessity of the specific structural motif.
Performance Benchmark: The Suzuki-Miyaura Coupling
To assess true cost-effectiveness, we must evaluate the reagent's performance in its primary application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The efficiency of each step is crucial for the overall yield and reaction time. For sterically hindered substrates like 2-Fluoro-5-nitrophenylboronic acid, the transmetalation step is often the most challenging.[3]
Caption: The Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 2-Fluoro-5-nitrophenylboronic acid with an aryl bromide. The choice of a bulky, electron-rich Buchwald ligand like SPhos or XPhos is deliberate; it is often required to overcome the steric hindrance from the ortho-fluoro substituent and facilitate efficient oxidative addition and reductive elimination.[3]
Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), 2-Fluoro-5-nitrophenylboronic acid (0.6 mmol), and K₃PO₄ (1.5 mmol).
-
In a separate vial, weigh Pd₂(dba)₃ (0.0075 mmol) and XPhos (0.03 mmol).
-
Seal the Schlenk flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of Argon, add the catalyst/ligand mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane (e.g., 2.5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Viable Alternatives and Comparative Performance
True cost-effectiveness emerges when we compare 2-Fluoro-5-nitrophenylboronic acid not just to simpler boronic acids, but also to more stable, next-generation reagents designed to overcome the inherent instability of traditional boronic acids.
Alternative 1: Potassium Organotrifluoroborates (R-BF₃K)
Potassium trifluoroborates are crystalline, air-stable solids that are significantly less prone to protodeboronation than their boronic acid counterparts.[12][13] They serve as a robust, slow-release source of the boronic acid under the reaction conditions.
Key Advantages:
-
Enhanced Stability: Excellent shelf-life and stability to air and moisture.[12]
-
Improved Handling: Crystalline solids that are easier to handle and weigh accurately.
-
Reduced Homocoupling: Less prone to the formation of boroxine anhydrides, reducing side products.
Alternative 2: N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a state-of-the-art solution for handling unstable boronic acids.[14] These reagents are exceptionally stable to air, moisture, and chromatography, yet they are designed to slowly release the active boronic acid in situ under the basic conditions of the Suzuki coupling. This "slow-release" mechanism maintains a low, steady concentration of the unstable boronic acid, favoring the desired cross-coupling over decomposition pathways.[13][14]
Key Advantages:
-
Exceptional Stability: Air-stable, benchtop-stable solids, even for notoriously unstable boronic acids (e.g., 2-heterocyclic, vinyl).[14]
-
High Reproducibility: The slow-release mechanism ensures that the coupling outcompetes degradation, leading to higher and more reproducible yields, especially in challenging couplings with unactivated aryl chlorides.[14]
-
Purification-Friendly: Stable to silica gel chromatography, allowing for purification of the building block itself.
Performance and Cost-Effectiveness Matrix
| Feature | 2-Fluoro-5-nitrophenylboronic acid | Potassium (2-Fluoro-5-nitrophenyl)trifluoroborate | (2-Fluoro-5-nitrophenyl) MIDA boronate |
| Procurement Cost | Moderate-High | High | High |
| Shelf Stability | Moderate (Risk of protodeboronation/boroxine formation) | High (Crystalline, air-stable solid)[12] | Very High (Bench-stable, chromatography-stable)[14] |
| Handling | Solid, can be hygroscopic. | Free-flowing crystalline solid. | Free-flowing crystalline solid. |
| Typical Yields | Substrate-dependent, can be lowered by decomposition. | Generally good to excellent, improved reproducibility.[12] | Consistently high, even with challenging substrates.[14] |
| Reaction Conditions | Standard Suzuki conditions, may require ligand optimization. | Often similar to boronic acids, requires base for activation. | Specific "slow-release" conditions often used (e.g., K₃PO₄).[14] |
| Cost-Effectiveness | Best for simple, high-yielding reactions where the reagent is consumed quickly. | Cost-effective for multi-step syntheses requiring a stable boronic acid source and to avoid batch-to-batch variability. | Highly cost-effective for difficult couplings, precious substrates, or late-stage synthesis where yield and reproducibility are paramount, justifying the higher initial reagent cost. |
Conclusion: A Verdict on Cost-Effectiveness
The cost-effectiveness of 2-Fluoro-5-nitrophenylboronic acid is not a simple calculation based on its price per gram. It is a strategic decision dependent on the specific context of the synthesis.
-
For Routine, High-Yielding Couplings: If the planned Suzuki-Miyaura reaction is robust, high-yielding, and proceeds rapidly, the standard boronic acid is likely the most cost-effective choice. Its upfront cost is lower than its stabilized alternatives, and if reagent decomposition is not a significant factor, the added expense of a surrogate is unnecessary.
-
For Reproducibility and Stability: When facing issues with reproducibility, or if the reagent needs to be stored for extended periods, the slightly higher cost of the corresponding potassium trifluoroborate (R-BF₃K) can be a wise investment, preventing the loss of material to degradation.
-
For Challenging, Late-Stage, or High-Value Syntheses: In cases involving difficult couplings (e.g., with sterically hindered or electron-rich aryl chlorides), or when working with precious, advanced intermediates, the use of a MIDA boronate is unequivocally the most cost-effective strategy. The significant increase in yield and near-guaranteed reproducibility can save enormous costs in terms of researcher time, solvent, catalyst, and lost starting material, far outweighing the premium price of the reagent itself.
Ultimately, 2-Fluoro-5-nitrophenylboronic acid is a valuable but potentially sensitive building block. A holistic view of cost-effectiveness—one that accounts for reaction yield, reproducibility, and the value of the final product—will often lead the discerning scientist to consider its more stable surrogates as the truly economical choice for complex synthetic endeavors.
References
-
Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
LookChem. Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Carl ROTH. Phenylboronic acid, 25 g, CAS No. 98-80-6. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 6. 2-Fluoro-5-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 7. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2 [sigmaaldrich.com]
- 8. Phenylboronic acid, 25 g, CAS No. 98-80-6 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Phenylboronic acid 0.95 Benzeneboronic acid [sigmaaldrich.com]
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- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2-Fluoro-5-nitrophenylboronic Acid in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and scope. This guide provides an in-depth technical comparison of 2-Fluoro-5-nitrophenylboronic acid with other electron-deficient boronic acids in various palladium-catalyzed systems. By elucidating the interplay between substrate electronics, catalyst selection, and reaction outcomes, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Challenge and Utility of Electron-Deficient Boronic Acids
The Suzuki-Miyaura coupling reaction has revolutionized C-C bond formation due to its mild conditions and broad functional group tolerance.[1] However, the electronic nature of the coupling partners significantly influences the reaction kinetics, particularly the transmetalation step, which is often rate-limiting.[2] While electron-rich boronic acids generally exhibit high reactivity, their electron-deficient counterparts, such as 2-Fluoro-5-nitrophenylboronic acid, can present a greater challenge.
The presence of strong electron-withdrawing groups (EWGs), like the nitro (-NO₂) and fluoro (-F) substituents on the phenyl ring, decreases the nucleophilicity of the organic moiety being transferred to the palladium center.[3] This can lead to sluggish or incomplete reactions with standard catalytic systems. Nevertheless, the strategic incorporation of such fluorinated and nitrated aryl moieties is highly desirable in medicinal chemistry, as these functionalities can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.
This guide will focus on a comparative analysis of 2-Fluoro-5-nitrophenylboronic acid against two other relevant electron-deficient boronic acids: 4-Nitrophenylboronic acid and 3,5-Dinitrophenylboronic acid . This comparison will illuminate the distinct roles of the number and position of nitro groups, as well as the synergistic effect of the ortho-fluoro substituent.
Mechanistic Considerations: The Role of Substituents in Transmetalation
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the boronic acid primarily impact the transmetalation step.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For an efficient transmetalation to occur, the organic group on the boron atom needs to be sufficiently nucleophilic to displace the halide or other leaving group on the palladium(II) center. The presence of EWGs on the arylboronic acid diminishes this nucleophilicity, thereby slowing down this crucial step.[3]
The 2-Fluoro-5-nitrophenylboronic acid features two EWGs. The nitro group at the meta-position relative to the boronic acid has a significant electron-withdrawing effect. The fluorine atom at the ortho-position also contributes to the electron deficiency of the ring and can introduce steric hindrance.[4] However, the interplay of these effects can be complex and is highly dependent on the chosen catalytic system.
Comparative Performance in Catalytic Systems
Direct head-to-head comparative yield data for 2-Fluoro-5-nitrophenylboronic acid and its alternatives under identical conditions is scarce in the literature. However, by compiling and analyzing data from various studies on electron-deficient boronic acids, we can establish a well-founded performance benchmark.
The following table summarizes the expected performance of 2-Fluoro-5-nitrophenylboronic acid in comparison to 4-Nitrophenylboronic acid and 3,5-Dinitrophenylboronic acid when coupled with a representative aryl bromide (e.g., 4-bromoanisole) under typical Suzuki-Miyaura conditions.
Table 1: Comparative Performance of Electron-Deficient Boronic Acids
| Boronic Acid | Key Features | Expected Reactivity | Typical Yield Range (%) |
| 2-Fluoro-5-nitrophenylboronic acid | Strong EWGs (-F, -NO₂) | Moderate to Good | 75-90 |
| 4-Nitrophenylboronic acid | Strong EWG (-NO₂) | Good | 80-95 |
| 3,5-Dinitrophenylboronic acid | Two strong EWGs (-NO₂) | Lower | 60-80 |
Note: The yield ranges presented are illustrative and compiled from various literature sources. Actual yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature used.
Analysis of Performance:
-
4-Nitrophenylboronic acid often provides high yields, as the single, strong electron-withdrawing group at the para-position deactivates the ring but generally does not pose significant steric challenges.[3]
-
3,5-Dinitrophenylboronic acid , with two nitro groups, is significantly more electron-deficient. This heightened electron deficiency can make transmetalation more difficult, often resulting in lower yields compared to its mono-nitro counterpart.
-
2-Fluoro-5-nitrophenylboronic acid presents an interesting case. While it possesses two electron-withdrawing groups, the ortho-fluoro substituent can have multiple effects. While it increases the electron-deficient nature of the ring, some studies suggest that ortho-substituents can, in some cases, facilitate the reaction through specific interactions with the metal center.[5] The observed yields are generally good, suggesting that modern catalytic systems can effectively overcome the electronic deactivation.
Optimizing Catalytic Systems for Electron-Deficient Boronic Acids
The successful coupling of electron-deficient boronic acids like 2-Fluoro-5-nitrophenylboronic acid hinges on the judicious selection of the catalytic system. The goal is to employ a system that promotes both a rapid oxidative addition and an efficient transmetalation.
Figure 2: General experimental workflow for optimizing Suzuki-Miyaura coupling reactions.
Key Components of an Effective Catalytic System:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used and effective precursors that are reduced in situ to the active Pd(0) catalyst.
-
Ligands: For challenging electron-deficient substrates, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are frequently superior to traditional ligands like triphenylphosphine (PPh₃).[4] These ligands promote both the oxidative addition and reductive elimination steps and can stabilize the catalytically active species.
-
Bases: The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[6] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvents: A variety of solvents can be used, often as biphasic mixtures with water, such as toluene/water or dioxane/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocols
The following provides a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparative studies of 2-Fluoro-5-nitrophenylboronic acid and its alternatives.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., 2-Fluoro-5-nitrophenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[7]
Conclusion and Future Outlook
2-Fluoro-5-nitrophenylboronic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. While its electron-deficient nature can pose challenges for the Suzuki-Miyaura cross-coupling, these can be effectively overcome through the selection of appropriate catalytic systems. The use of bulky, electron-rich phosphine ligands in conjunction with suitable palladium precursors and bases generally affords good to excellent yields of the desired biaryl products.
A comparative analysis with other electron-deficient boronic acids reveals that while the degree of electronic deactivation is a primary determinant of reactivity, steric factors and the specific positioning of substituents also play a crucial role. Future research in this area will likely focus on the development of even more active and robust catalytic systems that can efficiently couple a wider range of challenging substrates under milder conditions, further expanding the synthetic utility of valuable reagents like 2-Fluoro-5-nitrophenylboronic acid.
References
- Bedford, R. B. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemistry–A European Journal, 9(1), 278-285.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Chemical Science, 7(2), 1086-1102.
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(30), 10245-10259.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Matos, K., & Södergren, M. J. (1999). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 64(23), 8459-8466.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly rearranging vinyl-Pd intermediates. Journal of the American Chemical Society, 131(20), 6961-6963.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki–Miyaura coupling of 2-pyridyl and other heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Sereda, G. (2015). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 11, 1336-1343.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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A Senior Application Scientist's Comparative Guide to Ortho-, Meta-, and Para-Nitrophenylboronic Acids
Introduction: Beyond the Position - How Isomerism Dictates Functionality
Phenylboronic acids are indispensable tools in modern synthetic chemistry, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of a nitro (-NO₂) group, a powerful electron-withdrawing substituent, dramatically alters the electronic properties and reactivity of the boronic acid. However, the true nuance and utility of nitrophenylboronic acids are only revealed when one considers the constitutional isomerism: the ortho (2-), meta (3-), and para (4-) positioning of the nitro group relative to the boronic acid moiety.
This guide provides a comprehensive comparative analysis of these three isomers for researchers, chemists, and drug development professionals. We move beyond simple catalog listings to explore the fundamental physicochemical differences that govern their reactivity and application. By understanding the causality behind their performance—from steric hindrance in the ortho-isomer to the powerful resonance withdrawal in the para-isomer—scientists can make more informed decisions in reaction design, catalyst selection, and the development of novel chemical sensors.
Physicochemical Properties: The Foundation of Reactivity
The divergent behavior of the nitrophenylboronic acid isomers stems from the interplay of steric and electronic effects. The nitro group is strongly electron-withdrawing through both the inductive effect (-I) and, for the ortho and para positions, the resonance (mesomeric) effect (-M).
-
Electronic Effects: The para-isomer experiences the strongest electron withdrawal due to the full expression of both -I and -M effects, which delocalize electron density from the boronic acid group across the entire aromatic ring. The meta-isomer's electronic influence is primarily inductive, as the resonance effect does not extend to this position. The ortho-isomer experiences both effects, but its reactivity is often dominated by steric factors.
-
Steric Effects: The bulky nitro group in the ortho position creates significant steric hindrance around the boronic acid. This directly impacts the ability of the boron atom to engage with catalytic species or substrates, a factor that is negligible in the meta and para isomers.
-
Acidity (pKa): The acidity of the boronic acid is a critical parameter, influencing its solubility, transmetalation rate in cross-coupling reactions, and binding affinity in sensing applications. Stronger electron-withdrawing effects increase the Lewis acidity of the boron center and the Brønsted acidity of the B(OH)₂ group. Consequently, the pKa values follow the order: para < ortho < meta . The para-isomer is the most acidic due to maximal electronic withdrawal, making it easier to form the reactive boronate species.
Comparative Data Summary
| Property | 2-Nitrophenylboronic Acid (Ortho) | 3-Nitrophenylboronic Acid (Meta) | 4-Nitrophenylboronic Acid (Para) | Causality |
| pKa | ~7.8-8.0 | ~8.2-8.4 | ~7.1-7.3 | Strong -M/-I effect in para/ortho positions increases acidity. Meta is primarily -I. |
| Dominant Effect | Steric Hindrance & Electronic (-I, -M) | Electronic (-I) | Electronic (-I, -M) | Proximity of the nitro group dictates steric bulk vs. electronic influence. |
| Solubility (in water) | Moderate | Lower | Higher | Increased acidity and polarity of the para isomer often leads to better aqueous solubility. |
| Stability | Generally stable, but can be prone to protodeboronation under harsh acidic or basic conditions. All are sensitive to strong oxidants. |
Comparative Reactivity: A Tale of Three Isomers in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of the nitrophenylboronic acid isomers in this reaction provides a clear illustration of their intrinsic differences. The key steps influenced by the isomer are the formation of the reactive boronate and the transmetalation step.
Mechanism & Isomeric Influence
The generally accepted mechanism requires the activation of the boronic acid by a base to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the palladium catalyst.
-
Para-Isomer: Its high acidity (low pKa) facilitates easy formation of the boronate even with mild bases. The strong electron-withdrawing nature can accelerate the transmetalation step, often leading to high yields and fast reaction rates.
-
Meta-Isomer: Being less acidic, it may require slightly stronger basic conditions to efficiently form the boronate. Its reactivity is generally moderate, serving as a reliable, electronically-deactivated coupling partner without steric complications.
-
Ortho-Isomer: This isomer presents a classic conflict between electronics and sterics. While electronically activated, the steric bulk of the ortho-nitro group severely hinders the approach of the boronic acid to the palladium center for transmetalation. This often results in significantly lower reaction rates and yields compared to its meta and para counterparts.
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system for comparing the three isomers under identical conditions.
-
Reagent Preparation: In three separate, oven-dried 25 mL Schlenk flasks equipped with stir bars, add 4-iodotoluene (1.0 mmol, 218 mg), Pd(PPh₃)₄ (0.02 mmol, 23 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Isomer Addition:
-
To Flask 1, add 2-nitrophenylboronic acid (1.2 mmol, 200 mg).
-
To Flask 2, add 3-nitrophenylboronic acid (1.2 mmol, 200 mg).
-
To Flask 3, add 4-nitrophenylboronic acid (1.2 mmol, 200 mg).
-
-
Solvent Addition & Degassing: Add a 4:1 mixture of Toluene:Water (10 mL) to each flask. Seal the flasks and degas the mixture by bubbling argon through the solvent for 15 minutes.
-
Reaction: Place the flasks in a pre-heated oil bath at 90°C and stir vigorously under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup & Isolation: After 4 hours (or upon consumption of the starting material), cool the flasks to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient). Isolate the biphenyl product and calculate the final yield for each reaction.
Expected Results & Discussion
| Isomer | Expected Reaction Time (for >90% conversion) | Expected Isolated Yield | Primary Influencing Factor |
| Ortho | > 8 hours, often incomplete | < 40% | Severe steric hindrance impeding transmetalation. |
| Meta | 2 - 4 hours | 75 - 90% | Moderate electronic deactivation, no steric hindrance. |
| Para | 1 - 2 hours | > 95% | Strong electronic activation and facile boronate formation. |
These expected results clearly demonstrate the performance hierarchy: Para > Meta >> Ortho . A researcher needing high yield and efficiency would unequivocally choose the para-isomer. The ortho-isomer would only be selected if the specific substitution pattern is an absolute synthetic requirement, with the expectation of significant optimization challenges.
Application in Chemical Sensing: Isomerism as a Design Element
Nitrophenylboronic acids are widely used in the design of chemosensors, particularly for saccharides and fluoride ions. The Lewis acidic boron center reversibly binds to diols (in sugars) or fluoride, and the nitro group acts as a signaling moiety. The binding event modulates the electronic properties of the phenyl ring, leading to a change in color (colorimetric) or fluorescence.
Isomeric Influence on Sensing Performance
Caption: Influence of isomer properties on chemical sensor performance.
-
Para-Isomer: The strong electronic communication between the boronic acid and the para-nitro group often results in the most significant changes in absorbance or fluorescence upon analyte binding. Its high acidity leads to strong binding constants, making it an excellent candidate for highly sensitive sensors.
-
Meta-Isomer: With weaker electronic effects, the signaling response is often less pronounced. It may be used when a lower binding affinity is desired or as a control to demonstrate the importance of direct resonance effects.
-
Ortho-Isomer: The ortho-isomer is unique. The proximity of the nitro group can lead to intramolecular hydrogen bonding with the boronic acid, which must be disrupted for analyte binding. This can be exploited to create highly selective sensors. The steric environment can also create a specific binding pocket, favoring certain analytes over others.
Conclusion and Recommendations
The choice between ortho-, meta-, and para-nitrophenylboronic acid is not arbitrary; it is a critical design parameter based on a predictable trade-off between electronic activation and steric hindrance.
-
For Maximum Reactivity & Efficiency: In applications like Suzuki-Miyaura coupling where high yield and fast rates are paramount, 4-nitrophenylboronic acid (para) is the superior choice. Its powerful electronic activation and lack of steric hindrance provide optimal performance.
-
For a Baseline Comparison: 3-nitrophenylboronic acid (meta) serves as an excellent intermediate and control compound. It demonstrates the effect of inductive electron withdrawal in the absence of resonance or steric complications.
-
For Sterically-Controlled or Selective Applications: 2-nitrophenylboronic acid (ortho) , while challenging for cross-coupling, offers unique opportunities in sensor design or syntheses where its steric bulk can be used to direct outcomes or create specific molecular recognition sites.
By understanding the fundamental principles outlined in this guide, researchers can harness the distinct properties of each isomer, moving from trial-and-error to knowledge-driven chemical design.
References
-
Title: Substituent Effects on the Acidity of Phenylboronic Acids Source: Journal of Organic Chemistry URL: [Link]
-
Title: Acidity of Substituted Phenylboronic Acids in Aqueous Solution Source: Helvetica Chimica Acta URL: [Link]
-
Title: 4-Nitrophenylboronic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Steric and Electronic Effects in the Suzuki-Miyaura Reaction Source: Chemical Reviews URL: [Link]
-
Title: Boronic acid-based sensors for carbohydrate recognition Source: Chemical Society Reviews URL: [Link]
The Fluorine Advantage: A Comparative Guide to Boronic Acid Reactivity
In the landscape of modern synthetic and medicinal chemistry, boronic acids stand out as remarkably versatile reagents. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling and their growing prominence as enzyme inhibitors have cemented their importance in drug discovery and materials science.[1] The strategic introduction of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties, including metabolic stability and binding affinity.[2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated boronic acids, offering experimental data and procedural insights to inform your research and development endeavors.
The Electronic Influence of Fluorine: A Tale of Acidity
The reactivity of a boronic acid is intrinsically linked to the electron density at its boron center. Fluorine, being the most electronegative element, exerts a powerful influence on the electronic properties of the aryl ring, which in turn modulates the Lewis acidity of the boronic acid. This increased acidity is a critical factor in many of its applications.[4]
Unpacking the pKa: A Quantitative Comparison
The Lewis acidity of a boronic acid is often quantified by its pKa. A lower pKa value indicates a stronger Lewis acid. The introduction of fluorine to a phenylboronic acid generally leads to a decrease in its pKa, signifying an increase in acidity. This effect is, however, highly dependent on the position of the fluorine substituent.
The enhanced acidity of fluorinated boronic acids can be attributed to the electron-withdrawing inductive effect of the fluorine atom.[5] In the case of ortho-fluorophenylboronic acid, this effect is further amplified by the potential for intramolecular hydrogen bonding between the fluorine atom and the hydroxyl group of the boronic acid, which stabilizes the corresponding boronate anion.[5]
| Boronic Acid | pKa | Rationale for Acidity Change |
| Phenylboronic Acid | ~8.86 | Baseline acidity of the parent compound.[5] |
| 4-Fluorophenylboronic Acid | ~8.77 | The inductive electron-withdrawing effect of fluorine is partially offset by the electron-donating resonance effect in the para position, resulting in a minor increase in acidity.[5] |
| 3-Fluorophenylboronic Acid | ~8.35 | The inductive effect of fluorine in the meta position dominates, leading to a significant increase in acidity.[6] |
| 2-Fluorophenylboronic Acid | ~8.32 (predicted) | The strong inductive effect in the ortho position, potentially enhanced by intramolecular hydrogen bonding, results in the highest acidity among the monofluorinated isomers.[5][7] |
| 2,3,4,6-Tetrafluorophenylboronic acid | ~6.17 | Multiple electron-withdrawing fluorine atoms drastically increase the Lewis acidity.[5] |
Fluorinated Boronic Acids in Action: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[8] The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle.
While the increased Lewis acidity of fluorinated boronic acids can be advantageous, it can also introduce challenges. Highly electron-deficient boronic acids are more susceptible to an undesired side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][9] This is particularly prevalent under basic conditions commonly employed in Suzuki-Miyaura reactions.[10]
Despite this challenge, fluorinated boronic acids are invaluable for synthesizing fluorinated biaryl compounds, which are of great interest in medicinal chemistry.[11] The key to success lies in the careful optimization of reaction conditions, including the choice of base, solvent, and catalyst system.[1][12]
Experimental Protocol: Suzuki-Miyaura Coupling of a Fluorinated Boronic Acid
The following protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid, enhanced by sonication.[1]
Materials:
-
5-bromosalicylic acid
-
2,4-difluorophenylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, disperse the palladium catalyst (0.03 mmol) in a 1:1 (v/v) mixture of DMF and deionized water (14 mL total volume).
-
Sonicate the mixture at 20°C for 10 minutes to ensure uniform distribution of the catalyst.
-
Sequentially add 5-bromosalicylic acid (3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) to the reaction mixture.
-
Add potassium carbonate (K₂CO₃) as the base.
-
Heat the reaction mixture to 75°C under ultrasonic irradiation (175 W).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and proceed with standard aqueous workup and purification procedures.
Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The Role of Fluorine in Boronic Acid-Based Enzyme Inhibitors
Boronic acids have emerged as a promising class of enzyme inhibitors due to their ability to form a stable, covalent bond with the catalytic serine or threonine residues in the active sites of many enzymes.[12][13] The boron atom in its trigonal planar state can accept a lone pair of electrons from the hydroxyl group of the catalytic residue, forming a tetrahedral boronate intermediate that mimics the transition state of the enzymatic reaction.[14]
The incorporation of fluorine into boronic acid-based inhibitors can further enhance their potency and pharmacokinetic properties. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the catalytic residue and potentially leading to stronger binding.[13] Furthermore, the introduction of fluorine can improve metabolic stability, a crucial factor in drug development.[15]
While extensive quantitative data directly comparing the IC₅₀ values of fluorinated and non-fluorinated boronic acid inhibitors for the same enzyme target is not always readily available in a single study, the principles of medicinal chemistry strongly suggest the potential for enhanced activity with fluorination. For example, studies on boronic acid inhibitors of β-lactamases have shown that modifications to the aryl ring, including the introduction of electron-withdrawing groups, can significantly impact inhibitory potency.[3]
Experimental Protocols for Characterization
Determination of pKa by Spectrophotometric Titration
This protocol outlines a general procedure for determining the pKa of a boronic acid using UV-Vis spectrophotometry.[16]
Materials:
-
Boronic acid sample
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of solutions by diluting the stock solution with the different buffer solutions to a constant final concentration.
-
Measure the UV-Vis absorbance spectrum (typically 200-400 nm) for each solution.
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
Workflow for pKa Determination:
Caption: A generalized workflow for determining the pKa of a boronic acid by spectrophotometric titration.
Conclusion
The substitution of fluorine onto a boronic acid scaffold offers a powerful strategy to modulate its reactivity and enhance its potential in both synthetic and medicinal chemistry. By increasing the Lewis acidity, fluorination can influence the kinetics and outcomes of reactions like the Suzuki-Miyaura coupling. In the context of drug design, the unique electronic properties and metabolic stability conferred by fluorine make fluorinated boronic acids highly attractive candidates for the development of potent and effective enzyme inhibitors. A thorough understanding of the principles outlined in this guide, supported by rigorous experimental validation, will empower researchers to harness the full potential of the "fluorine advantage" in their scientific pursuits.
References
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
- pK a values for boronic acids 1-7. ResearchGate.
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed.
-
Protodeboronation. Wikipedia. Available at: [Link]
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. Available at: [Link]
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]
-
Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]
-
Synthesis and lewis acidity of fluorinated triaryl borates. -ORCA - Cardiff University. Available at: [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Available at: [Link]
-
Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguideline. Available at: [Link]
-
Fluorine in Medicinal Chemistry. Semantic Scholar. Available at: [Link]
-
(PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
The Role of Fluorinated Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
pKa measurement. University of Strathclyde. Available at: [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Request PDF. Available at: [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]
-
Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
2-Fluorophenylboronic acid | C6H6BFO2. PubChem. Available at: [Link]
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A Comparative Guide for Synthetic Chemists: Benchmarking 2-Fluoro-5-nitrophenylboronic Acid Against its Non-fluorinated Analog
This guide provides an in-depth technical comparison between 2-Fluoro-5-nitrophenylboronic acid and its non-fluorinated counterpart, 5-nitrophenylboronic acid. As crucial building blocks in modern synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, a nuanced understanding of their respective reactivities and stabilities is paramount. This document moves beyond catalog specifications to offer field-proven insights and experimental frameworks, enabling researchers to make informed decisions for their synthetic strategies. We will dissect the subtle yet profound influence of the ortho-fluoro substituent on the molecule's physicochemical properties and its performance in the workhorse of C-C bond formation: the Suzuki-Miyaura cross-coupling reaction.
Structural and Physicochemical Overview
The introduction of a fluorine atom, while seemingly a minor structural alteration, imparts significant changes to the electronic and physical properties of the phenylboronic acid scaffold. Fluorine's high electronegativity introduces strong inductive effects, which, combined with the electron-withdrawing nitro group, profoundly influences the molecule's behavior.
The key distinction lies in the increased Lewis acidity of the boron center in the fluorinated analog. This is a direct consequence of the fluorine atom's powerful electron-withdrawing inductive (-I) effect. In the ortho position, this effect is maximized and can be further enhanced by the potential formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid, stabilizing the molecule's conformation and increasing its acidity.
Caption: Chemical structures of the fluorinated and non-fluorinated analogs.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Fluoro-5-nitrophenylboronic acid | 5-Nitrophenylboronic acid (para-isomer data) |
| CAS Number | 819849-20-2 | 24067-17-2 (para-isomer) |
| Molecular Formula | C₆H₅BFNO₄ | C₆H₆BNO₄ |
| Molecular Weight | 184.92 g/mol | 166.93 g/mol |
| Appearance | White to light yellow solid/powder | Solid |
| Predicted pKa | 6.72 ± 0.58 | Not readily available, but expected to be higher (less acidic) |
| Key Electronic Feature | Increased Lewis acidity at Boron due to ortho-fluoro group | Standard electron-deficient arylboronic acid |
Performance Benchmark in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier arena for evaluating the utility of these reagents. The reaction's catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid partner critically impacts the transmetalation step, which is frequently the rate-determining phase of the cycle, especially with sterically demanding substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Implications of Fluorination
The enhanced Lewis acidity of 2-fluoro-5-nitrophenylboronic acid is hypothesized to accelerate the transmetalation step. The base in the reaction activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. A more Lewis-acidic boron atom facilitates this process.
However, this heightened reactivity comes with a significant trade-off: an increased susceptibility to protodeboronation . This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source (like water), replacing it with a C-H bond. Highly electron-deficient arylboronic acids are particularly prone to this decomposition pathway, which competes directly with the desired cross-coupling.
Standardized Experimental Protocol
To provide a tangible comparison, we outline a standardized protocol for coupling with a common aryl bromide. This protocol serves as a self-validating system to benchmark the performance of both boronic acids under identical conditions.
Caption: Standardized workflow for the benchmark Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 10 mL of a degassed 4:1 mixture of Toluene and Water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Anticipated Performance Data and Analysis
Based on the mechanistic principles discussed, we can anticipate the following outcomes from the benchmark experiment.
Table 2: Hypothetical Performance Data
| Parameter | 2-Fluoro-5-nitrophenylboronic acid | 5-Nitrophenylboronic acid | Rationale |
| Reaction Time to >95% Conversion | ~ 2 hours | ~ 4-6 hours | Enhanced Lewis acidity of the fluorinated analog likely accelerates the rate-limiting transmetalation step. |
| Optimal Reaction Temperature | 80-90 °C | 90-100 °C | Higher reactivity may allow for lower reaction temperatures to achieve a comparable rate. |
| Isolated Yield (%) | 75-85% | 80-90% | The fluorinated analog's yield may be slightly compromised by competitive protodeboronation. |
| Protodeboronation Byproduct (%) | 5-15% | <5% | The highly electron-deficient nature of the fluorinated ring increases its susceptibility to C-B bond cleavage. |
Analysis: The data illustrates a classic trade-off. 2-Fluoro-5-nitrophenylboronic acid offers the potential for faster reactions and milder conditions, a significant advantage for high-throughput synthesis or when dealing with thermally sensitive substrates. However, this comes at the cost of a narrower optimization window. The conditions must be carefully controlled (e.g., using a less nucleophilic base, minimizing water content, or using highly active catalysts for short reaction times) to suppress the protodeboronation side reaction.
Conversely, 5-nitrophenylboronic acid demonstrates greater robustness. While it may require longer reaction times or higher temperatures, its lower propensity for protodeboronation can lead to cleaner reaction profiles and potentially higher, more consistent yields without extensive optimization.
Stability, Handling, and Application Context
Stability and Handling:
-
Both compounds should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.
-
Users should be aware that all boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines, especially upon storage. This can affect the effective molecular weight and requires careful stoichiometric calculations.
-
The fluorinated analog's higher susceptibility to protodeboronation means it should be handled with particular care to avoid prolonged exposure to moisture and basic conditions outside of the reaction itself.
Context in Drug Discovery: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. It is used to modulate pharmacokinetics, enhance binding affinity, and block sites of metabolic degradation. Therefore, 2-fluoro-5-nitrophenylboronic acid is not merely a reactive alternative but a gateway to novel chemical matter with potentially superior drug-like properties. The nitro group itself is a versatile handle, readily reduced to an amine for further diversification.
Conclusion: A Choice Dictated by Synthetic Goals
The benchmarking of 2-fluoro-5-nitrophenylboronic acid against its non-fluorinated analog reveals that the choice is not one of inherent superiority but of strategic fit.
-
Choose 2-Fluoro-5-nitrophenylboronic acid for:
-
Speed and Efficiency: When faster reaction rates or milder conditions are a priority.
-
Challenging Couplings: For sterically hindered or electronically deactivated coupling partners where enhanced transmetalation is beneficial.
-
Fluorine-Specific Design: When the introduction of a fluorine atom is a deliberate element of the molecular design strategy to modulate biological properties.
-
-
Choose 5-Nitrophenylboronic acid for:
-
Robustness and Reliability: In applications where a clean reaction profile and high, reproducible yields are more critical than reaction speed.
-
Simplified Optimization: When a wider process window and less stringent control over reaction conditions are desired.
-
Cost-Effectiveness: In large-scale synthesis where the potentially higher cost and more demanding handling of the fluorinated analog are significant factors.
-
Ultimately, the ortho-fluoro substituent acts as a powerful reactivity modulator. By understanding its dual role in accelerating the desired coupling while simultaneously opening a pathway for decomposition, the informed researcher can harness its full potential, turning a challenging reagent into a powerful tool for innovation.
References
- Benchchem. Highly Fluorinated Boronic Acids - Technical Support Center.
- RSC Publishing. Fluoride protects boronic acids in the copper(i)-mediated click reaction.
- National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- CymitQuimica. 2-Fluoro-5-nitrophenylboronic acid.
- LookChem. Cas 819849-20-2, 2-Fluoro-5-nitrophenylboronic acid.
- Sigma-Aldrich. 2-Fluoro-5-nitrophenylboronic acid | 819849-20-2.
- Benchchem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- Sigma-Aldrich. 4-Nitrophenylboronic acid = 95.0 24067-17-2.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid.
- The Role of Fluorinated Boronic Acids in Modern Drug Discovery.
- Fluorine in drug discovery: Role, design and case studies.
-
PubMed. Design and discovery of boronic acid drugs. [Online] 2020-06-01. Available at: [Link]
- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Harnessing 2-Nitrophenylboronic Acid for Advanced Organic Synthesis.
A Comparative Guide to the Kinetic Performance of Catalyst Systems in Suzuki Reactions with 2-Fluoro-5-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Electron-Deficient Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse in modern synthetic chemistry for the formation of carbon-carbon bonds.[1] However, the electronic properties of the coupling partners can dramatically influence the reaction kinetics.[2] Electron-deficient boronic acids, such as 2-Fluoro-5-nitrophenylboronic acid, present a significant challenge. The strong electron-withdrawing effects of the nitro and fluoro groups decrease the nucleophilicity of the aryl group on the boronic acid. This deactivation can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[2][3] Furthermore, these substrates can be prone to competitive protodeboronation under the basic reaction conditions, reducing the overall yield of the desired biaryl product.[4]
To overcome these hurdles, the selection of an appropriate catalyst system—comprising a palladium source and a ligand—along with the right base and solvent, is critical. An ideal catalyst system will promote a rapid rate of the desired coupling reaction, outpacing the rate of boronic acid degradation. This guide will compare and contrast several leading catalyst systems to provide a kinetic-based framework for your experimental design.
Comparative Analysis of Palladium Catalyst Systems
Direct, side-by-side kinetic data for the Suzuki-Miyaura coupling of 2-Fluoro-5-nitrophenylboronic acid is not extensively available in the public domain. However, by examining data from reactions with structurally and electronically similar substrates, such as 2-nitrophenylboronic acid and 2,5-difluorophenylboronic acid, we can draw valuable inferences regarding the relative performance of common palladium catalysts.[1][5]
The following table summarizes the performance of several palladium-based catalytic systems in Suzuki-Miyaura coupling reactions with challenging electron-deficient boronic acids. This information should serve as a qualitative guide for catalyst selection.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Expected Performance with 2-Fluoro-5-nitrophenylboronic acid |
| Pd(OAc)₂ / SPhos | Buchwald-type biaryl phosphine | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[6] | Air-sensitive, higher cost. | 1-2 | High. The electron-rich and bulky nature of SPhos is well-suited to accelerate the oxidative addition and reductive elimination steps. |
| Pd₂(dba)₃ / XPhos | Buchwald-type biaryl phosphine | Excellent for sterically hindered and electron-poor substrates, often effective at room temperature.[4] | Air-sensitive, higher cost. | 1-2 | High. Similar to SPhos, XPhos provides the necessary steric bulk and electron density to facilitate the coupling of challenging substrates. |
| Pd(PPh₃)₄ | Tetrakis(triphenyl phosphine)palladium(0) | Readily available and well-understood catalyst. | Lower activity for challenging substrates, often requires higher temperatures and longer reaction times.[1] | 2-5 | Moderate. May require more forcing conditions, which could increase the likelihood of protodeboronation. |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[1] | May not be as active as the more specialized Buchwald-type ligands for this specific substrate. | 2-5 | Moderate. Its performance will be highly dependent on the specific reaction conditions. |
Key Insights: For the Suzuki coupling of 2-Fluoro-5-nitrophenylboronic acid, catalyst systems employing bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, are anticipated to provide the best kinetic performance. These ligands are designed to stabilize the palladium center and facilitate the key steps of the catalytic cycle, particularly with challenging substrates.
Experimental Protocols for Kinetic Studies
To facilitate a direct comparison of catalyst systems for your specific application, the following detailed protocols are provided. These protocols are designed as self-validating systems, allowing for the systematic evaluation of different catalysts, ligands, and bases.
General Protocol for a Comparative Suzuki-Miyaura Coupling Study
This protocol can be adapted to compare the performance of the catalyst systems listed in the table above.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Fluoro-5-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (see table for typical loading)
-
Ligand (if required, in a 1:2 Pd:ligand ratio for monodentate ligands, or 1:1 for bidentate)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 2-Fluoro-5-nitrophenylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligand to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C for conventional heating, or room temperature for highly active catalysts).
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the reaction progress by TLC, GC-MS, or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Monitoring by 19F NMR Spectroscopy
Given the presence of a fluorine atom on the boronic acid, 19F NMR spectroscopy offers a clean and quantitative method for monitoring the reaction kinetics in real-time.[7]
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in the general protocol in an NMR tube compatible with your spectrometer's autosampler and heating/cooling system.
-
Use a deuterated solvent system if possible, or an external lock.
-
Acquire an initial 19F NMR spectrum (t=0) before initiating the reaction (e.g., before adding the palladium catalyst or before heating).
-
Initiate the reaction and begin acquiring 19F NMR spectra at regular time intervals.
-
The signal corresponding to the fluorine atom in 2-Fluoro-5-nitrophenylboronic acid will decrease in intensity over time, while a new signal corresponding to the fluorinated biaryl product will appear and increase in intensity.
-
Integrate the signals for the starting material and the product at each time point to determine their relative concentrations.
-
Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and rate constants can be determined.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the reaction mechanism and the experimental design, the following diagrams have been generated using Graphviz.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
Caption: Catalyst Selection for Challenging Substrates.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of 2-Fluoro-5-nitrophenylboronic acid presents a synthetic challenge that can be overcome with a carefully selected catalyst system. The use of bulky, electron-rich biaryl phosphine ligands in conjunction with a palladium(II) or palladium(0) source is recommended for achieving high reaction rates and yields. This guide provides a framework for the comparative analysis of different catalyst systems and detailed protocols for conducting kinetic studies.
Further research into the precise kinetic parameters (e.g., rate constants, activation energies) of various catalyst systems with 2-Fluoro-5-nitrophenylboronic acid would be highly valuable to the scientific community. Such studies would enable a more quantitative comparison and facilitate the rational design of even more efficient catalytic processes for the synthesis of complex, functionalized biaryl compounds.
References
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2016). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [Link]
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ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
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ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
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Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
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National Institutes of Health. (2014). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]
-
University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
Semantic Scholar. Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. [Link]
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A Researcher's Guide to Catalyst Selection in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its power to forge carbon-carbon bonds, especially in the creation of biaryl structures common in pharmaceuticals and advanced materials.[1] The choice of the palladium catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall success. This guide presents an in-depth, objective comparison of two distinct palladium catalyst systems for a model Suzuki-Miyaura reaction: the synthesis of 4-methoxybiphenyl. We will compare a traditional, well-established catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with a modern, high-activity palladacycle precatalyst, XPhos Pd G3.
Through detailed protocols, supporting experimental data, and mechanistic insights, this guide will equip researchers, scientists, and drug development professionals with the knowledge to make informed catalyst selections for their specific synthetic challenges.
The Catalytic Systems: A Tale of Two Philosophies
The evolution of palladium catalysts for cross-coupling reflects a continuous drive for greater efficiency, stability, and substrate scope. The two systems under review represent different generations of this development.
Catalyst A: The Classic Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is one of the most common and historically significant catalysts used for Suzuki-Miyaura couplings.[2] It is a discrete, 18-electron Pd(0) complex that can directly enter the catalytic cycle.
-
Advantages:
-
Cost-Effective: It is relatively inexpensive and widely available from numerous suppliers.
-
Well-Understood: Its behavior and limitations have been extensively studied for decades.
-
-
Disadvantages:
-
Air and Moisture Sensitivity: As a Pd(0) complex, it is susceptible to oxidation, requiring careful handling under inert atmosphere conditions.
-
Higher Catalyst Loadings: Often requires higher catalyst loadings (1-5 mol%) to achieve good conversion, especially with less reactive substrates like aryl chlorides.[3]
-
Thermal Instability: Can decompose at elevated temperatures, leading to the formation of inactive palladium black.
-
Catalyst B: The Modern Powerhouse - XPhos Pd G3
XPhos Pd G3 is a third-generation (G3) Buchwald precatalyst. These are air- and moisture-stable Pd(II) complexes that rapidly generate a highly active, monoligated Pd(0) species in situ.[4] The key is the bulky, electron-rich biarylphosphine ligand (XPhos in this case), which is designed to accelerate the key steps of the catalytic cycle.[5]
-
Advantages:
-
High Activity: The electron-rich and sterically hindered XPhos ligand facilitates both the oxidative addition and reductive elimination steps, leading to extremely high turnover numbers.[6]
-
Air and Moisture Stability: As a precatalyst, it is a solid that can be weighed and handled in air, simplifying reaction setup.[4]
-
Low Catalyst Loadings: Effective at much lower loadings (typically 0.1-1 mol%), which is economically and environmentally advantageous.
-
Broad Substrate Scope: Highly effective for challenging substrates, including sterically hindered aryl halides and electron-rich aryl chlorides.[3]
-
-
Disadvantages:
-
Higher Cost: The complex ligand and synthesis process make it significantly more expensive per gram than Pd(PPh₃)₄.
-
Byproduct Generation: Activation of the G3 precatalyst generates a carbazole byproduct, which may need to be removed during purification.
-
The Model Reaction: Synthesis of 4-Methoxybiphenyl
To provide a direct comparison, we will focus on the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid. This reaction is a representative example of biaryl synthesis and is sensitive to catalyst performance.
Head-to-Head Performance Comparison
The choice of catalyst has a dramatic effect on reaction outcomes. The table below summarizes the typical performance metrics for the synthesis of 4-methoxybiphenyl using our two selected catalyst systems under optimized, yet representative, conditions.
| Parameter | Protocol A: Pd(PPh₃)₄ | Protocol B: XPhos Pd G3 | Rationale & Notes |
| Typical Yield | 80-92% | 95-99% | The higher efficiency of the XPhos ligand system consistently leads to higher yields. |
| Reaction Time | 6-12 hours | 30 minutes - 2 hours | The G3 precatalyst's rapid activation and high catalytic activity dramatically shorten reaction times. |
| Reaction Temp. | 80-100 °C | Room Temp. to 50 °C | High activity allows the XPhos system to operate under much milder conditions, improving functional group tolerance. |
| Catalyst Loading | 2-5 mol% | 0.5-1 mol% | The high turnover frequency of the modern catalyst allows for significantly lower loadings. |
| Inert Atmosphere | Strictly Required | Recommended (Good Practice) | Pd(PPh₃)₄ is an oxygen-sensitive Pd(0) source. The XPhos Pd G3 precatalyst is air-stable, but degassing the solvent is still recommended for optimal results.[4] |
Detailed Experimental Protocols
The following protocols are self-validating systems, providing clear steps from setup to purification.
Protocol A: Synthesis using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL). Degassing is crucial and can be achieved by bubbling argon through the solvent for 20-30 minutes.
-
Reaction: Heat the mixture to 85 °C and stir vigorously for 8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methoxybiphenyl.
Protocol B: Synthesis using XPhos Pd G3
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.005 mmol, 0.5 mol%). This can be done on the benchtop as the catalyst is air-stable.
-
Solvent Addition: Add a degassed solvent, such as dioxane or 2-methyltetrahydrofuran (2-MeTHF) (2 mL).
-
Reaction: Seal the vial and heat the mixture to 50 °C, stirring for 1 hour. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a small plug of celite to remove inorganic salts. Wash the filtrate with water (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-methoxybiphenyl.
Mechanistic Overview & Rationale
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7] The ligand's properties are crucial at each stage.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Electron-rich phosphine ligands like XPhos increase the electron density on the palladium center, accelerating this rate-limiting step.[6]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium complex.[8]
-
Reductive Elimination: The two organic groups couple and are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[9] Sterically bulky ligands like XPhos promote this step by creating steric strain that is relieved upon product formation.[6]
The superiority of the XPhos Pd G3 system stems from a ligand that is both highly electron-donating and sterically bulky, optimizing the kinetics of both the first and last steps of the cycle.
Workflow for Catalyst Selection
Choosing the right catalyst involves balancing performance, cost, and practicality. The following workflow can guide this decision-making process.
Caption: Fig 2. Catalyst Selection Workflow
Conclusion
For routine syntheses of simple biaryls from reactive aryl bromides or iodides where cost is a major driver, the classic Pd(PPh₃)₄ catalyst remains a viable and effective option, provided proper inert atmosphere techniques are employed.
However, for researchers facing challenging substrates, requiring high throughput, or working with sensitive functional groups that demand mild conditions, the modern XPhos Pd G3 precatalyst is demonstrably superior. Its high activity, operational simplicity, and broad applicability justify the higher initial cost by delivering significantly improved yields, shorter reaction times, and a higher probability of success, ultimately saving valuable time and resources in a research and development setting.
References
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Negishi coupling - Wikipedia. Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
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Intramolecular Heck reaction - Wikipedia. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Palladium catalyzed couplings - Chemistry LibreTexts. (2020-07-01). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
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Stille reaction - Wikipedia. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Stille Coupling - Organic Chemistry Portal. Available at: [Link]
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Heck reaction - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Available at: [Link]
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The Stille Reaction - Chem 115 Myers. Available at: [Link]
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Stille Coupling | OpenOChem Learn. Available at: [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
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Stille Coupling | NROChemistry. Available at: [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022-08-12). Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Negishi Coupling - Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling - BYJU'S. Available at: [Link]
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Sonogashira Cross-Coupling - J&K Scientific LLC. (2021-03-23). Available at: [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Negishi Coupling | OpenOChem Learn. Available at: [Link]
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Buchwald-Hartwig Amination | OpenOChem Learn. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Available at: [Link]
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Negishi Coupling - YouTube. (2022-01-29). Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC - NIH. Available at: [Link]
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Buchwald precatalysts G2 and G3 - Johnson Matthey. Available at: [Link]
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Buchwald Precatalysts & Ligands - J&K Scientific LLC. Available at: [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters | The Journal of Organic Chemistry - ACS Publications. (2017-12-01). Available at: [Link]
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents.
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air - ACS Publications. (2018-11-26). Available at: [Link]
-
The Suzuki Reaction. (2014-02-06). Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the selection of an optimal palladium catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparative analysis of commonly employed palladium catalysts, moving beyond mere procedural descriptions to explain the underlying mechanistic principles that dictate their performance. By grounding our discussion in experimental data, we aim to empower you to make more informed catalyst selections for your specific synthetic challenges.
Introduction: The Central Role of Palladium in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[2] The versatility of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4][5][6]
At the heart of these transformations lies a palladium catalyst, which navigates a catalytic cycle typically involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8] The efficiency of this cycle, and thus the overall reaction yield, is highly dependent on the nature of the palladium catalyst and its associated ligands.
This guide will focus on a comparative analysis of three classes of palladium catalysts, using the Suzuki-Miyaura coupling of a heteroaromatic halide as a benchmark reaction. We will examine:
-
Classical Phosphine Ligand Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Modern Buchwald Ligand Pre-catalyst: A system utilizing a bulky, electron-rich biarylphosphine ligand (e.g., SPhos).
-
N-Heterocyclic Carbene (NHC) Pre-catalyst: A PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst.
The Benchmark Reaction: Suzuki-Miyaura Coupling of 3-Bromopyridine
To provide a standardized platform for comparison, we will analyze the performance of these catalysts in the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid. The pyridine moiety presents a relevant challenge, as the nitrogen lone pair can potentially coordinate to the palladium center and inhibit catalysis, making the choice of an effective catalyst crucial.[9]
Comparative Yield Data
The following table summarizes representative performance data for the selected catalyst systems under optimized conditions for this specific transformation.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Table 1: Comparative performance of selected palladium catalysts in the Suzuki coupling of 3-bromopyridine with phenylboronic acid. Data is representative and compiled for comparative purposes.[10]
Analysis of Performance
Expertise & Experience: The data clearly illustrates the evolution of palladium catalyst technology.
-
Pd(PPh₃)₄: As a classical, pre-formed Pd(0) complex, Pd(PPh₃)₄ is a competent catalyst but requires a relatively high loading (3 mol%) and longer reaction time to achieve a good yield (85%).[9][11] Its lower turnover number (TON) suggests it is less efficient and potentially more prone to deactivation over the course of the reaction.
-
Buchwald System (Pd(OAc)₂ / SPhos): The use of a modern, bulky, and electron-rich biarylphosphine ligand like SPhos dramatically improves performance.[5][12] These ligands accelerate the key steps of the catalytic cycle, particularly the rate-limiting reductive elimination, allowing for lower catalyst loadings (1 mol%) and shorter reaction times, resulting in a significantly higher yield (95%).[12][13]
-
NHC System (PEPPSI-IPr): Palladium-NHC complexes represent the state-of-the-art for many cross-coupling reactions.[10] The strong σ-donating ability of the N-heterocyclic carbene ligand creates a highly active and stable catalyst.[10] This is reflected in the extremely low catalyst loading (0.5 mol%), rapid reaction time (2 h), and near-quantitative yield (98%), leading to an exceptional TON of 196.[10] The PEPPSI pre-catalyst design also offers enhanced air and moisture stability, a practical advantage in a laboratory setting.
Mechanistic Insights: Why Do Yields Differ?
The observed differences in yield and efficiency are a direct consequence of the catalyst's structure and the ligands bound to the palladium center.
The General Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle.[1][7] The catalyst must efficiently navigate each step to maximize turnover and minimize the formation of inactive species.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Role of Ligands: The Key to High Yields
Trustworthiness: The design of the ligand is the most critical factor in developing a self-validating, high-performance catalytic system.
-
Triphenylphosphine (in Pd(PPh₃)₄): PPh₃ is a good ligand but has moderate electron-donating ability and steric bulk. In challenging reactions, the rate of reductive elimination from the L₂Pd(II)(Ar)(Ar') intermediate can be slow, allowing for side reactions like β-hydride elimination or catalyst decomposition (e.g., formation of palladium black), which lower the overall yield.[14][15]
-
Buchwald Ligands (e.g., SPhos): These ligands are engineered for high performance. Their immense steric bulk and strong electron-donating character are key. The bulk promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species and, crucially, forces the two coupling partners (Ar and Ar') into close proximity in the palladium sphere, dramatically accelerating the final reductive elimination step.[5][12] This rapid final step is a primary reason for the higher yields and catalyst efficiency.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very strong bonds with the palladium center. This robust Pd-NHC bond prevents ligand dissociation and subsequent catalyst decomposition, leading to highly stable and long-lived catalysts.[10] This stability allows for sustained catalytic activity even at very low concentrations, resulting in near-perfect yields and high turnover numbers.
Experimental Protocols
Authoritative Grounding: The following protocols are designed to be robust and reproducible, providing a clear framework for conducting a comparative analysis in your own laboratory.
General Experimental Workflow
A systematic approach is essential for obtaining reliable comparative data. The workflow involves parallel reaction setup, careful monitoring, and consistent analysis.
Caption: A standardized workflow for the comparative analysis of palladium catalysts.
Detailed Protocol for the Benchmark Reaction (PEPPSI-IPr Example)
This protocol details the procedure for the highest-performing catalyst in our comparison. Similar setups would be used for the other catalysts, adjusting parameters as noted in Table 1.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)
-
Anhydrous tert-Amyl alcohol (5 mL)
-
Oven-dried 10 mL reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Place the magnetic stir bar into the reaction vial. Seal the vial with the screw cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Addition of Solids: Under a positive pressure of inert gas, quickly add the PEPPSI-IPr catalyst, phenylboronic acid, and cesium carbonate to the vial.
-
Addition of Liquids: Reseal the vial and purge again with inert gas for 2 minutes. Add the anhydrous tert-amyl alcohol via syringe, followed by the 3-bromopyridine.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 2 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-phenylpyridine.
-
Characterization: Determine the isolated yield and confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Recommendations
This analysis demonstrates a clear hierarchy in catalyst performance for the Suzuki-Miyaura coupling of 3-bromopyridine.
-
Pd(PPh₃)₄ remains a viable, cost-effective option for simple, robust couplings where high catalyst loadings and longer reaction times are acceptable.[9]
-
Buchwald catalyst systems offer a significant upgrade in performance, providing higher yields with lower catalyst loadings and are particularly powerful for more challenging substrates.[16] They represent a sweet spot between cost and performance for many applications.
-
PEPPSI-type NHC pre-catalysts deliver the highest levels of activity and stability, enabling reactions with minimal catalyst loading under mild conditions.[10] They are the premier choice for difficult couplings, large-scale synthesis where minimizing palladium contamination is critical, and when maximizing yield and efficiency is the primary goal.
As Senior Application Scientists, we recommend that catalyst selection be a data-driven process. While classical catalysts have their place, investing in modern, well-defined pre-catalyst systems often provides a substantial return in terms of higher yields, shorter development times, and greater process robustness.
References
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Title: Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review Source: ACS Publications URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reaction Source: News-Medical.Net URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: A Review on Palladium Catalyzed Coupling Reactions Source: International Journal of Pharmaceutical and Chemical Sciences URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Palladium Catalysts for Cross-Coupling Reaction Source: MDPI URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]
-
Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS Source: ACS Publications URL: [Link]
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Source: ResearchGate URL: [Link]
-
Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]
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Literature review of the applications of substituted nitrophenylboronic acids
A Comprehensive Guide to the Applications of Substituted Nitrophenylboronic Acids for Researchers and Drug Development Professionals
Introduction
Substituted nitrophenylboronic acids are a versatile class of organic compounds that have garnered significant attention across various scientific disciplines. The presence of both a nitro group and a boronic acid moiety on the same aromatic ring imparts unique electronic and chemical properties, making them valuable tools in organic synthesis, chemical biology, and materials science. The electron-withdrawing nature of the nitro group can significantly influence the Lewis acidity of the boronic acid, its reactivity in cross-coupling reactions, and its potential as an enzyme inhibitor or a recognition element in sensors. This guide provides an in-depth comparison of the applications of substituted nitrophenylboronic acids, supported by experimental data, to assist researchers in leveraging these powerful reagents in their work.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, and nitrophenylboronic acids are key coupling partners in the synthesis of nitrobiphenyls.[1] These products serve as important intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[2] The position of the nitro group on the phenylboronic acid ring significantly impacts the reaction's efficiency due to a combination of electronic and steric effects.[1]
Comparative Analysis of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling generally follows the trend: para > meta >> ortho.[1] The strong electron-withdrawing nature of the nitro group deactivates the boronic acid towards the transmetalation step in the catalytic cycle.[1] However, the steric hindrance from the ortho-nitro group has a more pronounced detrimental effect on the reaction rate and yield.[1]
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 92 | [1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-AmylOH | 110 | 18 | 65 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with 4-Bromoanisole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-nitrophenylboronic acid with 4-bromoanisole.
Materials:
-
2-Nitrophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
t-Amyl alcohol (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 2-nitrophenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) in a small amount of t-amyl alcohol.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous and degassed t-amyl alcohol (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Enzyme Inhibition
Substituted nitrophenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases.[3] They act as transition-state analogs, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] The nitro group can influence the binding affinity and selectivity of these inhibitors.
Comparative Analysis of Nitrophenylboronic Acids as Serine Protease Inhibitors
The inhibitory potency of nitrophenylboronic acids is often quantified by their inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The position of the nitro group can affect the electronics of the boronic acid and its interaction with the enzyme's active site.
| Inhibitor | Enzyme | Ki (µM) | Inhibition Type | Reference |
| 3-Nitrophenylboronic acid | Chymotrypsin | 2.3 | Competitive | [3] |
| 4-Nitrophenylboronic acid | Chymotrypsin | 14 | Competitive | [3] |
| Benzeneboronic acid | Chymotrypsin | 43 | Competitive | [3] |
| 3-Nitrophenylboronic acid | Subtilisin | 0.38 | Competitive | [3] |
| 4-Nitrophenylboronic acid | Subtilisin | 1.8 | Competitive | [3] |
Experimental Protocol: Kinetic Analysis of Serine Protease Inhibition
This protocol describes a general method for determining the inhibition constant (Ki) of a nitrophenylboronic acid against a serine protease using a chromogenic substrate.[4]
Materials:
-
Serine protease (e.g., chymotrypsin)
-
Nitrophenylboronic acid inhibitor
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a series of dilutions of the nitrophenylboronic acid inhibitor in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.
-
In the wells of a 96-well microplate, add the assay buffer, the inhibitor solution (at different concentrations), and the enzyme solution. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular time intervals using a microplate reader to monitor the formation of p-nitroaniline.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Determine the type of inhibition and the Ki value by plotting the data using a suitable method, such as a Dixon plot (1/V₀ vs. [Inhibitor]) or by fitting the data to the appropriate inhibition model using non-linear regression analysis.[5]
Caption: Mechanism of serine protease inhibition by nitrophenylboronic acid.
Glucose Sensing
Phenylboronic acids are widely utilized in the development of glucose sensors due to their ability to form reversible covalent bonds with the cis-diol moieties of glucose.[6] The binding event can be transduced into a measurable signal, such as a change in fluorescence. The pKa of the boronic acid is a critical parameter, as the boronate form is more reactive towards diols.[7] Electron-withdrawing substituents like the nitro group can lower the pKa of the phenylboronic acid, making it more effective at physiological pH.
Comparative Performance of Substituted Phenylboronic Acid-Based Glucose Sensors
The performance of a boronic acid-based glucose sensor is characterized by its binding affinity for glucose (often expressed as the association constant, Ka, or dissociation constant, Kd), its selectivity over other sugars, and the magnitude of the signal change upon glucose binding. Diboronic acid sensors generally exhibit higher selectivity for glucose.[8]
| Sensor Type | Substituent(s) | pKa | Binding Constant (Ka, M⁻¹) for Glucose | Signal Change | Reference |
| Monoboronic Acid | 3-Nitrophenyl | ~7.2 | ~100 | Fluorescence Quenching | [7] |
| Monoboronic Acid | 4-Nitrophenyl | ~7.0 | ~120 | Fluorescence Quenching | [7] |
| Monoboronic Acid | Unsubstituted Phenyl | ~8.8 | ~10 | Fluorescence Quenching | [7] |
| Diboronic Acid | Anthracene-based | - | 3981 | Fluorescence Enhancement | [8] |
Experimental Protocol: Fabrication and Testing of a Nitrophenylboronic Acid-Based Fluorescent Glucose Sensor
This protocol outlines the preparation and evaluation of a simple fluorescent glucose sensor based on a nitrophenylboronic acid derivative and a fluorescent dye.[9]
Materials:
-
3-Nitrophenylboronic acid
-
Pyranine (fluorescent pH indicator)
-
Polyacrylamide hydrogel components (acrylamide, N,N'-methylenebisacrylamide, photoinitiator)
-
Glucose solutions of varying concentrations
-
Phosphate buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Hydrogel Preparation: Prepare a pre-polymer solution containing acrylamide, N,N'-methylenebisacrylamide, 3-nitrophenylboronic acid, pyranine, and a photoinitiator in PBS.
-
Sensor Fabrication: Cast the pre-polymer solution into a thin film between two glass plates and polymerize using UV light.
-
Sensor Characterization: Wash the hydrogel sensor extensively in PBS to remove any unreacted components.
-
Glucose Sensing: Place the hydrogel sensor in a cuvette containing PBS (pH 7.4).
-
Record the baseline fluorescence spectrum of the sensor using a fluorometer.
-
Add aliquots of a concentrated glucose solution to the cuvette to achieve a range of final glucose concentrations.
-
After each addition, allow the system to equilibrate and record the fluorescence spectrum.
-
Plot the change in fluorescence intensity as a function of glucose concentration to generate a calibration curve.
Caption: Principle of a nitrophenylboronic acid-based fluorescent glucose sensor.
Bioconjugation
Site-specific modification of proteins and other biomolecules is crucial for a wide range of applications, from diagnostics to therapeutics.[10] Boronic acids, including their nitro-substituted derivatives, offer a unique tool for bioconjugation through the formation of stable linkages with specific functional groups on biomolecules. For instance, 2-nitrophenylboronic acid can participate in sequential cross-coupling reactions, allowing for the stepwise assembly of complex bioconjugates.[11]
Comparative Analysis of Bioconjugation Methods
The choice of a bioconjugation strategy depends on factors such as reaction efficiency, specificity, stability of the resulting linkage, and the biocompatibility of the reaction conditions.
| Method | Target Residue/Group | Linkage Formed | Reaction Conditions | Stability | Reference |
| Nitrophenylboronic Acid (Sequential Coupling) | Thiol (Cys) / Diol | C-C bond | Ni and Cu catalysis, aqueous buffer | Stable | [11] |
| Maleimide Chemistry | Thiol (Cys) | Thioether | pH 6.5-7.5, aqueous buffer | Moderately stable, potential for retro-Michael addition | [10] |
| NHS Ester Chemistry | Amine (Lys, N-terminus) | Amide | pH 7.2-8.5, aqueous buffer | Stable | [10] |
| Click Chemistry (CuAAC) | Azide and Alkyne | Triazole | Cu(I) catalyst, aqueous buffer | Very stable | [12] |
Experimental Protocol: Protein Labeling using a Nitrophenylboronic Acid Derivative
This protocol provides a conceptual workflow for the site-specific labeling of a protein using a nitrophenylboronic acid derivative in a sequential coupling strategy.
Materials:
-
Protein of interest with a unique cysteine residue
-
2-Nitrophenylboronic acid-containing linker with a reactive group for the first coupling
-
A second linker containing an (E)-alkenylboronic acid and a payload (e.g., a fluorophore)
-
Nickel and copper catalysts
-
Reaction buffers (e.g., HEPES, pH 7.4)
-
Size-exclusion chromatography columns for purification
Procedure:
-
First Coupling (Ni-catalyzed): React the cysteine-containing protein with the 2-nitrophenylboronic acid linker in the presence of a nickel catalyst in an aqueous buffer. This will selectively couple the linker to the protein via the thiol group.
-
Purification: Remove the excess linker and catalyst by size-exclusion chromatography.
-
Second Coupling (Cu-catalyzed): React the protein-linker conjugate with the (E)-alkenylboronic acid-payload in the presence of a copper catalyst. This will couple the payload to the boronic acid moiety on the linker.
-
Final Purification: Purify the final labeled protein conjugate using size-exclusion chromatography to remove excess reagents.
-
Characterization: Confirm the successful labeling and determine the degree of labeling using techniques such as mass spectrometry and UV-Vis spectroscopy.
Caption: Workflow for sequential protein bioconjugation using nitrophenylboronic acid.
Conclusion
Substituted nitrophenylboronic acids are a class of reagents with broad and growing applications in chemical synthesis and biological research. Their utility in Suzuki-Miyaura cross-coupling is well-established, with the isomeric position of the nitro group providing a handle to modulate reactivity. As enzyme inhibitors, they offer a platform for the development of potent and selective therapeutic agents. In the field of diagnostics, the electronic properties imparted by the nitro group can be harnessed to design more sensitive and efficient glucose sensors that operate at physiological pH. Furthermore, their unique reactivity in sequential coupling reactions opens up new avenues for the construction of complex bioconjugates. As research in these areas continues to advance, the demand for novel substituted nitrophenylboronic acids with tailored properties is likely to increase, further expanding their role as indispensable tools for chemists and biologists alike.
References
-
Mastering Catalysis: The Impact of Boronic Acids like 3-Carboxy-5-nitrophenylboronic Acid. (URL: [Link])
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (URL: [Link])
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
-
Inhibition of Serine Proteases by Arylboronic Acids - PMC - NIH. (URL: [Link])
-
Protein labeling protocol - Abberior Instruments. (URL: [Link])
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Structure-activity Relationship Analysis Research Articles - R Discovery. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors - MDPI. (URL: [Link])
-
Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (URL: [Link])
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Plot of Ki values (nM) in logarithmic scale versus ΔG (kJ) for serine... - ResearchGate. (URL: [Link])
-
Novel Chemical Sensors Based on Boronic Acids for Glucose Detection - DORAS | DCU Research Repository. (URL: [Link])
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Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. (URL: [Link])
-
Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC. (URL: [Link])
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (URL: [Link])
-
Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (URL: [Link])
-
Enzyme Kinetics & Inhibition Analysis | PDF - Scribd. (URL: [Link])
-
Inhibition of Serine Proteases by Arylboronic Acids - ResearchGate. (URL: [Link])
-
Can anyone recommend a boronic acid and glucose binding mechanism? - ResearchGate. (URL: [Link])
-
Mechanistic and kinetic studies of inhibition of enzymes - PubMed. (URL: [Link])
-
Reproducible Fabrication of Miniaturized Glucose Sensors: Preparation of Sensing Membranes for Continuous Monitoring - PubMed. (URL: [Link])
-
KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (URL: [Link])
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. (URL: [Link])
-
Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Design and fabrication of a high-performance electrochemical glucose sensor - PubMed. (URL: [Link])
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Site-Specific Protein Labeling Methods and Protocols | Request PDF - ResearchGate. (URL: [Link])
-
Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - NIH. (URL: [Link])
-
Design, synthesis and structure of new potential electrochemically active boronic acid-based glucose sensors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
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Inhibition of serine proteases by arylboronic acids - PubMed. (URL: [Link])
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Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Boron enabled bioconjugation chemistries - PMC - PubMed Central. (URL: [Link])
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(PDF) Structure-activity relationships for the design of small-molecule inhibitors. (URL: [Link])
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (URL: [Link])
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Protein Labeling Techniques | Sino Biological. (URL: [Link])
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Recent bioconjugation strategies. Comparison of properties between... - ResearchGate. (URL: [Link])
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Advances in Bioconjugation - PMC - PubMed Central. (URL: [Link])
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-nitrophenylboronic Acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Fluoro-5-nitrophenylboronic acid, synthesizing technical data with field-proven best practices. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, the procedures outlined here are grounded in the known hazards of analogous nitrophenyl and boronic acid derivatives.
The core principle underpinning this protocol is that 2-Fluoro-5-nitrophenylboronic acid and all associated materials must be managed as hazardous waste .[1][2] Its chemical structure, incorporating a boronic acid group, a nitro group, and a fluorine atom, necessitates careful handling due to potential toxicity and reactivity.
Immediate Safety and Hazard Assessment
Before handling or disposing of 2-Fluoro-5-nitrophenylboronic acid, a thorough understanding of its potential hazards is essential. Based on data from structurally similar compounds, this reagent should be treated as a hazardous substance.[3][4]
-
Toxicity and Irritation: Analogous nitrophenylboronic acids are classified as harmful if swallowed (Acute toxicity, oral, Category 4), and are known to cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[4][5][6][7]
-
Environmental Hazards: Boronic acids can be harmful to aquatic life, and nitrophenols are known environmental contaminants.[8][9] Therefore, this product must not be allowed to enter drains, soil, or waterways.[5][10]
Quantitative Hazard Summary for Analogous Compounds
| Hazard Classification | GHS Category | Representative Source |
| Acute Toxicity, Oral | Category 4 | [5] |
| Skin Corrosion/Irritation | Category 2 | [4][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | [5][6] |
| Specific target organ toxicity, single exposure | Category 3 (Respiratory irritation) | [5][6] |
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of 2-Fluoro-5-nitrophenylboronic acid waste.
Caption: Decision workflow for 2-Fluoro-5-nitrophenylboronic acid disposal.
Step-by-Step Disposal Protocol
Adherence to a systematic, documented procedure is paramount for safety and compliance.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing appropriate PPE to prevent exposure.[2] The causality is clear: the compound's irritant nature necessitates physical barriers.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]
-
Eye Protection: Chemical safety goggles or a face shield and safety glasses are required.[5]
-
Protective Clothing: A standard laboratory coat, fully buttoned, and closed-toe shoes must be worn.[5]
-
Ventilation: All handling of waste, especially solids, should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust.[3][10]
Step 2: Waste Segregation and Collection
Never mix 2-Fluoro-5-nitrophenylboronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][3] Incompatible mixtures can lead to dangerous chemical reactions.[8]
-
Solid Waste: Carefully collect unused or waste 2-Fluoro-5-nitrophenylboronic acid, contaminated weighing papers, and used gloves. Sweep up solids without creating dust.[5][6] Place these materials into a designated, leak-proof container for solid hazardous waste.[2]
-
Liquid Waste: Collect all solutions or reaction mixtures containing the compound into a dedicated, sealed container for liquid hazardous waste.[2]
-
Contaminated Labware: Disposable items like pipette tips should be placed in the solid waste container. Non-disposable glassware must be decontaminated before washing (see Step 6).
Step 3: Containerization and Labeling
Proper containerization prevents leaks and ensures waste handlers are aware of the contents.
-
Container: Use a container that is in good condition, compatible with the chemical, and has a tightly fitting lid.[3] Do not fill containers beyond 90% capacity to allow for expansion.[11]
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "2-Fluoro-5-nitrophenylboronic acid". Ensure the label is accurate and legible.[1]
Step 4: Temporary Storage
Store sealed and labeled waste containers in a designated satellite accumulation area.[3] This area should be secure, away from incompatible materials, and clearly marked.[1][11]
Step 5: Arrange for Final Disposal
The final step is to transfer the waste to a certified disposal facility.
-
Contact Professionals: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Never attempt to dispose of this chemical through standard trash or sewer systems.[5][8]
-
Documentation: Follow your institution's procedures for hazardous waste pickup, which typically involves completing a waste manifest.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation and eliminate all sources of ignition.[10][12]
-
Assess and Don PPE: Wear the appropriate PPE as described in Step 1 of the disposal protocol.[10]
-
Containment: For small spills, cover the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[2][12] Do not use paper towels or other combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be collected and disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your institution's EHS department.
Decontamination of Empty Containers
Empty containers that held 2-Fluoro-5-nitrophenylboronic acid must be decontaminated before disposal to prevent environmental contamination.[3]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[3]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3] Transfer this rinsate to your designated liquid waste container.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as per your institution's guidelines.[3][13]
By adhering to these scientifically-grounded procedures, you ensure that the disposal of 2-Fluoro-5-nitrophenylboronic acid is conducted with the highest standards of safety, responsibility, and regulatory compliance, building a foundation of trust in our shared scientific endeavors.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Fluoro-5-nitrophenylboronic Acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-5-nitrophenylboronic acid (CAS 819849-20-2). As a Senior Application Scientist, my objective is to offer a framework that prioritizes safety through a deep understanding of the material's hazards and the rationale behind each procedural step. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Profile
2-Fluoro-5-nitrophenylboronic acid is a solid compound that presents several health hazards upon exposure.[1] Understanding these risks is the foundation for selecting the correct Personal Protective Equipment (PPE). The primary hazards, as defined by the Globally Harmonized System (GHS), are:
-
H315: Causes skin irritation. [2] Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [2] Contact with the eyes can cause significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [2] Inhalation of the dust can irritate the nose, throat, and lungs.
Some boronic acids are also classified as harmful if swallowed (H302), making this a prudent consideration during handling.[3][4] The signal word for this chemical is "Warning".[2][5]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum required PPE for handling 2-Fluoro-5-nitrophenylboronic acid. The selection of specific items must be based on a thorough risk assessment of the planned procedure.
| Protection Area | Required PPE | Specification and Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against the serious eye irritation hazard (H319).[2] Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand | Chemical-Resistant Gloves | Rationale: Prevents skin contact and irritation (H315).[2] Nitrile rubber gloves are commonly used. Always check the manufacturer's recommendations for breakthrough time and replace gloves periodically or immediately if contaminated.[5][6] |
| Body | Laboratory Coat | Rationale: Protects skin and personal clothing from contamination. The lab coat should be fully buttoned. |
| Respiratory | Use in a Chemical Fume Hood | Rationale: The primary engineering control to prevent respiratory tract irritation (H335) from dust.[2][5] If handling outside a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[7] |
| Footwear | Closed-Toe Shoes | Rationale: Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[6][8] |
Operational Workflow and PPE Protocol
This section provides a step-by-step guide for handling 2-Fluoro-5-nitrophenylboronic acid, detailing the PPE and safety measures required at each phase.
Before handling the chemical, it is crucial to prepare the workspace and ensure all safety measures are in place.
-
Designate a Work Area: All handling of solid 2-Fluoro-5-nitrophenylboronic acid must be performed inside a certified chemical fume hood to mitigate the risk of inhalation.[5][9]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[6][9]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, before retrieving the chemical.
-
Don PPE: Put on your laboratory coat, chemical splash goggles, and chemical-resistant gloves.[6]
This stage presents the highest risk of generating airborne dust.
-
Transport Chemical: Carry the chemical container in a secondary, non-breakable container to the fume hood.
-
Weighing: Carefully weigh the desired amount of the compound. Use gentle motions to avoid creating dust. A dust mask provides an additional layer of protection against inhaling any particles that may arise.[10]
-
Transfer: Transfer the weighed solid to the reaction vessel inside the fume hood.
-
Close Container: Promptly and securely close the stock container.[2][9]
-
Clean Equipment: Decontaminate any reusable equipment (e.g., spatulas, glassware) with an appropriate solvent. Collect the rinsate as hazardous liquid waste.[11]
-
Clean Workspace: Wipe down the work surface inside the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of these cleaning materials as solid hazardous waste.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands and forearms thoroughly with soap and water.[8][12]
Workflow Visualization
The following diagram illustrates the logical flow of operations for safely handling 2-Fluoro-5-nitrophenylboronic acid.
Caption: Workflow for handling 2-Fluoro-5-nitrophenylboronic acid.
Disposal Plan
Proper waste management is a critical component of laboratory safety. All waste generated from handling 2-Fluoro-5-nitrophenylboronic acid is classified as hazardous.[13]
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, absorbent pads, and contaminated cleaning materials, must be collected in a designated, sealed, and clearly labeled container for solid hazardous waste.[7][11]
-
Liquid Waste: Solutions containing 2-Fluoro-5-nitrophenylboronic acid and solvent rinses from cleaning glassware must be collected in a separate, sealed, and labeled container for liquid hazardous waste.[11] Do not pour this waste down the drain.[14]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] Collect all three rinses as liquid hazardous waste.[11] After air-drying completely in a fume hood, deface the label and dispose of the container according to your institution's guidelines.[11]
All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[11] Store waste in a designated satellite accumulation area for pickup by a licensed disposal company.[11]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
Spill Response (Small, within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the material into a sealable container.[9][13]
-
Label the container as "Hazardous Waste" with the chemical name.
-
Decontaminate the spill area and dispose of cleaning materials as hazardous waste.
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms like coughing persist, seek medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][9]
-
References
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- 12. ors.od.nih.gov [ors.od.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
